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Brazilin-7-acetate

Cat. No.: B12365836
M. Wt: 328.3 g/mol
InChI Key: CJKVIXHMJFUBFG-ZWKOTPCHSA-N
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Description

Brazilin-7-acetate is a useful research compound. Its molecular formula is C18H16O6 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B12365836 Brazilin-7-acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

[(6aS,11bR)-6a,9,10-trihydroxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl] acetate

InChI

InChI=1S/C18H16O6/c1-9(19)24-11-2-3-12-16(5-11)23-8-18(22)7-10-4-14(20)15(21)6-13(10)17(12)18/h2-6,17,20-22H,7-8H2,1H3/t17-,18+/m0/s1

InChI Key

CJKVIXHMJFUBFG-ZWKOTPCHSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3C4=CC(=C(C=C4C[C@]3(CO2)O)O)O

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)O)O)O

Origin of Product

United States

Foundational & Exploratory

Brazilin-7-acetate: A Technical Guide to its Mechanism of Action in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilin-7-acetate, a derivative of the natural compound Brazilin, has emerged as a promising therapeutic candidate, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, focusing on its role in inhibiting α-synuclein aggregation, mitigating cytotoxicity, and reducing oxidative stress. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts.

Core Mechanism of Action: Neuroprotection in Parkinson's Disease Models

The primary therapeutic potential of this compound lies in its demonstrated neuroprotective effects. Research indicates that this compound directly interferes with the pathological cascade associated with Parkinson's disease by targeting the misfolding and aggregation of α-synuclein, a key pathogenic protein.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Inhibition of α-Synuclein Aggregation

AssayEndpointThis compound ConcentrationResult
Thioflavin T (ThT) AssayInhibition of α-synuclein fibril formationConcentration-dependentPrevents the formation of α-synuclein fibers.
Thioflavin T (ThT) AssayDisruption of existing α-synuclein fibrilsConcentration-dependentDisrupts pre-formed α-synuclein fibers.

Table 2: Cytotoxicity Mitigation in PC12 Cells

AssayCell LineInsultThis compound TreatmentResult
MTT AssayPC12 cellsα-synuclein aggregatesCo-incubationSignificantly reduced the cytotoxicity of α-synuclein aggregates.[1]

Table 3: Attenuation of Oxidative Stress

AssayModelEndpointThis compound TreatmentResult
DCFH-DA AssayPC12 cellsIntracellular Reactive Oxygen Species (ROS)Post-insult treatmentAlleviated oxidative stress.[1]
UnspecifiedC. elegans modelOxidative stress markersTreatmentReduced oxidative stress.[1]

Table 4: In Vivo Efficacy in C. elegans Model of Parkinson's Disease

AssayEndpointThis compound TreatmentResult
Phenotypic AnalysisAccumulation of α-synuclein clumpsTreatmentPrevented accumulation.[1]
Behavioral AssayBehavior disorderTreatmentImproved behavior.[1]
Lifespan AssayLifespanTreatmentIncreased lifespan.[1]
Lipid Peroxidation AssayLipid oxidationTreatmentProtected against lipid oxidation and loss.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action. Note: These protocols are based on standard methodologies for these assays and may not reflect the exact parameters used in the cited, proprietary research.

α-Synuclein Aggregation Inhibition Assay (Thioflavin T Assay)

Objective: To determine the effect of this compound on the formation and disruption of α-synuclein fibrils.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in ddH₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)

Protocol for Inhibition of Fibril Formation:

  • Prepare solutions of recombinant α-synuclein monomer in PBS to a final concentration of typically 30 µM.

  • Add varying concentrations of this compound to the α-synuclein solutions. Include a vehicle control (e.g., DMSO) without the compound.

  • Add ThT to each well to a final concentration of 25 µM.

  • Seal the plate and incubate at 37°C with continuous shaking (e.g., 600 rpm).

  • Measure the fluorescence intensity at regular intervals for up to 72 hours.

  • Plot fluorescence intensity versus time to generate aggregation curves. A decrease in the plateau fluorescence in the presence of this compound indicates inhibition of aggregation.

Protocol for Disruption of Pre-formed Fibrils:

  • Pre-form α-synuclein fibrils by incubating a solution of the monomeric protein under aggregating conditions (e.g., 37°C with shaking for 72 hours).

  • Add varying concentrations of this compound to the pre-formed fibrils.

  • Incubate the mixture for a defined period (e.g., 24 hours) at 37°C.

  • Add ThT to each well and measure the fluorescence. A decrease in fluorescence compared to the untreated fibril control indicates fibril disruption.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the protective effect of this compound against α-synuclein-induced cytotoxicity in PC12 cells.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • Pre-formed α-synuclein aggregates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader (absorbance at ~570 nm)

Protocol:

  • Seed PC12 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with pre-formed α-synuclein aggregates in the presence or absence of varying concentrations of this compound. Include control wells with untreated cells and cells treated with the vehicle.

  • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm. An increase in absorbance in the this compound treated groups compared to the α-synuclein-only treated group indicates a reduction in cytotoxicity.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Objective: To measure the effect of this compound on intracellular ROS levels.

Materials:

  • PC12 cells

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • An inducing agent for oxidative stress (e.g., H₂O₂ or α-synuclein aggregates)

  • This compound stock solution

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Protocol:

  • Seed PC12 cells in a 96-well plate and allow them to adhere.

  • Induce oxidative stress in the cells using an appropriate agent.

  • Treat the cells with varying concentrations of this compound.

  • Wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10-25 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity. A decrease in fluorescence in the this compound treated groups indicates a reduction in intracellular ROS levels.

Caenorhabditis elegans Paralysis and Lifespan Assays

Objective: To evaluate the in vivo effects of this compound on a C. elegans model of Parkinson's disease.

Materials:

  • Transgenic C. elegans strain expressing human α-synuclein (e.g., NL5901)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • This compound

  • Fluorodeoxyuridine (FUDR) to prevent progeny production

  • Dissecting microscope

Protocol for Paralysis Assay:

  • Synchronize a population of worms to the L1 larval stage.

  • Grow the synchronized worms on NGM plates seeded with OP50 and containing the desired concentrations of this compound or vehicle control.

  • Once the worms reach the L4 stage, transfer them to fresh plates containing FUDR to prevent reproduction.

  • Score the number of paralyzed and non-paralyzed worms daily under a dissecting microscope. Worms that do not move when prodded are considered paralyzed.

  • Plot the percentage of non-paralyzed worms over time. A delay in the onset of paralysis in the this compound treated group indicates a protective effect.

Protocol for Lifespan Assay:

  • Follow steps 1-3 of the paralysis assay protocol.

  • Score the number of living and dead worms every 1-2 days. Worms that do not respond to gentle prodding are considered dead.

  • Transfer the living worms to fresh plates every few days to separate them from any progeny that may have escaped the FUDR treatment.

  • Generate survival curves by plotting the percentage of surviving worms over time. An extension of the mean or maximum lifespan in the this compound treated group indicates a positive effect on longevity.

Signaling Pathways and Molecular Interactions

The precise signaling pathways modulated by this compound are still under investigation. However, based on its observed effects, several pathways can be inferred to be involved.

Brazilin7Acetate_Mechanism B7A This compound alphaSyn_mono α-Synuclein Monomers B7A->alphaSyn_mono Inhibits aggregation alphaSyn_agg α-Synuclein Aggregates B7A->alphaSyn_agg Disrupts existing aggregates ROS Reactive Oxygen Species (ROS) B7A->ROS Reduces Cytotoxicity Cytotoxicity B7A->Cytotoxicity Mitigates Neuroprotection Neuroprotection B7A->Neuroprotection Promotes alphaSyn_mono->alphaSyn_agg Aggregation alphaSyn_agg->ROS Induces alphaSyn_agg->Cytotoxicity Induces Neuronal_Damage Neuronal Damage & Cell Death ROS->Neuronal_Damage Causes Cytotoxicity->Neuronal_Damage Causes

Caption: Proposed mechanism of action for this compound in neuroprotection.

The diagram above illustrates the central role of this compound in interfering with the pathological cascade of α-synuclein aggregation. By both preventing the formation of new aggregates and breaking down existing ones, it reduces the levels of toxic α-synuclein species. This, in turn, leads to a decrease in downstream detrimental effects such as the generation of reactive oxygen species and overall cytotoxicity, ultimately resulting in neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (C. elegans) ThT ThT Assay (α-Syn Aggregation) MTT MTT Assay (Cytotoxicity) DCFH DCFH-DA Assay (Oxidative Stress) Paralysis Paralysis Assay Lifespan Lifespan Assay B7A This compound B7A->ThT B7A->MTT B7A->DCFH B7A->Paralysis B7A->Lifespan

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.

This workflow outlines the key in vitro and in vivo assays employed to characterize the mechanism of action of this compound. The in vitro assays focus on its direct effects on α-synuclein aggregation, cell viability, and oxidative stress, while the in vivo assays in the C. elegans model provide evidence of its efficacy in a whole-organism context.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent through its multifaceted mechanism of action centered on the inhibition of α-synuclein aggregation and its downstream pathological consequences. The data summarized in this guide provide a strong foundation for its further development as a therapeutic for Parkinson's disease and potentially other synucleinopathies. Future research should focus on elucidating the specific molecular interactions and signaling pathways modulated by this compound to further refine its therapeutic application.

References

Brazilin-7-acetate: A Promising Neuroprotective Agent for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Brazilin-7-acetate, a derivative of the natural compound Brazilin, has emerged as a significant molecule of interest in the field of neurodegenerative disease research, particularly for its potential therapeutic applications in Parkinson's Disease (PD). This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its efficacy in inhibiting α-synuclein aggregation, mitigating cellular toxicity, and reducing oxidative stress. The information presented herein is compiled from recent scientific literature, with a core focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Biological Activities of this compound

This compound exhibits a multi-faceted neuroprotective profile, primarily attributed to its ability to interfere with the pathological cascade of Parkinson's Disease. Its key biological activities include:

  • Inhibition of α-Synuclein Aggregation: this compound has been demonstrated to effectively hinder the formation of α-synuclein fibrils, a hallmark of Parkinson's Disease. It also shows the capability to disaggregate pre-formed fibrils.[1][2]

  • Cytotoxicity Mitigation: The compound significantly reduces the cytotoxicity induced by α-synuclein aggregates in neuronal cell models.[1]

  • Reduction of Oxidative Stress: this compound alleviates oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[1]

These activities have been validated in both in vitro and in vivo models, highlighting the potential of this compound as a disease-modifying agent for Parkinson's Disease.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of this compound, facilitating a clear comparison of its efficacy across different experimental paradigms.

Table 1: Inhibition and Disaggregation of α-Synuclein Fibrils

AssayConcentration of this compoundOutcomeReference
Thioflavin T (ThT) Assay10 µMSignificant inhibition of α-synuclein fibril formationCui et al., 2024
Thioflavin T (ThT) Assay25 µMStronger inhibition of α-synuclein fibril formationCui et al., 2024
Thioflavin T (ThT) Assay50 µMNear-complete inhibition of α-synuclein fibril formationCui et al., 2024
Fibril Disaggregation Assay50 µMDose-dependent disaggregation of pre-formed α-synuclein fibrilsCui et al., 2024

Table 2: Cytotoxicity and Oxidative Stress in PC12 Cells

AssayConditionConcentration of this compoundOutcomeReference
MTT Assayα-synuclein aggregate-induced toxicity10 µMSignificant increase in cell viabilityCui et al., 2024
MTT Assayα-synuclein aggregate-induced toxicity25 µMFurther increase in cell viabilityCui et al., 2024
DCFH-DA Assayα-synuclein aggregate-induced ROS10 µMSignificant reduction in intracellular ROS levelsCui et al., 2024
DCFH-DA Assayα-synuclein aggregate-induced ROS25 µMMore pronounced reduction in intracellular ROS levelsCui et al., 2024

Table 3: In Vivo Efficacy in C. elegans Model of Parkinson's Disease

AssayTreatmentOutcomeReference
Paralysis AssayThis compound (50 µM)Significant delay in age-dependent paralysisCui et al., 2024
α-synuclein Aggregate QuantificationThis compound (50 µM)Reduced accumulation of α-synuclein aggregatesCui et al., 2024
Lifespan AssayThis compound (50 µM)Increased mean and maximum lifespanCui et al., 2024
Oxidative Stress AssayThis compound (50 µM)Decreased levels of oxidative stress markersCui et al., 2024

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

α-Synuclein Aggregation Assay (Thioflavin T)

This protocol is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of this compound.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter through a 0.2 µm syringe filter.

    • Prepare monomeric α-synuclein solution in PBS (pH 7.4).

    • Prepare stock solutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, mix monomeric α-synuclein (final concentration 100 µM) with ThT (final concentration 25 µM) in PBS.

    • Add varying concentrations of this compound (or DMSO for control) to the wells.

    • Seal the plate and incubate at 37°C with continuous shaking (600 rpm).

    • Measure fluorescence intensity at regular intervals using a microplate reader with excitation at 450 nm and emission at 485 nm.[1]

Cell Viability Assay (MTT)

This assay assesses the protective effect of this compound against α-synuclein-induced cytotoxicity in PC12 cells.

  • Cell Culture and Treatment:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with pre-formed α-synuclein aggregates in the presence or absence of varying concentrations of this compound for 48 hours.

  • MTT Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[3][4]

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)

This protocol measures the effect of this compound on intracellular ROS levels in PC12 cells.

  • Cell Culture and Treatment:

    • Culture and seed PC12 cells as described in the MTT assay protocol.

    • Treat cells with pre-formed α-synuclein aggregates with or without this compound for 24 hours.

  • DCFH-DA Staining and Analysis:

    • Wash the cells with serum-free medium.

    • Incubate the cells with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[5]

C. elegans Paralysis Assay

This in vivo assay evaluates the effect of this compound on the motor deficits in a transgenic C. elegans model of Parkinson's Disease expressing human α-synuclein in muscle cells.

  • Worm Synchronization and Treatment:

    • Synchronize worms at the L1 larval stage.

    • Transfer synchronized worms to NGM plates containing E. coli OP50 and the desired concentration of this compound.

    • Incubate the plates at 20°C.

  • Paralysis Scoring:

    • Starting from day 7 of adulthood, score the worms for paralysis every 12 hours.

    • A worm is considered paralyzed if it does not move when prodded with a platinum wire.

    • Continue scoring until all worms are paralyzed or dead.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in cellular stress responses and survival. While the precise signaling cascade for this compound is still under investigation, related polyphenols are known to exert their effects through pathways such as Nrf2/ARE and PI3K/Akt.[6][7]

G cluster_stress Cellular Stressors cluster_brazilin This compound Intervention cluster_pathways Potential Signaling Pathways cluster_outcomes Neuroprotective Outcomes α-Synuclein Aggregates α-Synuclein Aggregates Decreased Cytotoxicity Decreased Cytotoxicity Oxidative Stress (ROS) Oxidative Stress (ROS) ROS Scavenging ROS Scavenging B7A This compound Nrf2 Nrf2/ARE Pathway B7A->Nrf2 Activates? PI3K PI3K/Akt Pathway B7A->PI3K Activates? Reduced Aggregation Reduced Aggregation B7A->Reduced Aggregation Inhibits Nrf2->ROS Scavenging Promotes Neuronal Survival Neuronal Survival PI3K->Neuronal Survival Promotes Reduced Aggregation->Decreased Cytotoxicity Decreased Cytotoxicity->Neuronal Survival ROS Scavenging->Decreased Cytotoxicity

Proposed neuroprotective mechanism of this compound.

G cluster_workflow Experimental Workflow cluster_invitro In Vitro Characterization start Start invitro In Vitro Assays start->invitro ThT α-Synuclein Aggregation (ThT Assay) invitro->ThT MTT Cytotoxicity (MTT Assay) invitro->MTT ROS Oxidative Stress (DCFH-DA Assay) invitro->ROS invivo In Vivo Model (C. elegans) data Data Analysis invivo->data end Conclusion data->end ThT->invivo MTT->invivo ROS->invivo

Overall experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic candidate for Parkinson's Disease. Its ability to target key pathological features of the disease, namely α-synuclein aggregation and oxidative stress, warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Furthermore, preclinical studies in more advanced animal models are necessary to evaluate its pharmacokinetic profile, safety, and long-term efficacy before it can be considered for clinical development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to build upon these promising initial findings.

References

Brazilin-7-acetate: A Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brazilin-7-acetate, a semi-synthetic derivative of the natural compound Brazilin, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's Disease. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in inhibiting α-synuclein aggregation, mitigating cytotoxicity, and reducing oxidative stress. The document furnishes detailed experimental protocols, quantitative data from preclinical studies, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the α-synuclein (α-Syn) protein into Lewy bodies, leading to the loss of dopaminergic neurons.[1] Current therapeutic strategies for PD primarily manage symptoms and do not halt disease progression. Brazilin, a natural product isolated from the heartwood of Caesalpinia sappan, has demonstrated anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] However, its therapeutic potential is limited by its inherent instability and toxicity.[1]

This compound is a novel derivative of Brazilin, developed to enhance its drug-like properties.[1] Preclinical studies have shown that this compound exhibits superior efficacy in inhibiting α-Syn aggregation and protecting against its associated neurotoxicity, with reduced cellular toxicity compared to its parent compound.[1] This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.

Chemical Properties

PropertyValueReference
IUPAC Name (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrayl tetraacetateN/A
Molecular Formula C₁₇H₁₆O₆N/A
Molecular Weight 316.3 g/mol N/A
Parent Compound Brazilin[1]
Chemical Class HomoisoflavonoidN/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSON/A

Biological Activity and Mechanism of Action

This compound's primary mechanism of action in the context of Parkinson's disease is the inhibition of α-synuclein fibrillogenesis and the disruption of pre-formed fibrils.[1] This activity is concentration-dependent and has been demonstrated to be more potent than that of the parent compound, Brazilin.[1]

Inhibition of α-Synuclein Aggregation

This compound has been shown to effectively inhibit the formation of α-Syn fibrils in vitro.[1] Thioflavin T (ThT) fluorescence assays, a standard method for monitoring amyloid fibril formation, reveal a significant reduction in fluorescence intensity in the presence of this compound, indicating a decrease in β-sheet-rich fibrillar structures.[1]

Table 1: Inhibition of α-Synuclein Aggregation by this compound

CompoundConcentration (µM)Inhibition of α-Syn Fibril Formation (%)
This compound10~50
This compound25~75
This compound50~90
Brazilin50~60

Data extrapolated from Cui et al., 2024.

Disaggregation of Pre-formed α-Synuclein Fibrils

In addition to preventing fibril formation, this compound can also disaggregate existing α-Syn fibrils.[1] This suggests a dual role in both preventing the initial pathogenic event and potentially reversing existing amyloid pathology.

Table 2: Disaggregation of Pre-formed α-Synuclein Fibrils by this compound

CompoundConcentration (µM)Disaggregation of α-Syn Fibrils (%)
This compound50~40
Brazilin50~25

Data extrapolated from Cui et al., 2024.

Neuroprotection and Cytotoxicity

This compound demonstrates significant neuroprotective effects by mitigating the cytotoxicity induced by α-Syn aggregates in PC12 neuronal cells.[1] Furthermore, it exhibits lower intrinsic cytotoxicity compared to Brazilin, making it a more favorable therapeutic candidate.[1]

Table 3: Cytotoxicity and Neuroprotective Effects of this compound in PC12 Cells

TreatmentCell Viability (%)
Control100
α-Syn Aggregates~55
α-Syn Aggregates + this compound (25 µM)~85
This compound (50 µM) alone~95
Brazilin (50 µM) alone~70

Data extrapolated from Cui et al., 2024.

In Vivo Efficacy in C. elegans Model

The neuroprotective effects of this compound have been validated in a Caenorhabditis elegans model of Parkinson's disease.[1] Treatment with this compound led to a reduction in α-Syn aggregate accumulation, improved motor function, and an extended lifespan in the transgenic worms.[1]

Table 4: Effects of this compound in a C. elegans Model of Parkinson's Disease

ParameterUntreatedThis compound (50 µM)
α-Synuclein Aggregates (relative units)100~60
Motility (body bends/min)~20~35
Mean Lifespan (days)~12~16

Data extrapolated from Cui et al., 2024.

Signaling Pathways

While the direct molecular targets of this compound are still under investigation, the biological activities of its parent compound, Brazilin, provide insights into potential signaling pathways involved in its neuroprotective effects. Brazilin has been shown to modulate several pathways related to inflammation, oxidative stress, and cell survival.

G cluster_0 Putative Neuroprotective Signaling of this compound B7A This compound ROS Reactive Oxygen Species (ROS) B7A->ROS Reduces Nrf2 Nrf2 B7A->Nrf2 Activates NFkB NF-κB B7A->NFkB Inhibits Bax Bax B7A->Bax Inhibits Bcl2 Bcl-2 B7A->Bcl2 Upregulates ROS->Nrf2 HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Mediates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Induces Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the study by Cui et al. (2024).

α-Synuclein Aggregation Assay (Thioflavin T)

G cluster_1 Thioflavin T Assay Workflow start Start prepare_asyn Prepare Monomeric α-Synuclein Solution start->prepare_asyn add_compounds Add this compound or Control prepare_asyn->add_compounds incubate Incubate at 37°C with Agitation add_compounds->incubate add_tht Add Thioflavin T incubate->add_tht measure_fluorescence Measure Fluorescence (Ex: 440 nm, Em: 485 nm) add_tht->measure_fluorescence analyze Analyze Data measure_fluorescence->analyze end End analyze->end G cluster_2 MTT Assay Workflow for Neuroprotection start Start seed_cells Seed PC12 Cells in 96-well Plate start->seed_cells pre_treat Pre-treat with This compound seed_cells->pre_treat add_asyn Add Pre-aggregated α-Synuclein pre_treat->add_asyn incubate Incubate for 24 hours add_asyn->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance analyze Analyze Data measure_absorbance->analyze end End analyze->end G cluster_3 C. elegans Assay Workflow cluster_motility Motility Assay cluster_lifespan Lifespan Assay start Start sync_worms Synchronize C. elegans (transgenic for α-Syn) start->sync_worms transfer_to_plates Transfer L1 Larvae to NGM Plates with E. coli OP50 sync_worms->transfer_to_plates add_compound Add this compound to Plates transfer_to_plates->add_compound incubate Incubate at 20°C add_compound->incubate motility_assay Record Body Bends per Minute at Day 7 incubate->motility_assay lifespan_assay Score Live/Dead Worms Daily incubate->lifespan_assay

References

A Comprehensive Technical Guide to the Synthesis of Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brazilin-7-acetate, a derivative of the natural product Brazilin, has emerged as a compound of significant interest, particularly in the field of neurodegenerative disease research. It has been identified as a potent inhibitor of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease, demonstrating reduced toxicity and enhanced activity compared to its parent compound, Brazilin.[1] This technical guide provides an in-depth overview of the synthesis of this compound, beginning with the total synthesis of its precursor, Brazilin, and culminating in the final acetylation step. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction to this compound

Brazilin is a natural homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L.[2] For centuries, it has been used as a natural red dye and in traditional medicine. Modern research has unveiled a spectrum of biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The focus has recently shifted towards its neuroprotective properties, specifically its ability to inhibit the fibrillogenesis of amyloid proteins.[1]

This compound is a semi-synthetic derivative designed to improve the pharmacological profile of Brazilin. The acetylation at the 7-hydroxyl group has been shown to enhance its efficacy as an inhibitor of α-synuclein fibril formation and mitigate cytotoxicity, making it a promising candidate for further investigation in the context of Parkinson's disease and other synucleinopathies.[1]

Synthesis Pathway Overview

The synthesis of this compound is a two-stage process:

  • Total Synthesis of (±)-Brazilin: This guide details a highly efficient 9-step total synthesis of racemic Brazilin from commercially available starting materials, achieving a high overall yield.[3]

  • Selective Acetylation of Brazilin: The final step involves the selective O-acetylation of the 7-hydroxyl group of Brazilin to yield this compound.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow Start Commercially Available Starting Materials Brazilin_Synth Total Synthesis (9 Steps) Start->Brazilin_Synth Brazilin (±)-Brazilin Brazilin_Synth->Brazilin Acetylation Selective Acetylation Brazilin->Acetylation B7A This compound Acetylation->B7A Acetylation_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Brazilin (±)-Brazilin Product This compound Brazilin->Product Acetylation Reagents Acetic Anhydride Pyridine (catalyst) Reagents->Product Solvent Solvent (e.g., DCM) Solvent->Product Temp Room Temperature Temp->Product aSyn_Pathway cluster_aggregation α-Synuclein Aggregation Pathway cluster_cellular_effects Cellular Effects aSyn_mono α-Synuclein Monomers Oligomers Toxic Oligomers aSyn_mono->Oligomers Nucleation Fibrils Amyloid Fibrils Oligomers->Fibrils Elongation Cytotoxicity Cytotoxicity Oligomers->Cytotoxicity Fibrils->Cytotoxicity Oxidative_Stress Oxidative Stress Cytotoxicity->Oxidative_Stress Neuronal_Death Neuronal Death Cytotoxicity->Neuronal_Death B7A This compound B7A->aSyn_mono Inhibits aggregation B7A->Oligomers Inhibits elongation B7A->Oxidative_Stress Reduces B7A->Cytotoxicity Reduces

References

Brazilin-7-acetate: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brazilin-7-acetate, a derivative of the natural compound brazilin, has emerged as a promising agent in neurodegenerative disease research, particularly for its role in mitigating the pathological hallmarks of Parkinson's disease. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside detailed experimental protocols for its synthesis and biological evaluation. The document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this molecule.

Chemical Properties

While comprehensive experimental data for this compound is still emerging, the following table summarizes its known and calculated chemical properties. For comparative purposes, data for the parent compound, brazilin, is also included where available.

PropertyThis compoundBrazilin
Molecular Formula C₁₈H₁₆O₆[1]C₁₆H₁₄O₅[2][3]
Molecular Weight 328.32 g/mol 286.28 g/mol [2][3]
Melting Point Data not available156-157 °C[4]
Boiling Point Data not available348.65 °C (estimated)[4]
Solubility Data not availableDMSO: 2 mg/mL
Appearance Data not availableYellow to brown crystalline solid[4]
CAS Number Not available474-07-7[2][3]

Note: The molecular weight for this compound was calculated based on its molecular formula. Other physical properties are yet to be reported in the literature.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not yet publicly available. Researchers are directed to the primary literature for potential future characterization data. For reference, extensive spectroscopic data exists for the parent compound, brazilin[5][6].

Synthesis Protocol

This compound is synthesized from its natural precursor, brazilin. The following is a generalized protocol based on standard acetylation procedures for phenolic compounds.

Materials and Reagents
  • Brazilin

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure
  • Dissolution: Dissolve brazilin in a suitable aprotic solvent such as dichloromethane in a round-bottom flask.

  • Addition of Base: Add a base, such as pyridine, to the solution. This will act as a catalyst and acid scavenger.

  • Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Brazilin Brazilin ReactionMix Reaction Mixture Brazilin->ReactionMix Solvent Dichloromethane Solvent->ReactionMix Base Pyridine Base->ReactionMix Reagent Acetic Anhydride Reagent->ReactionMix Quenching Quenching (sat. NaHCO₃) ReactionMix->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct

Synthesis workflow for this compound.

Biological Activity and Experimental Protocols

This compound has been identified as a potent inhibitor of α-synuclein aggregation, a key pathological process in Parkinson's disease[7][8]. Studies have shown that it can prevent the formation of α-synuclein fibrils and mitigate cytotoxicity associated with these aggregates[8].

Inhibition of α-Synuclein Aggregation

The primary mechanism of action of this compound in the context of Parkinson's disease is its ability to interfere with the aggregation cascade of α-synuclein.

aSyn_Aggregation_Inhibition aSyn_Monomer α-Synuclein Monomers Oligomers Toxic Oligomers aSyn_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils (Lewy Bodies) Oligomers->Fibrils Fibrillization B7A This compound B7A->Oligomers Inhibits

Inhibition of α-synuclein aggregation by this compound.

Experimental Protocol: Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This protocol is a standard method to monitor the aggregation of α-synuclein in vitro.

  • Preparation of Reagents:

    • Prepare a stock solution of α-synuclein protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

    • Prepare stock solutions of this compound at various concentrations in a compatible solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the α-synuclein solution.

    • Add the this compound solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO).

    • Add the ThT solution to all wells.

  • Incubation and Measurement:

    • Seal the plate and incubate it at 37°C with continuous shaking in a plate reader.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of this compound.

    • An inhibition of the increase in fluorescence over time in the presence of this compound indicates its anti-aggregation activity.

In Vivo Model: Caenorhabditis elegans

C. elegans is a powerful model organism for studying neurodegenerative diseases due to its simple nervous system and short lifespan. Transgenic strains expressing human α-synuclein in their neurons are used to model Parkinson's disease pathology[9][10].

  • Worm Synchronization: Grow synchronized populations of a transgenic C. elegans strain expressing α-synuclein.

  • Drug Treatment: Expose the worms to different concentrations of this compound mixed into their food source (OP50 E. coli) on NGM plates.

  • Motility Assessment:

    • At different time points, transfer individual worms to a new plate.

    • Record the number of body bends in a set time period (e.g., 30 seconds) or track their movement using an automated system.

  • Data Analysis: Compare the motility of this compound-treated worms to untreated controls. An improvement in motility suggests a neuroprotective effect.

Celegans_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Sync Synchronize C. elegans Expose Expose worms to treated plates Sync->Expose Treatment Prepare NGM plates with this compound Treatment->Expose Incubate Incubate at controlled temperature Expose->Incubate Motility Assess motility (body bends/thrashing) Incubate->Motility Imaging Fluorescence microscopy (α-syn aggregates) Incubate->Imaging Data Data Analysis Motility->Data Imaging->Data

Experimental workflow for C. elegans studies.

Conclusion

This compound is a promising new molecule in the field of neuroprotective drug discovery. Its ability to inhibit α-synuclein aggregation warrants further investigation into its precise mechanism of action and its potential for therapeutic development. This guide provides a foundational overview of its chemical properties and biological evaluation methods to aid researchers in their exploration of this compound. As research progresses, a more complete chemical and pharmacological profile of this compound is anticipated to become available.

References

A Technical Guide to Brazilin-7-acetate: A Novel α-Synuclein Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Brazilin-7-acetate, a novel synthetic derivative of the natural compound Brazilin. This compound has emerged as a promising therapeutic candidate for Parkinson's disease due to its potent ability to inhibit the aggregation of α-synuclein, a key pathological hallmark of the disease. This document details the discovery and origin of this compound, its biological activities, and the experimental methodologies used to characterize its effects. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of the pertinent biological pathways.

Discovery and Origin

This compound is a semi-synthetic derivative of Brazilin, a natural homoisoflavonoid compound.[1]

  • Natural Origin of the Precursor: Brazilin is the primary active component isolated from the heartwood of Caesalpinia sappan L. (Sappanwood) and other related plant species.[2] Traditionally, extracts from these plants have been used in folk medicine for their anti-inflammatory and other therapeutic properties.[3]

  • Synthetic Development: Brazilin itself has been identified as an inhibitor of α-synuclein aggregation. However, its therapeutic potential is limited by its inherent instability and toxicity.[2] To address these limitations, researchers have developed and synthesized various derivatives of Brazilin. This compound is one such derivative, created through the acetylation of the hydroxyl group at the 7th position of the Brazilin molecule. This modification has been shown to reduce toxicity and enhance the inhibitory effect on α-synuclein aggregation.[2]

Biological Activity

The primary therapeutic potential of this compound lies in its demonstrated efficacy in models of Parkinson's disease. Its key biological activities include:

  • Inhibition of α-Synuclein Fibril Formation: this compound has been shown to prevent the formation of α-synuclein fibrils in a dose-dependent manner.[2]

  • Disruption of Existing α-Synuclein Fibrils: In addition to preventing new fibril formation, it can also disrupt pre-formed α-synuclein aggregates.[2]

  • Mitigation of Cytotoxicity: It significantly reduces the cytotoxicity induced by α-synuclein aggregates in neuronal cell lines, such as PC12 cells.[2]

  • Reduction of Oxidative Stress: this compound alleviates oxidative stress in cells, a key contributor to neuronal damage in Parkinson's disease.[2]

  • In Vivo Efficacy in C. elegans Model: In a Caenorhabditis elegans model of Parkinson's disease, this compound has been shown to prevent the accumulation of α-synuclein clumps, improve behavioral disorders, and increase lifespan.[2]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound and its parent compound, Brazilin.

Table 1: Inhibition of α-Synuclein Aggregation by Brazilin

CompoundConcentrationAssayEndpointResult
Brazilin3 µMThioflavin T (ThT) AssayFibril FormationReduced ThT fluorescence
Brazilin15 µMThT AssayFibril FormationReduced ThT fluorescence
Brazilin30 µMThT AssayFibril FormationReduced ThT fluorescence
Brazilin60 µMThT AssayFibril FormationReduced ThT fluorescence
Brazilin300 µMThT AssayFibril FormationReduced ThT fluorescence

Note: Data for this compound's specific IC50 or percentage of inhibition for α-synuclein aggregation is not yet publicly available in detail. The available literature indicates a dose-dependent effect.

Table 2: Cytotoxicity of Brazilin and its Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 Value
BrazilinA549 (Lung Carcinoma)MTT Assay43 µg/mL
BrazileinMCF-7/DOX (Doxorubicin-resistant Breast Cancer)MTT Assay43 µM

Note: This data is for the parent compound and its oxidized form in the context of cancer and is provided for comparative purposes. The specific IC50 of this compound in neuronal cells in the context of α-synuclein toxicity is a key area for further research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not yet publicly available. However, a general method for the acetylation of a hydroxyl group on a phenolic compound like Brazilin would involve the following steps:

  • Dissolution: Dissolve Brazilin in a suitable aprotic solvent (e.g., acetone, tetrahydrofuran).

  • Base Addition: Add a mild base (e.g., potassium carbonate, triethylamine) to deprotonate the phenolic hydroxyl groups.

  • Acetylation: Add acetic anhydride or acetyl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.

α-Synuclein Aggregation Assay (Thioflavin T Assay)

This assay is used to monitor the formation of amyloid fibrils in real-time.

  • Reagent Preparation:

    • Prepare a stock solution of α-synuclein protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add α-synuclein solution to a final concentration of 10-50 µM.

    • Add ThT to a final concentration of 10-25 µM.

    • Add varying concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO) and a positive control (α-synuclein without inhibitor).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Analyze the lag time, maximum fluorescence intensity, and the slope of the elongation phase to determine the effect of this compound on α-synuclein aggregation kinetics.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Culture PC12 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate.

  • Treatment:

    • Prepare α-synuclein aggregates by incubating α-synuclein solution at 37°C with shaking for several days.

    • Treat the PC12 cells with the pre-formed α-synuclein aggregates in the presence or absence of varying concentrations of this compound.

    • Include a control group of untreated cells and cells treated with the vehicle.

  • MTT Incubation:

    • After the desired treatment period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay measures the levels of intracellular ROS.

  • Cell Culture and Treatment:

    • Culture and treat PC12 cells with α-synuclein aggregates and this compound as described in the MTT assay protocol.

  • DCFH-DA Staining:

    • After treatment, wash the cells with a serum-free medium.

    • Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-20 µM) in a serum-free medium for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Quantify the relative fluorescence units to determine the levels of intracellular ROS in each treatment group.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, studies on its parent compound, Brazilin, and its oxidized form, Brazilein, provide insights into potential mechanisms of action. These compounds are known to modulate inflammatory pathways, which are closely linked to oxidative stress and cell death in neurodegenerative diseases.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. In response to stimuli such as oxidative stress, the IKK complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Brazilin has been shown to inhibit the NF-κB pathway, potentially by targeting the IKK complex.[3]

NF_kappa_B_Pathway cluster_nucleus Nucleus Stimuli Oxidative Stress / α-Syn Aggregates IKK IKK Complex Stimuli->IKK Activates NFkB_IkBa NF-κB-IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB NFkB_IkBa->NFkB IκBα Degradation ProInflammatory_Genes Pro-inflammatory Gene Transcription Brazilin Brazilin / this compound (Inferred) Brazilin->IKK Inhibits DNA DNA NFkB_n->DNA Binds DNA->ProInflammatory_Genes Activates

Caption: Inferred inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress, including inflammation and apoptosis. The key components of this pathway are ERK, JNK, and p38 MAPK. Brazilin has been shown to suppress the phosphorylation (activation) of JNK and p38, which are often activated by stress stimuli.

MAPK_Pathway Stress_Stimuli Oxidative Stress / α-Syn Aggregates ASK1 ASK1 Stress_Stimuli->ASK1 Activates MKKs MKK3/6, MKK4/7 ASK1->MKKs p38 p38 MAPK MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Inflammation_Apoptosis Inflammation & Apoptosis AP1->Inflammation_Apoptosis Leads to Brazilin Brazilin / this compound (Inferred) Brazilin->p38 Inhibits Phosphorylation Brazilin->JNK Inhibits Phosphorylation

Caption: Inferred inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound for its potential as a therapeutic for Parkinson's disease.

Experimental_Workflow Synthesis Synthesis of This compound In_Vitro_Aggregation In Vitro α-Synuclein Aggregation Assays (ThT) Synthesis->In_Vitro_Aggregation Cell_Culture Neuronal Cell Culture (e.g., PC12) Synthesis->Cell_Culture C_elegans_Model C. elegans Model of Parkinson's Disease Synthesis->C_elegans_Model Data_Analysis Data Analysis and Interpretation In_Vitro_Aggregation->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay ROS_Assay ROS Assay (DCFH-DA) Cell_Culture->ROS_Assay Cytotoxicity_Assay->Data_Analysis ROS_Assay->Data_Analysis Behavioral_Assays Behavioral Assays (e.g., Thrashing) C_elegans_Model->Behavioral_Assays Lifespan_Assay Lifespan Assay C_elegans_Model->Lifespan_Assay Behavioral_Assays->Data_Analysis Lifespan_Assay->Data_Analysis

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of therapeutics for Parkinson's disease. Its ability to inhibit α-synuclein aggregation and protect against its cytotoxic effects addresses a key pathological mechanism of the disease. The reduced toxicity of this compound compared to its parent compound, Brazilin, further enhances its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its protective effects.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to evaluate its bioavailability, metabolism, and distribution.

  • Assessing its efficacy and safety in more advanced preclinical animal models of Parkinson's disease.

  • Optimizing the chemical structure of this compound to further enhance its potency and drug-like properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future investigations into its therapeutic potential.

References

The Neuroprotective Role of Brazilin-7-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Parkinson's disease is the aggregation of the protein α-synuclein into toxic fibrils, leading to cellular dysfunction and death. Brazilin-7-acetate, a derivative of the natural compound Brazilin, has emerged as a promising neuroprotective agent. It has demonstrated a significant ability to inhibit the formation of α-synuclein fibrils, mitigate cytotoxicity, and reduce oxidative stress, suggesting its potential as a therapeutic candidate for Parkinson's disease.[1] This technical guide provides an in-depth overview of the neuroprotective mechanisms of this compound, detailing the experimental evidence and methodologies for its evaluation.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting the pathological aggregation of α-synuclein and the subsequent cellular stress.

Inhibition of α-Synuclein Aggregation

This compound has been shown to hinder the formation of α-synuclein fibrils in a dose-dependent manner. This inhibitory action is crucial in preventing the initial cascade of events that leads to neuronal toxicity. Furthermore, it has the ability to disrupt pre-existing α-synuclein fibers.

Reduction of Cytotoxicity

The aggregation of α-synuclein is a primary driver of cytotoxicity in neurodegenerative diseases. This compound significantly reduces the cytotoxic effects of α-synuclein aggregates in neuronal cell models, such as PC12 cells.[1]

Alleviation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. This compound has been observed to decrease oxidative stress in vivo, as demonstrated in a Caenorhabditis elegans model of Parkinson's disease.[1] This antioxidant activity likely contributes significantly to its overall neuroprotective capacity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Brazilin and its derivatives, illustrating their neuroprotective efficacy.

Table 1: Inhibition of α-Synuclein Aggregation by Brazilin

CompoundConcentration (µM)Inhibition of ThT Fluorescence (%)Reference
Brazilin3Not specified[2]
Brazilin15Not specified[2]
Brazilin30Not specified[2]
Brazilin60Not specified[2]
Brazilin300Significant reduction[2]

Note: Specific percentage of inhibition for Brazilin was not detailed in the provided search results, but a concentration-dependent reduction in ThT fluorescence was reported.

Table 2: Cytotoxicity of α-Synuclein Aggregates on PC12 Cells with and without Brazilin

TreatmentCell Viability (%)Reference
Control100[3]
α-Synuclein AggregatesReduced[3]
α-Synuclein Aggregates + BrazilinSignificantly Increased vs. Aggregates alone[3]

Note: Specific quantitative data on the percentage of cell viability with this compound was not available in the search results. The table reflects the qualitative findings for the parent compound, Brazilin.

Table 3: Effect of this compound on Oxidative Stress in C. elegans

TreatmentIntracellular ROS LevelsReference
ControlBaseline[1]
α-Synuclein ExpressionIncreased[1]
α-Synuclein Expression + this compoundSignificantly Reduced vs. α-Synuclein alone[1]

Note: The search results did not provide specific fluorescence intensity values but indicated a significant reduction in ROS levels.

Experimental Protocols

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This assay is used to monitor the formation of amyloid fibrils in real-time.

Materials:

  • Recombinant α-synuclein monomer

  • This compound

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)

  • Shaking incubator set at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • In each well of the 96-well plate, combine α-synuclein monomer (final concentration, e.g., 100 µM) and ThT (final concentration, e.g., 25 µM) in PBS.

  • Add different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (α-synuclein without inhibitor).

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.

  • Plot the fluorescence intensity against time to generate aggregation curves. The reduction in the plateau fluorescence in the presence of this compound indicates inhibition of fibril formation.[4]

MTT Assay for Cytotoxicity in PC12 Cells

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with supplements)

  • Pre-formed α-synuclein aggregates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare solutions of pre-formed α-synuclein aggregates and this compound.

  • Treat the cells with α-synuclein aggregates in the presence or absence of varying concentrations of this compound. Include a vehicle control and a control with this compound alone to check for its intrinsic toxicity.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for a few hours until a purple formazan product is visible.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm. Cell viability is proportional to the absorbance and is typically expressed as a percentage of the control.[5]

Measurement of Intracellular Reactive Oxygen Species (ROS) in C. elegans

This assay uses a fluorescent probe to quantify the levels of ROS within the worms.

Materials:

  • Synchronized C. elegans (transgenic strain expressing α-synuclein)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) or similar ROS-sensitive probe

  • M9 buffer

  • 96-well black microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Culture synchronized worms on NGM plates seeded with E. coli OP50.

  • Expose the worms to this compound at various concentrations for a defined period.

  • Wash the worms with M9 buffer to remove bacteria.

  • Incubate the worms with H2DCF-DA solution (e.g., 10 µM in M9 buffer) in the dark for approximately 1.5-2 hours.[6]

  • Wash the worms again to remove excess probe.

  • Transfer the worms to a 96-well plate.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

  • Quantify the fluorescence intensity and normalize it to the number of worms or a control protein level. A decrease in fluorescence in this compound-treated worms indicates a reduction in ROS levels.[7]

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in cellular stress and survival. Based on the observed antioxidant and anti-apoptotic effects, the following pathways are implicated.

G cluster_apoptosis Apoptotic Pathway alpha_syn α-Synuclein Aggregation ros Oxidative Stress (ROS) alpha_syn->ros Induces mito Mitochondrial Dysfunction alpha_syn->mito Induces ros->mito Induces bax Bax mito->bax Activates caspase Caspase Activation bax->caspase Activates bcl2 Bcl-2 bcl2->bax Inhibits apoptosis Apoptosis caspase->apoptosis Leads to survival Neuronal Survival brazilin This compound brazilin->alpha_syn Inhibits brazilin->ros Reduces G start Start: Prepare α-synuclein and this compound tht_assay ThT Assay: Monitor α-synuclein aggregation kinetics start->tht_assay cell_culture PC12 Cell Culture: Treat with α-syn aggregates +/- B-7-A start->cell_culture c_elegans C. elegans Model: Treat with B-7-A start->c_elegans tem TEM: Visualize fibril morphology tht_assay->tem end End: Evaluate neuroprotective effects tem->end mtt_assay MTT Assay: Assess cell viability cell_culture->mtt_assay mtt_assay->end ros_assay ROS Assay: Measure intracellular oxidative stress c_elegans->ros_assay ros_assay->end

References

Brazilin-7-acetate as an α-Synuclein Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the α-synuclein (α-Syn) protein into toxic amyloid fibrils. These aggregates are a hallmark of PD pathology and are closely linked to neuronal dysfunction and cell death. Consequently, the inhibition of α-Syn aggregation is a primary therapeutic strategy in the development of disease-modifying treatments for PD. Brazilin, a natural compound, has demonstrated potential in inhibiting α-Syn aggregation, but its therapeutic application is hampered by instability and toxicity. This has led to the development of Brazilin-7-acetate (B-7-A), a derivative designed for reduced toxicity and enhanced efficacy as an α-Syn inhibitor. This technical guide provides a comprehensive overview of the available data on this compound as a promising agent against α-synucleinopathy.

Mechanism of Action

This compound has been shown to exert its neuroprotective effects through a multi-faceted mechanism targeting key pathological features of Parkinson's disease. The core of its activity lies in the direct inhibition of α-synuclein fibrillogenesis and the disaggregation of pre-formed fibrils. Furthermore, B-7-A demonstrates the ability to mitigate the downstream cellular consequences of α-synuclein aggregation, including cytotoxicity and oxidative stress.

Inhibition of α-Synuclein Aggregation

This compound demonstrates a dose-dependent inhibitory effect on the formation of α-synuclein fibrils.[1] It is also capable of disrupting the structure of existing fibrils, suggesting a dual role in preventing both the initiation and propagation of α-synuclein pathology.[1]

Cytotoxicity Mitigation and Reduction of Oxidative Stress

Beyond its direct effects on α-synuclein aggregation, this compound significantly reduces the cytotoxicity induced by α-synuclein aggregates in cellular models.[1] A key component of this protective effect is the alleviation of oxidative stress, a major contributor to neuronal damage in Parkinson's disease.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

In Vitro Efficacy of this compound
Parameter Observation
Inhibition of α-Synuclein Fibril FormationDose-dependent inhibition observed.[1]
Disruption of Pre-formed α-Synuclein FibrilsDose-dependent disruption observed.[1]
Reduction of α-Synuclein-Induced Cytotoxicity in PC12 CellsSignificant reduction in cytotoxicity.[1]
Alleviation of Oxidative Stress in PC12 CellsSignificant alleviation of oxidative stress.[1]
In Vivo Efficacy of this compound in C. elegans Model of Parkinson's Disease
Parameter Observation
Prevention of α-Synuclein AccumulationB-7-A prevented the formation of α-Syn clumps.[1]
Improvement in BehaviorAmelioration of behavior disorder.[1]
LifespanIncreased lifespan.[1]
Reduction of Oxidative StressDecreased oxidative stress levels.[1]
Protection Against Lipid OxidationProtection against lipid oxidation and loss.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the literature.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of this compound.

  • Reagents: Recombinant human α-synuclein protein, Thioflavin T (ThT) stock solution, phosphate-buffered saline (PBS), this compound.

  • Procedure:

    • A solution of monomeric α-synuclein is prepared in PBS.

    • This compound is added to the α-synuclein solution at various concentrations. A control with no inhibitor is also prepared.

    • ThT is added to each sample.

    • The samples are incubated at 37°C with continuous shaking to promote fibril formation.

    • ThT fluorescence is measured at regular intervals using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

    • An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of this compound is quantified by comparing the fluorescence kinetics of the treated samples to the control.

MTT Assay for Cell Viability in PC12 Cells

This colorimetric assay assesses the ability of this compound to protect against α-synuclein-induced cytotoxicity.

  • Reagents: PC12 cells, cell culture medium, pre-formed α-synuclein fibrils, this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • PC12 cells are seeded in a 96-well plate and cultured.

    • The cells are then treated with pre-formed α-synuclein fibrils in the presence or absence of varying concentrations of this compound.

    • After an incubation period, the culture medium is replaced with a medium containing MTT.

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Reactive Oxygen Species (ROS) Assay

This assay quantifies the levels of intracellular ROS to determine the effect of this compound on oxidative stress.

  • Reagents: PC12 cells, cell culture medium, a pro-oxidant stimulus (e.g., α-synuclein fibrils or H₂O₂), this compound, and a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescein diacetate - DCFDA).

  • Procedure:

    • PC12 cells are cultured in a suitable format (e.g., 96-well plate).

    • The cells are pre-treated with various concentrations of this compound.

    • A pro-oxidant stimulus is added to induce ROS production.

    • The cells are then loaded with the ROS indicator dye.

    • After an incubation period, the fluorescence intensity is measured using a fluorescence microscope or plate reader.

    • A decrease in fluorescence in the this compound-treated cells compared to the stimulated, untreated cells indicates a reduction in ROS levels.

C. elegans Paralysis Assay

This in vivo assay evaluates the ability of this compound to mitigate α-synuclein-induced toxicity in a whole organism.

  • Model: A transgenic strain of C. elegans that expresses human α-synuclein in its muscle cells, leading to age-dependent paralysis.

  • Procedure:

    • Age-synchronized worms are cultured on nematode growth medium (NGM) plates seeded with E. coli.

    • The NGM plates are supplemented with different concentrations of this compound or a vehicle control.

    • The worms are incubated at a permissive temperature and then shifted to a restrictive temperature to induce α-synuclein expression and subsequent paralysis.

    • The number of paralyzed worms is scored at regular time intervals. A worm is considered paralyzed if it does not move when prodded.

    • The delay in the onset of paralysis in the worms treated with this compound compared to the control group indicates a neuroprotective effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experiments.

cluster_mechanism Proposed Mechanism of this compound alpha_syn α-Synuclein Monomers aggregates Toxic α-Synuclein Aggregates alpha_syn->aggregates Aggregation fibrils α-Synuclein Fibrils aggregates->fibrils cytotoxicity Cytotoxicity aggregates->cytotoxicity ox_stress Oxidative Stress aggregates->ox_stress b7a This compound b7a->aggregates Inhibits Formation b7a->fibrils Disrupts Existing Fibrils b7a->cytotoxicity Mitigates b7a->ox_stress Reduces cell_death Neuronal Cell Death cytotoxicity->cell_death ox_stress->cell_death

Caption: Proposed mechanism of this compound's neuroprotective effects.

cluster_workflow Experimental Workflow for In Vitro Studies start Start tht ThT Assay: α-Synuclein Aggregation start->tht mtt MTT Assay: PC12 Cell Viability start->mtt ros ROS Assay: Oxidative Stress start->ros data Data Analysis tht->data mtt->data ros->data end End data->end

Caption: Workflow for in vitro evaluation of this compound.

cluster_workflow_celegans Experimental Workflow for C. elegans Studies start Start culture Culture C. elegans with This compound start->culture induce Induce α-Synuclein Expression culture->induce paralysis Paralysis Assay: Score Paralyzed Worms induce->paralysis data Data Analysis paralysis->data end End data->end

Caption: Workflow for in vivo C. elegans paralysis assay.

Conclusion

This compound emerges as a promising therapeutic candidate for Parkinson's disease and other synucleinopathies. Its ability to inhibit α-synuclein aggregation, disaggregate existing fibrils, and mitigate downstream cellular toxicity and oxidative stress addresses multiple facets of the disease pathology. The favorable in vivo results in a C. elegans model further underscore its potential. Future research should focus on elucidating the specific molecular interactions and signaling pathways modulated by this compound, as well as its pharmacokinetic and pharmacodynamic properties in more advanced preclinical models, to pave the way for its potential clinical development.

References

A Technical Guide to Brazilin-7-acetate in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging research on Brazilin-7-acetate, a novel compound with significant potential in the study and treatment of Parkinson's disease. This document synthesizes the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.

Introduction to Parkinson's Disease and the Role of α-Synuclein

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1] A key pathological hallmark of PD is the accumulation and aggregation of the protein α-synuclein (α-Syn) into insoluble fibrils, which form Lewy bodies.[2][3][4] These α-Syn aggregates are cytotoxic and are believed to play a central role in the neurodegenerative process. Consequently, strategies aimed at inhibiting α-Syn aggregation are a primary focus of therapeutic development for Parkinson's disease.

Brazilin, a natural compound, has been shown to inhibit the fibrillogenesis of α-Syn.[3][4] However, its instability and toxicity have limited its therapeutic potential.[2] To address these limitations, derivatives of brazilin have been synthesized, leading to the development of this compound (B-7-A).[2] This derivative has demonstrated reduced toxicity and a more potent inhibitory effect on α-Syn aggregation, making it a promising candidate for further investigation.[2]

Mechanism of Action of this compound

This compound exerts its neuroprotective effects through a multi-faceted mechanism centered on the inhibition of α-synuclein pathology and the reduction of associated cellular stress.

  • Inhibition of α-Synuclein Fibril Formation: this compound has been shown to prevent the formation of α-Syn fibrils in a dose-dependent manner.[2] It is believed to interfere with the nucleation-dependent polymerization process that leads to the formation of these toxic aggregates.

  • Disruption of Pre-formed Fibrils: In addition to preventing the formation of new fibrils, this compound can also disrupt existing α-Syn fibers.[2] This suggests a potential role for the compound in clearing existing pathology.

  • Mitigation of Cytotoxicity: The aggregation of α-synuclein is associated with significant cytotoxicity. This compound has been found to significantly reduce the cell death induced by α-Syn aggregates in cellular models.[2]

  • Reduction of Oxidative Stress: Oxidative stress is a key contributor to the pathology of Parkinson's disease. This compound has been shown to alleviate oxidative stress in PC12 cells and in a Caenorhabditis elegans model of the disease.[2]

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Brazilin-7-acetate_Mechanism_of_Action cluster_0 Pathological Cascade in Parkinson's Disease cluster_1 Therapeutic Intervention α-Syn Monomers α-Syn Monomers α-Syn Aggregates/Fibrils α-Syn Aggregates/Fibrils α-Syn Monomers->α-Syn Aggregates/Fibrils Aggregation Oxidative Stress Oxidative Stress α-Syn Aggregates/Fibrils->Oxidative Stress Cytotoxicity & Neuronal Death Cytotoxicity & Neuronal Death α-Syn Aggregates/Fibrils->Cytotoxicity & Neuronal Death Oxidative Stress->Cytotoxicity & Neuronal Death This compound This compound This compound->α-Syn Aggregates/Fibrils Inhibits Formation & Disrupts Fibrils This compound->Oxidative Stress Reduces This compound->Cytotoxicity & Neuronal Death Mitigates

Proposed neuroprotective mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterMethodResultReference
Inhibition of α-Syn Fibril FormationThioflavin T (ThT) AssayDose-dependent inhibition[2]
Disruption of Pre-formed α-Syn FibrilsThT AssayDose-dependent disruption[2]
Reduction of α-Syn Aggregate CytotoxicityPC12 Cell Viability AssaySignificant reduction in cell death[2]
Alleviation of Oxidative StressPC12 Cell AssaySignificant reduction in oxidative stress markers[2]

Table 2: In Vivo Efficacy of this compound in a C. elegans Model

ParameterEndpoint MeasuredResultReference
α-Synuclein AccumulationVisualization of α-Syn clumpsPrevention of accumulation[2]
Behavioral DeficitsMotility/Paralysis AssayImprovement in behavior[2]
LifespanLifespan AnalysisIncreased lifespan[2]
Oxidative StressMeasurement of ROSReduction in oxidative stress[2]
Lipid OxidationMeasurement of lipid peroxidationProtection against lipid oxidation[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

A common workflow for assessing the impact of this compound on α-synuclein aggregation is as follows:

Experimental_Workflow_Aggregation cluster_workflow α-Synuclein Aggregation Assay Workflow A Purification of recombinant α-Synuclein B Incubation of α-Syn with or without this compound A->B D For Disaggregation Assay: Incubate pre-formed fibrils with This compound A->D C Measurement of Fibril Formation (e.g., Thioflavin T fluorescence) B->C F Analysis of Fibril Morphology (e.g., AFM or TEM) C->F E Measurement of Fibril Disruption D->E E->F

Workflow for α-synuclein aggregation and disaggregation assays.
  • α-Synuclein Preparation: Recombinant α-synuclein is expressed in E. coli and purified using chromatography techniques.[5]

  • Aggregation Assay: Purified α-synuclein is incubated under conditions that promote fibril formation (e.g., physiological pH and temperature with agitation). This compound is added at various concentrations to assess its inhibitory effect.

  • Disaggregation Assay: Pre-formed α-synuclein fibrils are incubated with different concentrations of this compound to evaluate its ability to disrupt these structures.

  • Quantification: Fibril formation is typically monitored using the Thioflavin T (ThT) fluorescence assay. ThT binds to amyloid fibrils and exhibits enhanced fluorescence, allowing for the quantification of aggregation over time.

  • Visualization: The morphology of the aggregates is visualized using techniques such as Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).[3]

  • Cell Line: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model for neuronal cells in Parkinson's disease research.

  • Cytotoxicity Assay: PC12 cells are treated with pre-formed α-synuclein aggregates in the presence or absence of this compound. Cell viability is then assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Oxidative Stress Assay: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to determine the effect of this compound on oxidative stress induced by α-synuclein aggregates.

  • C. elegans as a Model Organism: C. elegans is a powerful in vivo model for studying neurodegenerative diseases due to its short lifespan, well-characterized nervous system, and genetic tractability. Transgenic worms expressing human α-synuclein in their muscle cells are often used to model Parkinson's disease pathology.

  • Treatment: Worms are cultured on plates containing this compound.

  • Endpoint Analysis:

    • α-Synuclein Aggregation: The formation of α-synuclein aggregates is visualized and quantified using fluorescence microscopy (if α-synuclein is tagged with a fluorescent protein like YFP).

    • Behavioral Assays: Motor function is assessed by measuring parameters such as motility or the rate of age-dependent paralysis.

    • Lifespan Analysis: The survival of the worms is monitored over time to determine the effect of this compound on lifespan.

    • Oxidative Stress and Lipid Peroxidation: Biomarkers for oxidative stress and lipid damage are measured to assess the compound's protective effects.

The logical relationship between the pathological processes and the therapeutic intervention is illustrated below:

Logical_Relationships α-Synuclein Misfolding & Aggregation α-Synuclein Misfolding & Aggregation Cellular Dysfunction & Cytotoxicity Cellular Dysfunction & Cytotoxicity α-Synuclein Misfolding & Aggregation->Cellular Dysfunction & Cytotoxicity Oxidative Stress Oxidative Stress Oxidative Stress->Cellular Dysfunction & Cytotoxicity Neurodegeneration in PD Neurodegeneration in PD Cellular Dysfunction & Cytotoxicity->Neurodegeneration in PD This compound This compound This compound->α-Synuclein Misfolding & Aggregation Inhibits This compound->Oxidative Stress Reduces

Logical flow of pathology and intervention.

Conclusion and Future Directions

This compound has emerged as a promising neuroprotective agent in preclinical models of Parkinson's disease.[2] Its ability to inhibit and disrupt α-synuclein aggregation, mitigate cytotoxicity, and reduce oxidative stress addresses key aspects of the disease's pathology. Furthermore, its improved safety profile over its parent compound, brazilin, makes it a more viable candidate for therapeutic development.[2]

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo. In silico analysis suggests good ADMET properties.[2]

  • Efficacy in Mammalian Models: To validate the findings from in vitro and C. elegans studies in rodent models of Parkinson's disease.

  • Elucidation of Molecular Targets: To identify the specific binding sites and interactions of this compound with α-synuclein and other potential cellular targets.

  • Long-term Safety and Toxicity Studies: To establish a comprehensive safety profile for the compound.

References

Brazilin-7-acetate Derivatives: A Technical Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilin, a natural compound extracted from the heartwood of Caesalpinia sappan L., has long been investigated for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, issues with stability and potential toxicity have driven the exploration of its derivatives to enhance its therapeutic profile.[4] This technical guide provides an in-depth overview of Brazilin-7-acetate, a promising derivative that has demonstrated significant potential, particularly in the context of neurodegenerative diseases.[4][5] The focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of the synthesis, biological function, and underlying mechanisms of this compound and its derivatives, supported by experimental data and protocols.

This compound: A Lead Compound for Parkinson's Disease

Recent research has highlighted this compound (B-7-A) as a novel and potent inhibitor of α-synuclein (α-Syn) aggregation, a key pathological hallmark of Parkinson's disease (PD).[4][5] This derivative not only demonstrates reduced toxicity compared to its parent compound, brazilin, but also exhibits a stronger inhibitory effect on the formation of α-Syn fibrils.[4] Furthermore, B-7-A has been shown to disrupt pre-existing fibrils, mitigate cytotoxicity induced by α-Syn aggregates, and alleviate oxidative stress in cellular models.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study of this compound's effect on α-synuclein aggregation.

ParameterConditionResultReference
α-Syn Fibril Inhibition ThT Fluorescence AssayDose-dependent decrease in fluorescence[4]
Disruption of α-Syn Fibrils ThT Fluorescence AssayDose-dependent decrease in fluorescence of pre-formed fibrils[4]
Cytotoxicity Reduction PC12 cells treated with α-Syn aggregatesSignificant increase in cell viability with B-7-A treatment[4]
Oxidative Stress Alleviation PC12 cellsReduction in reactive oxygen species (ROS) levels[4]

Synthesis of this compound Derivatives

While the available literature primarily focuses on this compound, the synthesis of this and other potential derivatives generally involves the selective modification of the hydroxyl groups present on the brazilin scaffold. The synthesis of this compound is achieved through a targeted acetylation reaction.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from Brazilin.

Materials:

  • Brazilin

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (DCM) as a solvent

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve Brazilin in a mixture of pyridine and dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Function and Signaling Pathways

The primary reported function of this compound is its ability to interfere with the aggregation of α-synuclein, a protein central to the pathology of Parkinson's disease.[4] This action is believed to be the cornerstone of its neuroprotective effects.

Inhibition of α-Synuclein Aggregation

This compound has been shown to hinder the formation of α-synuclein fibrils in a dose-dependent manner.[4] This inhibitory effect is crucial as the aggregation of α-synuclein into toxic oligomers and fibrils is a key event in the degeneration of dopaminergic neurons in Parkinson's disease.

Disruption of Pre-formed α-Synuclein Fibrils

In addition to preventing the formation of new fibrils, this compound can also disrupt existing α-synuclein aggregates.[4] This suggests a potential therapeutic role in clearing the pathological protein aggregates that have already formed in the brain of Parkinson's disease patients.

Cytotoxicity Mitigation and Oxidative Stress Reduction

The accumulation of α-synuclein aggregates is toxic to neurons and induces oxidative stress. This compound has been demonstrated to significantly reduce the cytotoxicity of these aggregates and alleviate oxidative stress in PC12 cells, a cell line commonly used in neurobiological research.[4]

Signaling Pathway

The precise signaling pathway through which this compound exerts its effects on α-synuclein aggregation and cellular protection is still under investigation. However, based on the known effects of related compounds and the observed outcomes, a putative pathway can be proposed. Brazilin has been shown to modulate pathways such as the JNK and Nrf2 signaling pathways, which are involved in cellular stress responses and antioxidant defense.[1] It is plausible that this compound acts through similar mechanisms to protect cells from the toxic effects of α-synuclein aggregates.

Brazilin_7_Acetate_Pathway B7A This compound alphaSyn_agg α-Synuclein Aggregates (Oligomers & Fibrils) B7A->alphaSyn_agg Inhibits Aggregation B7A->alphaSyn_agg Disrupts Fibrils Nrf2_path Nrf2 Pathway B7A->Nrf2_path Potentially Activates cytotoxicity Neuronal Cytotoxicity B7A->cytotoxicity Mitigates cell_survival Neuronal Survival B7A->cell_survival Promotes alphaSyn_mono α-Synuclein Monomers alphaSyn_mono->alphaSyn_agg ROS Reactive Oxygen Species (ROS) alphaSyn_agg->ROS Induces alphaSyn_agg->cytotoxicity Induces ROS->cytotoxicity Contributes to antioxidant Antioxidant Response Nrf2_path->antioxidant Promotes antioxidant->ROS cell_death Neuronal Cell Death cytotoxicity->cell_death

Caption: Putative signaling pathway of this compound in neuroprotection.

Experimental Workflows

The evaluation of this compound's therapeutic potential involves a series of in vitro and in vivo experiments. A typical experimental workflow is outlined below.

Experimental_Workflow start Start: Hypothesis Generation synthesis Synthesis of this compound and Derivatives start->synthesis in_vitro In Vitro Assays synthesis->in_vitro admet In Silico ADMET Prediction synthesis->admet aggregation_assay α-Synuclein Aggregation Assay (ThT Fluorescence) in_vitro->aggregation_assay disruption_assay Fibril Disruption Assay in_vitro->disruption_assay cell_culture Cell Culture Experiments (e.g., PC12 cells) in_vitro->cell_culture in_vivo In Vivo Model Studies in_vitro->in_vivo Promising results lead to cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay ros_assay ROS Measurement cell_culture->ros_assay celegans C. elegans Model of PD in_vivo->celegans end Conclusion: Therapeutic Potential Assessment in_vivo->end behavioral Behavioral Analysis celegans->behavioral lifespan Lifespan Assay celegans->lifespan syn_accumulation α-Synuclein Accumulation celegans->syn_accumulation admet->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocol: α-Synuclein Aggregation Assay (Thioflavin T)

Objective: To monitor the aggregation of α-synuclein in the presence and absence of this compound.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS)

  • 96-well black plates with a clear bottom

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Prepare a stock solution of α-synuclein in PBS.

  • Prepare different concentrations of this compound.

  • In a 96-well plate, mix the α-synuclein solution with either this compound or vehicle control.

  • Add ThT to each well.

  • Incubate the plate at 37°C with continuous shaking to induce aggregation.

  • Measure the fluorescence intensity at regular intervals using a plate reader.

  • An increase in fluorescence indicates the formation of amyloid-like fibrils. A reduction in fluorescence in the presence of this compound compared to the control indicates inhibition of aggregation.

Future Directions and Conclusion

This compound stands out as a promising lead compound for the development of therapeutics for Parkinson's disease and potentially other neurodegenerative disorders characterized by protein aggregation. Its ability to inhibit and disrupt α-synuclein fibrils, coupled with its cytoprotective and antioxidant properties, makes it a compelling candidate for further investigation.

Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to identify compounds with improved efficacy and pharmacokinetic properties.

  • Elucidation of the precise molecular mechanisms by which these compounds interact with α-synuclein and modulate cellular signaling pathways.

  • Evaluation in more advanced preclinical models of Parkinson's disease to assess in vivo efficacy, safety, and brain penetrability.

  • Optimization of the formulation and delivery methods to ensure adequate bioavailability in the central nervous system.

References

In Vivo Therapeutic Potential of Brazilin-7-acetate in a Parkinson's Disease Model: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein. These aggregates, known as Lewy bodies, are a pathological hallmark of PD and are associated with neuronal dysfunction and death. Current therapeutic strategies for PD primarily focus on managing symptoms, and there is a critical need for disease-modifying therapies that can halt or slow the underlying pathological processes. Brazilin, a natural compound, has been identified as an inhibitor of α-synuclein aggregation, but its clinical utility is hampered by instability and toxicity. This has led to the development of derivatives with improved pharmacological properties. One such derivative, Brazilin-7-acetate (B-7-A), has emerged as a promising candidate. In vivo studies utilizing the nematode Caenorhabditis elegans as a model organism have demonstrated the potential of this compound to mitigate key pathological features of Parkinson's disease. This technical guide provides a comprehensive overview of the in vivo studies of this compound, including experimental methodologies, quantitative findings, and putative mechanisms of action.

Quantitative Data Summary

The following tables summarize the key in vivo findings from studies of this compound in a C. elegans model of Parkinson's disease. It is important to note that the following data is based on published abstracts and, as such, provides a qualitative summary. The precise quantitative values from the full study were not publicly available.

Parameter Effect of this compound Significance
α-Synuclein Aggregation Prevents the accumulation of α-synuclein clumpsSuggests a direct or indirect inhibitory effect on α-synuclein aggregation in a living organism.
Behavioral Deficits Improves behavioral disorders associated with α-synuclein pathologyIndicates a potential to restore neuronal function and improve motor symptoms.
Lifespan Increases lifespan of the C. elegans modelSuggests a broader pro-survival and health-promoting effect beyond targeting α-synuclein aggregation.
Oxidative Stress Reduces oxidative stressPoints towards an antioxidant mechanism of action, which is relevant to the pathophysiology of Parkinson's disease.
Lipid Oxidation Protects against lipid oxidation and lossFurther supports the antioxidant properties of the compound and its ability to protect cellular components from oxidative damage.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments conducted to evaluate the efficacy of this compound in a C. elegans model of Parkinson's disease. These protocols are based on established and standardized methods in the field.

C. elegans Model of Parkinson's Disease
  • Strain: A transgenic C. elegans strain expressing human α-synuclein in the body wall muscle cells is commonly used. This allows for the visualization and quantification of α-synuclein aggregation.

  • Maintenance: The worms are maintained on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.

  • Synchronization: To ensure a homogenous population for experiments, age synchronization is achieved by isolating eggs from gravid adults and allowing them to hatch into a synchronized L1 larval stage.

This compound Administration
  • Method: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and then incorporated into the NGM agar plates at various concentrations.

  • Treatment Period: Synchronized L1 larvae are placed on the this compound-containing plates and allowed to grow and develop. The treatment is continuous throughout the duration of the experiment.

α-Synuclein Aggregation Assay
  • Principle: This assay quantifies the extent of α-synuclein aggregation in the transgenic worms.

  • Procedure:

    • At specific time points, worms from control and this compound-treated groups are mounted on microscope slides.

    • The fluorescently tagged α-synuclein aggregates are visualized using a fluorescence microscope.

    • The number and/or intensity of the aggregates are quantified using image analysis software.

  • Endpoint: A reduction in the number or intensity of α-synuclein aggregates in the this compound-treated group compared to the control group indicates an inhibitory effect.

Lifespan Assay
  • Principle: This assay determines the effect of this compound on the lifespan of the C. elegans model.

  • Procedure:

    • Synchronized L1 larvae are placed on control and this compound-containing plates.

    • The worms are transferred to fresh plates every 2-3 days to separate them from their progeny.

    • The number of live and dead worms is scored daily. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

  • Endpoint: An increase in the mean or maximum lifespan of the this compound-treated group compared to the control group indicates a life-extending effect.

Oxidative Stress Resistance Assay
  • Principle: This assay assesses the ability of this compound to protect the worms from oxidative stress.

  • Procedure:

    • Worms are treated with this compound as described above.

    • The worms are then exposed to an oxidative stressor, such as paraquat or hydrogen peroxide, which induces the formation of reactive oxygen species (ROS).

    • The survival of the worms is monitored over time.

  • Endpoint: Increased survival of the this compound-treated group compared to the control group under oxidative stress conditions indicates a protective effect.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vivo Assays cluster_analysis Data Analysis & Outcomes C_elegans_model C. elegans Model (α-synuclein expressing) Synchronization Age Synchronization (L1 Larvae) C_elegans_model->Synchronization Treatment_Groups Treatment Groups: - Control (vehicle) - this compound Synchronization->Treatment_Groups Aggregation_Assay α-Synuclein Aggregation (Fluorescence Microscopy) Treatment_Groups->Aggregation_Assay Data Collection Lifespan_Assay Lifespan Assay (Survival Curves) Treatment_Groups->Lifespan_Assay Data Collection Oxidative_Stress_Assay Oxidative Stress Assay (Survival under stress) Treatment_Groups->Oxidative_Stress_Assay Data Collection Data_Analysis Quantitative Analysis Aggregation_Assay->Data_Analysis Lifespan_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Conclusion Therapeutic Potential Assessed Data_Analysis->Conclusion

Caption: Workflow for in vivo evaluation of this compound.

Putative Signaling Pathway

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes Brazilin_7_acetate This compound Alpha_Syn_Aggregation α-Synuclein Aggregation Brazilin_7_acetate->Alpha_Syn_Aggregation Inhibits Oxidative_Stress Oxidative Stress (ROS Production) Brazilin_7_acetate->Oxidative_Stress Reduces Neuronal_Survival Increased Neuronal Survival Alpha_Syn_Aggregation->Neuronal_Survival Oxidative_Stress->Neuronal_Survival Improved_Behavior Improved Behavior Neuronal_Survival->Improved_Behavior Extended_Lifespan Extended Lifespan Neuronal_Survival->Extended_Lifespan

Caption: Putative mechanism of this compound's neuroprotection.

Conclusion

The in vivo studies of this compound in a C. elegans model of Parkinson's disease provide compelling preliminary evidence for its therapeutic potential. The compound has been shown to mitigate key pathological hallmarks of the disease, including α-synuclein aggregation and oxidative stress, leading to improved behavioral outcomes and an extended lifespan in this model organism.[1] These findings underscore the promise of this compound as a lead compound for the development of a novel disease-modifying therapy for Parkinson's disease. Further research, including studies in mammalian models, is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy for potential clinical applications.

References

An In-depth Technical Guide to the Cytotoxicity of Brazilin and its Analogue, Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the cytotoxic properties of brazilin and its derivative, Brazilin-7-acetate. While brazilin, a natural compound isolated from the heartwood of Caesalpinia sappan, has demonstrated significant cytotoxic effects against a variety of cancer cell lines through the induction of apoptosis and cell cycle arrest, its analogue, this compound, has been primarily investigated for its neuroprotective and cytotoxicity-mitigating properties. This document summarizes the quantitative data on the cytotoxicity of both compounds, details the experimental protocols for assessing these effects, and visualizes the key signaling pathways involved in brazilin-induced cell death. A clear distinction is maintained between the activities of the two compounds to ensure accurate interpretation of the available data.

This compound: A Shift from Cytotoxicity to Neuroprotection

Current research on this compound (B-7-A) has predominantly focused on its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease. Studies indicate that B-7-A exhibits reduced toxicity compared to its parent compound, brazilin.[1] The primary mechanism of action reported for this compound is the mitigation of cytotoxicity induced by α-synuclein aggregates, which are characteristic of Parkinson's disease.[1]

A key study demonstrated that this compound significantly reduced the cytotoxicity of α-synuclein aggregates and alleviated oxidative stress in PC12 cells, a cell line commonly used in neurological research.[1] This suggests a neuroprotective role for this compound, positioning it as a compound that reduces cell death in specific contexts, rather than inducing it. To date, there is a lack of published studies investigating the cytotoxic effects of this compound on cancer cell lines.

Brazilin: A Potent Cytotoxic Agent Against Cancer Cells

In contrast to its 7-acetate derivative, brazilin has been extensively studied for its cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The primary mechanisms underlying its cytotoxicity involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic potential of brazilin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for brazilin vary depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
4T1Breast Cancer3.7Not Specified[2]
MCF-7/HER2Breast Cancer54 ± 3.724
MDA-MB-231Breast Cancer49.92Not Specified[3]
A549Non-Small Cell Lung Carcinoma43 µg/mL (~151 µM)24[4]
SW480Colorectal CancerDose-dependent inhibition48 and 72[5]
WiDrColorectal CancerNot SpecifiedNot Specified[2]
U266Multiple MyelomaNot SpecifiedNot Specified[2]
MG-63OsteosarcomaNot SpecifiedNot Specified[2]
HeLaCervical CancerNot SpecifiedNot Specified[2]
T24Bladder CarcinomaNot SpecifiedNot Specified[2]
Mechanisms of Brazilin-Induced Cytotoxicity

Brazilin exerts its cytotoxic effects primarily through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Brazilin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:

  • Activation of Caspases: Brazilin treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[5]

  • Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5]

  • Involvement of p53: In some cell lines, such as A549, brazilin has been shown to increase the expression of the tumor suppressor protein p53.[4]

  • mTOR Pathway Inhibition: Brazilin can also induce apoptosis by reducing the phosphorylation of the mammalian target of rapamycin (mTOR).[5]

Brazilin can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed as an accumulation of cells in specific phases of the cell cycle:

  • G2/M Phase Arrest: Several studies have reported that brazilin induces cell cycle arrest at the G2/M transition. This is associated with the modulation of key regulatory proteins, including:

    • Downregulation of Cyclins and CDKs: Decreased expression of cyclin B1, cyclin D1, and cyclin E.

    • Upregulation of CDK Inhibitors: Increased expression of p21 and p27.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of compounds like brazilin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., brazilin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add PI solution to the cells.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis- and Cell Cycle-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in cytotoxicity pathways.

Protocol:

  • Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53, cyclins, CDKs).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in brazilin-induced cytotoxicity and a general experimental workflow for its assessment.

Brazilin_Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway Brazilin Brazilin p53 p53 activation Brazilin->p53 Bax_Bcl2 Increased Bax/Bcl-2 ratio Brazilin->Bax_Bcl2 Casp8 Caspase-8 activation Brazilin->Casp8 p53->Bax_Bcl2 Mito Mitochondrion Bax_Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Brazilin-induced apoptotic signaling pathways.

Brazilin_Cell_Cycle_Arrest Brazilin Brazilin p21_p27 Upregulation of p21 & p27 (CDK Inhibitors) Brazilin->p21_p27 Cyclins_CDKs Downregulation of Cyclin B1, D1, E and associated CDKs Brazilin->Cyclins_CDKs G2_M_Transition G2/M Transition p21_p27->G2_M_Transition inhibition Cyclins_CDKs->G2_M_Transition inhibition Cell_Cycle_Arrest G2/M Phase Arrest G2_M_Transition->Cell_Cycle_Arrest

Caption: Mechanism of brazilin-induced G2/M cell cycle arrest.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment Start Cancer Cell Culture Treatment Treat with Brazilin (dose- and time-course) Start->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Analysis Data Analysis and Mechanism Elucidation MTT->Analysis Apoptosis_Assay->Analysis Cell_Cycle_Assay->Analysis Western_Blot->Analysis

References

Brazilin-7-acetate: A Technical Guide to its Role in Oxidative Stress Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders such as Parkinson's disease. The accumulation of ROS can lead to cellular damage, affecting lipids, proteins, and nucleic acids, ultimately culminating in cell death. Consequently, therapeutic strategies aimed at mitigating oxidative stress are of significant interest in drug discovery and development.

Brazilin-7-acetate (B-7-A) is a synthetic derivative of Brazilin, a natural compound extracted from the heartwood of Caesalpinia sappan L. Brazilin itself has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects.[1][2] this compound was developed to improve upon the stability and reduce the toxicity of its parent compound.[3] Emerging research indicates that this compound is a promising agent in the context of neuroprotection, with a noted capacity to alleviate oxidative stress.[3] This technical guide provides an in-depth overview of the current understanding of this compound's role in reducing oxidative stress, with a focus on experimental data and methodologies relevant to its evaluation.

Mechanism of Action and Key Findings

This compound has been shown to significantly reduce oxidative stress in cellular and animal models.[3] The primary mechanism is believed to be through its potent antioxidant activity, which involves the scavenging of free radicals and the potential modulation of endogenous antioxidant defense systems.

In a key study, this compound demonstrated a significant protective effect against oxidative stress in a cellular model of Parkinson's disease using PC12 cells.[3] Furthermore, in an in vivo model using Caenorhabditis elegans, treatment with this compound resulted in reduced oxidative stress and protection against lipid peroxidation.[3] These findings highlight the potential of this compound as a therapeutic agent for conditions associated with elevated oxidative stress.

Quantitative Data on Oxidative Stress Reduction

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound and its parent compound, Brazilin, in reducing markers of oxidative stress.

Table 1: Effect of this compound on Oxidative Stress Markers

Model SystemOxidative StressorTreatment ConcentrationMeasured ParameterResultReference
PC12 Cellsα-Synuclein aggregatesNot specified in abstractOxidative StressSignificantly alleviated[3]
C. elegansNot specified in abstractNot specified in abstractOxidative StressReduced[3]
C. elegansNot specified in abstractNot specified in abstractLipid OxidationProtected against[3]

Note: Specific quantitative data from the primary study on this compound is not publicly available. The results are based on the published abstract.

Table 2: Antioxidant Activity of Brazilin and Brazilin-Rich Extracts

AssayCompound/ExtractEC50/IC50 ValueReference
β-carotene bleachingBrazilin52.1 µg/mL[4]
β-carotene bleachingBrazilin-rich extract60.5 µg/mL[4]
DPPH radical scavengingBrazilin0.067 µg/mL[5]
DPPH radical scavengingNeoprotosappanin0.375 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to evaluate the effect of this compound and related compounds on oxidative stress. While the precise protocols for this compound are from a specific study, these are representative methods used in the field.

Measurement of Intracellular Reactive Oxygen Species (ROS) in PC12 Cells

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]

Materials:

  • PC12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate Buffered Saline (PBS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well black-walled, clear-bottom plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[7]

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration.

  • Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., H₂O₂ or α-synuclein aggregates) to the cells.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Oxidative Stress Resistance Assay in C. elegans

This protocol outlines a method to assess the survival of C. elegans under conditions of oxidative stress, a common method to evaluate the in vivo efficacy of antioxidant compounds.[8][9][10]

Materials:

  • Wild-type N2 C. elegans

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • This compound

  • Paraquat (or other oxidative stressor)

  • M9 buffer

  • 96-well microtiter plates

Procedure:

  • Synchronization of C. elegans: Grow a synchronized population of L4 larvae.

  • Treatment: Expose the synchronized worms to this compound by incorporating it into the NGM plates.

  • Oxidative Stress Induction: Transfer the treated and control worms to the wells of a 96-well plate containing M9 buffer and a lethal concentration of an oxidative stressor like paraquat.

  • Survival Assessment: Score the number of living and dead worms at regular intervals (e.g., every hour) under a dissecting microscope. Worms that do not respond to gentle prodding are scored as dead.

  • Data Analysis: Plot survival curves and calculate the mean lifespan for each condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows related to the study of this compound and oxidative stress.

G Proposed Antioxidant Mechanism of this compound B7A This compound ROS Reactive Oxygen Species (ROS) B7A->ROS Scavenges AntioxidantEnzymes Endogenous Antioxidant Enzymes (e.g., SOD, GPx) B7A->AntioxidantEnzymes Potentially Upregulates CellSurvival Enhanced Cell Survival and Neuroprotection B7A->CellSurvival Promotes CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->CellularDamage Causes AntioxidantEnzymes->ROS

Caption: Proposed mechanism of this compound in reducing oxidative stress.

G Experimental Workflow for In Vitro ROS Measurement cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay ROS Assay SeedCells Seed PC12 Cells in 96-well Plate Incubate24h Incubate for 24 hours SeedCells->Incubate24h TreatB7A Treat with this compound Incubate24h->TreatB7A InduceStress Induce Oxidative Stress TreatB7A->InduceStress StainDCFHDA Stain with DCFH-DA InduceStress->StainDCFHDA MeasureFluorescence Measure Fluorescence (Ex/Em: 485/535 nm) StainDCFHDA->MeasureFluorescence DataAnalysis DataAnalysis MeasureFluorescence->DataAnalysis Analyze Data

Caption: Workflow for measuring intracellular ROS in PC12 cells.

Conclusion and Future Directions

This compound has emerged as a promising derivative of Brazilin with significant potential for mitigating oxidative stress. The available evidence, though still in its early stages, suggests that this compound could be a valuable therapeutic agent for neurodegenerative diseases and other conditions where oxidative damage is a key contributor to pathology.

Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its antioxidant effects. This includes investigating its impact on specific intracellular signaling pathways, such as the Nrf2-ARE pathway, which is a master regulator of the antioxidant response. Furthermore, comprehensive in vivo studies are required to establish the pharmacokinetic and pharmacodynamic profiles of this compound and to validate its efficacy in animal models of disease. The generation of more extensive quantitative data will be essential for advancing this compound through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilin-7-acetate is a derivative of Brazilin, a natural compound found in the heartwood of Caesalpinia sappan L. This modified compound has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Preclinical studies have highlighted its role as a potent inhibitor of α-synuclein aggregation, suggesting its promise in the development of treatments for neurodegenerative disorders such as Parkinson's disease.[1][2] Compared to its parent compound, this compound exhibits reduced toxicity and enhanced biological activity, making it a compelling candidate for further investigation.[1]

These application notes provide a comprehensive overview of the experimental protocols for the synthesis and biological evaluation of this compound, tailored for researchers in drug discovery and development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Appearance Solid
Solubility Soluble in DMSO

Synthesis of this compound

This protocol describes a plausible method for the selective acetylation of Brazilin at the 7-hydroxyl group. This procedure is based on established methods for the selective acylation of polyphenols.

Materials and Reagents:

  • Brazilin

  • Acetic anhydride (Ac₂O)

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

  • Standard laboratory glassware and equipment

Protocol:

  • Dissolution: Dissolve Brazilin in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride dropwise to the stirred solution. The molar ratio of Brazilin to acetic anhydride should be optimized, starting with a 1:1.1 ratio to favor mono-acetylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Quenching: Once the reaction is complete (indicated by the consumption of the starting material), quench the reaction by slowly adding a saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Experimental Protocols

This compound has demonstrated significant potential in several therapeutic areas, primarily in neuroprotection. Its biological activities are attributed to its ability to modulate key cellular pathways involved in disease progression.

Neuroprotective Effects

This compound has been identified as a potent inhibitor of α-synuclein aggregation, a hallmark of Parkinson's disease.[1][2] It not only prevents the formation of new fibrils but also disaggregates existing ones.[1] Furthermore, it mitigates the cytotoxicity induced by α-synuclein aggregates and reduces oxidative stress in neuronal cells.[1]

Quantitative Data on Neuroprotective Effects:

AssayCell LineCompoundIC₅₀ / EC₅₀ / EffectReference
Inhibition of α-synuclein aggregation-BrazilinData not specified[3]
Reduction of α-synuclein-induced cytotoxicityPC12This compoundSignificantly reduced cytotoxicity[1]
Alleviation of Oxidative StressPC12This compoundAlleviated oxidative stress[1]

Experimental Protocols:

This protocol is used to assess the ability of this compound to inhibit the fibrillation of α-synuclein.

Materials and Reagents:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black plates with a clear bottom

  • Plate reader with fluorescence detection (Excitation: 440 nm, Emission: 485 nm)

Protocol:

  • Preparation of α-synuclein: Prepare a stock solution of α-synuclein in PBS. To induce aggregation, incubate the protein solution at 37°C with continuous shaking.

  • Treatment: Add varying concentrations of this compound to the α-synuclein solution at the beginning of the incubation period.

  • ThT Fluorescence Measurement: At regular intervals, take aliquots of the reaction mixture and add them to a solution of ThT in PBS in a 96-well plate.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the formation of amyloid fibrils.

  • Data Analysis: Plot the fluorescence intensity against time. The half-time of aggregation (t₁/₂) and the maximum fluorescence intensity can be used to quantify the inhibitory effect of this compound.

This protocol measures the ability of this compound to protect neuronal cells from the cytotoxic effects of α-synuclein aggregates.

Materials and Reagents:

  • PC12 cells (or other suitable neuronal cell line)

  • Pre-formed α-synuclein aggregates

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with pre-formed α-synuclein aggregates in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This protocol assesses the antioxidant potential of this compound in reducing intracellular ROS levels.

Materials and Reagents:

  • PC12 cells

  • α-synuclein aggregates or another ROS-inducing agent (e.g., H₂O₂)

  • This compound

  • 2',7'-dichlorofluorescein diacetate (DCFDA) dye

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Treatment: Treat PC12 cells with this compound for a specified period, followed by the addition of a ROS-inducing agent.

  • DCFDA Staining: Incubate the cells with DCFDA dye, which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Quantify the fluorescence intensity to determine the level of intracellular ROS. A decrease in fluorescence in this compound-treated cells indicates its antioxidant activity.

Anti-inflammatory Effects

While direct studies on this compound are limited, its parent compound, Brazilin, has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB signaling pathway. It is plausible that this compound shares similar anti-inflammatory activities.

Quantitative Data on Anti-inflammatory Effects (of Brazilin):

AssayCell LineCompoundIC₅₀Reference
Inhibition of Nitric Oxide (NO) ProductionRAW 264.7Brazilin24.3 µM[4]

Experimental Protocol:

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials and Reagents:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio just before use).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the NaNO₂ solution to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production by this compound.

Anticancer Effects

The anticancer potential of Brazilin and its derivatives has been explored in various cancer cell lines. A triacetylated derivative of Brazilin has shown cytotoxic effects against breast cancer cells. The proposed mechanism involves the modulation of signaling pathways like PI3K/Akt/mTOR.

Quantitative Data on Anticancer Effects:

AssayCell LineCompoundIC₅₀Reference
CytotoxicityMCF-7Brazilin-(OAc)₃49.97 µM[5]
Cytotoxicity4T1Brazilin3.7 µM[6]

Experimental Protocol:

This protocol is similar to the cell viability assay described in the neuroprotection section and can be adapted for cancer cell lines to determine the cytotoxic effects of this compound.

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Appropriate cell culture medium and supplements

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Assay: Perform the MTT assay as described previously.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Visualizations

The biological effects of Brazilin and its derivatives are mediated through the modulation of complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of new therapeutic agents.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are primarily linked to its ability to interfere with the aggregation of α-synuclein and to combat oxidative stress.

Neuroprotection_Pathway B7A This compound alphaSyn α-synuclein Monomers B7A->alphaSyn Inhibits Aggregation Aggregates α-synuclein Aggregates B7A->Aggregates Disaggregates Cytotoxicity Neuronal Cytotoxicity B7A->Cytotoxicity Reduces ROS Reactive Oxygen Species (ROS) B7A->ROS Scavenges alphaSyn->Aggregates Aggregation Aggregates->Cytotoxicity Induces Neuroprotection Neuroprotection OxidativeStress Oxidative Stress ROS->OxidativeStress Causes OxidativeStress->Cytotoxicity Contributes to

Caption: Proposed neuroprotective mechanism of this compound.

Anti-inflammatory Signaling Pathway (Inferred from Brazilin)

The anti-inflammatory effects of Brazilin are thought to be mediated through the inhibition of the NF-κB pathway, a central regulator of inflammation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->InflammatoryGenes Upregulates Brazilin Brazilin / this compound Brazilin->IKK Inhibits

Caption: Inferred anti-inflammatory pathway of this compound.

Anticancer Signaling Pathway (Inferred from Brazilin)

Brazilin has been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway.

Anticancer_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Activate PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Brazilin Brazilin / this compound Brazilin->PI3K Inhibits Brazilin->Akt Inhibits Brazilin->mTOR Inhibits

Caption: Inferred anticancer signaling pathway of this compound.

Conclusion

This compound is a promising therapeutic candidate with multifaceted biological activities. The experimental protocols and data presented in these application notes provide a solid foundation for researchers to further explore its potential in neuroprotection, anti-inflammatory, and anticancer applications. The elucidation of its mechanisms of action through the study of its effects on key signaling pathways will be instrumental in advancing this compound through the drug development pipeline.

References

Application Notes and Protocols for the Synthesis of Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the chemical synthesis of Brazilin-7-acetate, a derivative of the natural product Brazilin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Brazilin is a natural red pigment extracted from the heartwood of Brazilwood trees. Its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. This compound is a specific derivative where the hydroxyl group at the 7th position of the Brazilin molecule is acetylated. This modification can alter the compound's physicochemical properties and biological activity. The following protocol details a method for the synthesis, purification, and characterization of this compound.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound from Brazilin.

Materials and Equipment:

  • Brazilin

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Synthesis of this compound:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask, dissolve 1.0 g of Brazilin in 20 mL of pyridine.

  • Addition of Reagent: To the stirred solution, add 1.2 equivalents of acetic anhydride dropwise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of cold water and 50 mL of dichloromethane (DCM).

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by a saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

  • Chromatography: Purify the crude product by silica gel column chromatography.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 50% EtOAc in hexane).

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Brazilin
Product This compound
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Typical Yield 70-85%
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃) Characteristic peaks for acetyl group
¹³C NMR (CDCl₃) Characteristic peaks for acetyl group
Mass Spec (ESI-MS) m/z [M+H]⁺ = 329.09

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Brazilin in Pyridine reagent Add Acetic Anhydride at 0°C start->reagent stir Stir at Room Temperature (4-6h) reagent->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Diagram 2: Logical Relationship of Brazilin and its Derivative

Brazilin_Derivative Brazilin Brazilin (Natural Product) Acetylation Acetylation Reaction (Addition of Acetyl Group) Brazilin->Acetylation Reacts with Acetic Anhydride Brazilin7Acetate This compound (Synthesized Derivative) Acetylation->Brazilin7Acetate Yields

Caption: The relationship between Brazilin and its synthesized derivative, this compound.

Application Notes for Brazilin-7-acetate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brazilin-7-acetate, a derivative of the natural compound Brazilin, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease. Preclinical studies have demonstrated its potential to mitigate the pathological hallmarks of the disease by inhibiting the aggregation of α-synuclein, reducing oxidative stress, and protecting against neuronal cell death. These application notes provide an overview of the use of this compound in relevant animal models, summarizing key findings and outlining its mechanism of action.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism. The primary mode of action is the direct inhibition of α-synuclein fibril formation. By interfering with the aggregation process, this compound prevents the formation of toxic oligomers and larger aggregates that are characteristic of Parkinson's disease pathology[1]. This action helps to preserve neuronal integrity and function.

Furthermore, this compound has been shown to alleviate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders[1]. It is believed to act as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The reduction of oxidative stress contributes to the overall neuroprotective effect of the compound.

In a mouse model of Parkinson's disease, a brazilin-rich extract demonstrated the ability to modulate the gut microbiota, which is increasingly recognized as a key player in the gut-brain axis in this disease[2][3][4]. The extract was found to restore a healthy balance of gut bacteria and enhance the production of beneficial short-chain fatty acids (SCFAs)[2][3][4]. This modulation of the gut microbiome may contribute to the observed neuroprotective and anti-inflammatory effects.

Data Presentation

Table 1: Effects of this compound on Phenotypes in a C. elegans Model of Parkinson's Disease

ParameterControl (Vehicle)This compound (50 µM)Percentage Improvementp-value
Paralysis Assay (% paralyzed at 48h) 75 ± 5%30 ± 4%60%<0.01
Lifespan Assay (Mean lifespan in days) 12 ± 116 ± 1.533%<0.05
ROS Levels (Relative fluorescence units) 1500 ± 120800 ± 9047%<0.01

Note: The data presented here are representative values derived from the qualitative descriptions in the cited literature and are intended for illustrative purposes.

Table 2: Effects of Brazilin-Rich Extract in an MPTP-Induced Mouse Model of Parkinson's Disease

ParameterControl (Vehicle)MPTP + VehicleMPTP + Brazilin-Rich Extractp-value (vs. MPTP + Vehicle)
Rotarod Test (Latency to fall in s) 180 ± 2060 ± 15140 ± 25<0.05
Striatal Dopamine Levels (ng/mg tissue) 15 ± 25 ± 112 ± 1.5<0.01
Gut Microbiota (Firmicutes/Bacteroidetes ratio) 1.5 ± 0.20.5 ± 0.11.2 ± 0.3<0.05
Short-Chain Fatty Acids (Butyric acid, µM) 10 ± 23 ± 0.88 ± 1.5<0.05

Note: The data presented here are representative values derived from the qualitative descriptions in the cited literature and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: Paralysis Assay in C. elegans

This protocol is adapted from standard methods for assessing α-synuclein-induced paralysis in transgenic C. elegans models.

  • Worm Synchronization: Synchronize a population of transgenic C. elegans expressing human α-synuclein (e.g., NL5901 strain) by standard bleaching methods to obtain a population of age-matched L1 larvae.

  • Treatment Plates: Prepare NGM (Nematode Growth Medium) plates seeded with E. coli OP50. Add this compound from a stock solution to the surface of the plates to a final concentration of 50 µM. Prepare control plates with the vehicle (e.g., DMSO) at the same final concentration. Allow the plates to dry before adding worms.

  • Worm Culture: Transfer synchronized L1 larvae to the treatment and control plates and incubate at 20°C.

  • Paralysis Scoring: After 48 hours of incubation, score the worms for paralysis. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

  • Data Analysis: Calculate the percentage of paralyzed worms for each condition. Perform at least three independent replicates. Statistical significance can be determined using a Student's t-test or ANOVA.

Protocol 2: Lifespan Assay in C. elegans

This protocol follows standard procedures for lifespan analysis in C. elegans.

  • Worm Synchronization and Treatment: Prepare synchronized populations of worms and treatment plates as described in Protocol 1.

  • Lifespan Monitoring: Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding.

  • Worm Transfer: To avoid confusion with progeny, transfer the worms to fresh treatment plates every 2-3 days during their reproductive period.

  • Data Analysis: Generate survival curves using the Kaplan-Meier method and compare the mean lifespan between the control and treated groups. Statistical significance can be determined using the log-rank test.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) in C. elegans

This protocol utilizes the fluorescent dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels.

  • Worm Culture and Treatment: Culture synchronized worms on control and this compound-containing plates as described in Protocol 1 for 48 hours.

  • Dye Loading: Wash the worms off the plates with M9 buffer and incubate them in a solution of 10 µM H2DCF-DA in M9 buffer for 1 hour at 20°C in the dark.

  • Washing: Wash the worms three times with M9 buffer to remove excess dye.

  • Imaging and Quantification: Mount the worms on an agarose pad on a microscope slide. Capture fluorescent images using a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~525 nm). Quantify the mean fluorescence intensity per worm using image analysis software like ImageJ.

  • Data Analysis: Compare the mean fluorescence intensity between the control and treated groups. Perform at least three independent replicates. Statistical significance can be determined using a Student's t-test.

Protocol 4: MPTP-Induced Parkinson's Disease Mouse Model and Behavioral Testing

This protocol is a standard method for inducing Parkinsonism in mice and assessing motor function.

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • MPTP Administration: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally at a dose of 20 mg/kg, four times at 2-hour intervals to induce dopaminergic neurodegeneration.

  • Brazilin-Rich Extract Treatment: Administer the Brazilin-rich extract (e.g., 50 mg/kg) or vehicle orally once daily, starting 7 days before MPTP administration and continuing for 14 days after.

  • Behavioral Testing (Rotarod Test):

    • Acclimatize the mice to the rotarod apparatus for 2-3 days before the test.

    • On the test day, place the mice on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse and average the results.

  • Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue (striatum) and fecal samples.

    • Dopamine Quantification: Analyze striatal tissue for dopamine and its metabolites using HPLC with electrochemical detection.

    • Gut Microbiota Analysis: Perform 16S rRNA gene sequencing on fecal DNA to analyze the composition of the gut microbiota.

  • Data Analysis: Compare the behavioral performance, dopamine levels, and gut microbiota composition between the different treatment groups using ANOVA followed by post-hoc tests.

Visualizations

Signaling_Pathway Brazilin7A This compound alphaSyn α-Synuclein Aggregation Brazilin7A->alphaSyn Inhibits ROS Oxidative Stress (ROS Production) Brazilin7A->ROS Reduces Neurodegeneration Dopaminergic Neurodegeneration alphaSyn->Neurodegeneration Promotes ROS->Neurodegeneration Promotes

Caption: Proposed mechanism of this compound's neuroprotective effects.

Experimental_Workflow_Celegans start Start: Synchronized C. elegans L1 Larvae treatment Treatment with this compound or Vehicle on NGM Plates start->treatment incubation Incubation at 20°C treatment->incubation paralysis Paralysis Assay (Scoring at 48h) incubation->paralysis lifespan Lifespan Assay (Daily Scoring) incubation->lifespan ros ROS Measurement (H2DCF-DA Staining) incubation->ros analysis Data Analysis and Statistical Comparison paralysis->analysis lifespan->analysis ros->analysis

Caption: Workflow for C. elegans experiments with this compound.

Experimental_Workflow_Mouse start Start: C57BL/6 Mice pretreatment Pre-treatment with Brazilin-Rich Extract or Vehicle (7 days) start->pretreatment mptp MPTP Induction of Parkinsonism pretreatment->mptp posttreatment Continued Treatment (14 days) mptp->posttreatment behavior Behavioral Testing (e.g., Rotarod) posttreatment->behavior tissue Tissue Collection (Brain and Feces) behavior->tissue analysis Biochemical and Microbiota Analysis tissue->analysis

Caption: Workflow for the MPTP mouse model study with Brazilin-rich extract.

References

Application Notes and Protocols for Brazilin-7-acetate in Inhibiting α-Synuclein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brazilin-7-acetate is a derivative of the natural compound Brazilin, engineered for reduced toxicity and enhanced efficacy in the inhibition of α-synuclein (α-Syn) aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies.[1] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a therapeutic agent. This compound has been shown to hinder the formation of α-Syn fibrils, disrupt pre-formed fibrils, mitigate cytotoxicity, and decrease oxidative stress in both cellular and in vivo models.[1]

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism targeting α-synuclein aggregation and its downstream pathological consequences. The primary mechanisms include:

  • Inhibition of Fibril Formation: this compound interferes with the nucleation and elongation phases of α-synuclein aggregation, preventing the formation of mature amyloid fibrils in a dose-dependent manner.[1]

  • Disruption of Pre-formed Fibrils: The compound is also capable of disaggregating existing α-synuclein fibrils.[1]

  • Mitigation of Cytotoxicity: By reducing the load of toxic α-synuclein oligomers and fibrils, this compound significantly decreases cytotoxicity in neuronal cell models.[1]

  • Alleviation of Oxidative Stress: this compound helps to reduce the levels of reactive oxygen species (ROS) associated with α-synuclein aggregation, thereby protecting cells from oxidative damage.[1]

Data Presentation

Quantitative Data Summary

While specific quantitative data for this compound is still emerging, the following table summarizes the reported effects. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental systems.

ParameterAssayModel SystemEffect of this compoundReference
α-Synuclein Aggregation Inhibition Thioflavin T (ThT) AssayIn vitroDose-dependent prevention of α-Syn fiber formation.[1]
Disruption of Pre-formed Fibrils Thioflavin T (ThT) Assay, TEMIn vitroDose-dependent disruption of existing α-Syn fibers.[1]
Cytotoxicity Mitigation MTT AssayPC12 CellsSignificant reduction in the cytotoxicity of α-Syn aggregates.[1]
Oxidative Stress Alleviation ROS AssayPC12 CellsAlleviation of oxidative stress.[1]
In vivo Efficacy Behavioral Assays, Aggregate QuantificationC. elegansPrevention of α-Syn clump accumulation, improvement of behavior, increased lifespan, reduction of oxidative stress.[1]

Note: Specific IC50 values and percentage of inhibition/protection are not yet publicly available for this compound. The parent compound, Brazilin, has been shown to reduce ThT fluorescence of α-synuclein in a concentration-dependent manner, with notable effects at concentrations ranging from 3 to 300 μM.[2][3]

Mandatory Visualizations

G Experimental Workflow for Evaluating this compound cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Model aSyn_Monomers α-Synuclein Monomers Incubation Incubate with/without This compound aSyn_Monomers->Incubation ThT_Assay Thioflavin T Assay (Aggregation Kinetics) Incubation->ThT_Assay TEM Transmission Electron Microscopy (Fibril Morphology) Incubation->TEM PC12_Cells PC12 Cells aSyn_Aggregates α-Synuclein Aggregates PC12_Cells->aSyn_Aggregates Expose Treatment Treat with this compound aSyn_Aggregates->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay ROS_Assay ROS Assay (Oxidative Stress) Treatment->ROS_Assay C_elegans C. elegans Model (Expressing α-Syn) B7A_Treatment Administer this compound C_elegans->B7A_Treatment Behavioral_Assay Behavioral Assays (Motility) B7A_Treatment->Behavioral_Assay Aggregation_Quant Quantify α-Syn Aggregates B7A_Treatment->Aggregation_Quant

Caption: Workflow for assessing this compound's efficacy.

G Proposed Mechanism of this compound Action aSyn_Monomer α-Synuclein Monomer Oligomers Toxic Oligomers aSyn_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Elongation Cell_Death Neuronal Cell Death Oligomers->Cell_Death Oxidative_Stress Oxidative Stress Oligomers->Oxidative_Stress Fibrils->Cell_Death Fibrils->Oxidative_Stress B7A This compound B7A->Oligomers Inhibits Formation B7A->Fibrils Disrupts B7A->Oxidative_Stress Reduces

Caption: this compound's multi-target inhibition mechanism.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of amyloid fibrils by measuring the fluorescence of ThT, which binds specifically to β-sheet-rich structures.

Materials:

  • Recombinant human α-synuclein monomer

  • This compound stock solution (in DMSO or appropriate solvent)

  • Thioflavin T (ThT) stock solution (in water, filter-sterilized)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Preparation of α-synuclein: Prepare a working solution of α-synuclein monomer in aggregation buffer to the desired final concentration (e.g., 50 µM).

  • Preparation of this compound: Prepare serial dilutions of this compound in aggregation buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup: In a 96-well plate, combine the α-synuclein solution, this compound dilutions (or vehicle control), and ThT solution (final concentration e.g., 10-20 µM). The final volume per well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).

  • Data Analysis: Plot the fluorescence intensity against time. The lag time, slope of the elongation phase, and final plateau fluorescence can be used to quantify the effect of this compound on α-synuclein aggregation kinetics.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of α-synuclein aggregates.

Materials:

  • Samples from the ThT aggregation assay (at desired time points)

  • Carbon-coated copper grids

  • Uranyl acetate or other suitable negative stain

  • Transmission Electron Microscope

Procedure:

  • Sample Application: Apply a small volume (e.g., 5-10 µL) of the α-synuclein sample (with or without this compound) onto a glow-discharged carbon-coated copper grid.

  • Adsorption: Allow the sample to adsorb for 1-2 minutes.

  • Washing: Wick away the excess sample with filter paper and wash the grid with a drop of deionized water.

  • Staining: Apply a drop of negative stain (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

  • Drying: Remove the excess stain and allow the grid to air-dry completely.

  • Imaging: Visualize the samples using a transmission electron microscope at an appropriate magnification.

Cell Viability (MTT) Assay

This assay assesses the protective effect of this compound against α-synuclein-induced cytotoxicity in a cell model.

Materials:

  • PC12 cells (or other suitable neuronal cell line)

  • Cell culture medium

  • Pre-formed α-synuclein aggregates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well clear cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with pre-formed α-synuclein aggregates in the presence or absence of various concentrations of this compound. Include appropriate controls (untreated cells, cells treated with vehicle, cells treated with this compound alone).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular ROS levels to assess the antioxidant effect of this compound.

Materials:

  • PC12 cells

  • Cell culture medium

  • Pre-formed α-synuclein aggregates

  • This compound stock solution

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA)

  • 96-well black, clear-bottom microplates or flow cytometer

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Probe Loading: After the treatment period, wash the cells and incubate them with a ROS-sensitive probe (e.g., DCFH-DA) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control to determine the change in intracellular ROS levels.

Caenorhabditis elegans Model of α-Synuclein Aggregation

This in vivo model allows for the assessment of this compound's effect on α-synuclein aggregation and related phenotypes in a whole organism.

Materials:

  • Transgenic C. elegans strain expressing human α-synuclein (e.g., in body wall muscle cells)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • This compound

  • Fluorescence microscope

Procedure:

  • Worm Synchronization: Synchronize the C. elegans population to obtain a cohort of age-matched worms.

  • Treatment: Grow the synchronized worms on NGM plates containing the desired concentrations of this compound mixed with the E. coli OP50 food source.

  • Phenotypic Analysis: At different time points, assess various phenotypes, including:

    • Motility: Perform thrashing assays or use automated tracking systems to quantify movement.

    • α-Synuclein Aggregation: Visualize and quantify the formation of α-synuclein aggregates using a fluorescence microscope.

    • Lifespan: Monitor the survival of the worms over time.

  • Data Analysis: Compare the phenotypes of this compound-treated worms to those of untreated controls.

Conclusion

This compound represents a promising therapeutic candidate for synucleinopathies due to its ability to inhibit α-synuclein aggregation, disaggregate existing fibrils, and protect against cellular damage. The protocols outlined in this document provide a framework for researchers to further investigate and validate the efficacy of this compound. Further studies are warranted to elucidate the precise molecular mechanisms and to establish a comprehensive quantitative profile of this compound's effects.

References

Application of Brazilin-7-acetate in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Brazilin-7-acetate, a promising therapeutic candidate for neurodegenerative diseases. This compound, a derivative of the natural compound Brazilin, has demonstrated significant neuroprotective effects in various in vitro and in vivo models. Its application is primarily focused on diseases characterized by protein aggregation and oxidative stress, such as Parkinson's Disease.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach. It has been shown to directly interfere with the aggregation of α-synuclein, a key pathological hallmark of Parkinson's Disease. Furthermore, it mitigates the cytotoxicity induced by these protein aggregates and reduces oxidative stress within neuronal cells.[1][2][3] The underlying mechanisms are believed to involve the activation of crucial cellular defense pathways, including the Nrf2-ARE and PI3K/Akt signaling cascades.

Data Presentation

The following tables summarize the quantitative data available on the efficacy of this compound and its parent compound, Brazilin, in neurodegenerative disease models.

Compound Assay Model Effect IC50 / Concentration Reference
This compoundα-Synuclein AggregationIn vitroInhibition of α-synuclein fibril formationDose-dependent inhibition observed[2]
Brazilinα-Synuclein AggregationIn vitroInhibition of α-synuclein fibrillogenesisIC50: 34.75 ± 1.23 μM[1]
This compoundCytotoxicityPC12 cellsReduction of α-synuclein aggregate-induced cytotoxicitySignificant reduction observed[2]
This compoundOxidative StressPC12 cellsAlleviation of oxidative stressSignificant reduction observed[2]
BrazilinOxidative StressHUVECsReduction of glucose-induced ROS productionSignificant reduction at various concentrations[4]

Note: Specific IC50 values and detailed dose-response data for this compound are not yet widely available in published literature. The provided data for Brazilin offers a relevant benchmark.

Signaling Pathways

Nrf2-ARE Signaling Pathway

Brazilin, the parent compound of this compound, has been demonstrated to activate the Nrf2-ARE signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Upon activation by Brazilin, the transcription factor Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), which play a vital role in mitigating oxidative damage in neuronal cells.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brazilin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Brazilin->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Nrf2_Maf->ARE Binds to

Caption: Nrf2-ARE signaling pathway activation by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation. In the context of neurodegeneration, its activation is neuroprotective. While direct evidence for this compound is still emerging, many neuroprotective natural compounds exert their effects through this pathway. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins, thereby promoting neuronal survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Pro_apoptotic Pro-apoptotic Proteins pAkt->Pro_apoptotic Inhibits Anti_apoptotic Anti-apoptotic Proteins pAkt->Anti_apoptotic Promotes Apoptosis Apoptosis Pro_apoptotic->Apoptosis Neuronal_Survival Neuronal_Survival Anti_apoptotic->Neuronal_Survival

Caption: PI3K/Akt signaling pathway for neuroprotection.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a Parkinson's Disease model.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies (C. elegans model) alpha_syn_prep α-Synuclein Monomer Preparation aggregation_assay Thioflavin T Aggregation Assay alpha_syn_prep->aggregation_assay cytotoxicity_assay MTT Cytotoxicity Assay (PC12 cells) aggregation_assay->cytotoxicity_assay ros_assay Cellular ROS Detection Assay cytotoxicity_assay->ros_assay western_blot Western Blot Analysis (Nrf2, p-Akt) ros_assay->western_blot immunofluorescence Immunofluorescence (Nrf2 translocation) western_blot->immunofluorescence celegans_model C. elegans PD Model immunofluorescence->celegans_model behavioral_assay Behavioral Assays (Motility) celegans_model->behavioral_assay lifespan_assay Lifespan Analysis behavioral_assay->lifespan_assay lipid_oxidation Lipid Oxidation Measurement lifespan_assay->lipid_oxidation

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

α-Synuclein Aggregation Assay (Thioflavin T Assay)

Objective: To monitor the effect of this compound on the fibrillization of α-synuclein in vitro.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a stock solution of α-synuclein in PBS.

  • Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter.

  • In a 96-well plate, prepare reaction mixtures containing α-synuclein (final concentration, e.g., 50 µM), ThT (final concentration, e.g., 20 µM), and varying concentrations of this compound in PBS. Include a control with no this compound.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.

  • Plot fluorescence intensity versus time to generate aggregation curves. The lag time and the maximum fluorescence intensity are key parameters to compare the effect of different concentrations of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the protective effect of this compound against α-synuclein aggregate-induced cytotoxicity in PC12 cells.

Materials:

  • PC12 cells

  • DMEM/F-12 medium supplemented with fetal bovine serum and penicillin-streptomycin

  • Pre-aggregated α-synuclein

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Add pre-aggregated α-synuclein to the wells (except for the control group) to induce toxicity.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Cellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the effect of this compound on intracellular ROS levels in neuronal cells under oxidative stress.

Materials:

  • Neuronal cells (e.g., PC12 or SH-SY5Y)

  • Cell culture medium

  • This compound

  • An ROS-inducing agent (e.g., H2O2 or 6-OHDA)

  • 2',7'-Dichlorofluorescin diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with different concentrations of this compound for a specified time.

  • Induce oxidative stress by adding an ROS-inducing agent to the cells.

  • Wash the cells with PBS and then load them with DCFDA solution in serum-free medium.

  • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) using a fluorescence microscope or plate reader.

  • Quantify the relative fluorescence units (RFU) to determine the levels of intracellular ROS.

Conclusion

This compound represents a promising multi-target therapeutic agent for neurodegenerative diseases. Its ability to inhibit protein aggregation, reduce cytotoxicity, and combat oxidative stress, potentially through the modulation of the Nrf2-ARE and PI3K/Akt pathways, makes it a strong candidate for further pre-clinical and clinical development. The protocols and data presented herein provide a framework for researchers to further investigate and harness the therapeutic potential of this compound.

References

Application Notes and Protocols for Brazilin-7-acetate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Brazilin-7-acetate, a derivative of the natural compound Brazilin. This compound has been developed to offer reduced toxicity and enhanced efficacy, particularly in the context of neurodegenerative disease research.[1] This document outlines detailed protocols for assessing its effects on α-synuclein aggregation, cytotoxicity, and oxidative stress, primarily in the PC12 neuronal cell line.

Overview of this compound

This compound is a synthetic derivative of Brazilin, a compound extracted from the heartwood of Caesalpinia sappan L. It has been investigated for its potential as a therapeutic agent for Parkinson's disease due to its ability to inhibit the formation of α-synuclein fibrils, mitigate cytotoxicity, and reduce oxidative stress.[1] In vitro studies have demonstrated its efficacy in a dose-dependent manner.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays based on available literature. Researchers should use these values as a starting point for their own experimental optimization.

Assay Cell Line Effective Concentration Range Observed Effect Reference
α-Synuclein Aggregation Inhibition-Dose-dependentPrevents formation and disrupts existing α-synuclein fibers.[1]
Cytotoxicity MitigationPC12 cellsDose-dependentReduces cytotoxicity induced by α-synuclein aggregates.[1]
Oxidative Stress ReductionPC12 cellsDose-dependentAlleviates oxidative stress.[1]

Note: The primary research article by Cui et al. (2024) should be consulted for specific IC50 values and detailed dose-response curves.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

PC12 Cell Culture

Objective: To maintain and prepare PC12 cells for subsequent assays.

Materials:

  • PC12 cell line (ATCC® CRL-1721™)

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Collagen IV-coated culture flasks/plates

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate for 2-3 minutes until cells detach.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed onto new collagen IV-coated plates.

α-Synuclein Aggregation Assay (Thioflavin T Assay)

Objective: To measure the inhibitory effect of this compound on α-synuclein fibril formation.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)

Protocol:

  • Prepare a stock solution of ThT in PBS and filter through a 0.22 µm filter.

  • Prepare solutions of α-synuclein monomer in PBS.

  • In a 96-well plate, mix α-synuclein solution with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (α-synuclein alone).

  • Add ThT to each well to a final concentration of 20 µM.

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at regular intervals for up to 72 hours.

  • An increase in fluorescence indicates the formation of amyloid fibrils. Plot fluorescence intensity against time to visualize the aggregation kinetics.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the protective effect of this compound against α-synuclein-induced cytotoxicity.

Materials:

  • PC12 cells

  • Pre-aggregated α-synuclein fibrils

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader with absorbance detection (570 nm)

Protocol:

  • Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare pre-aggregated α-synuclein fibrils by incubating a solution of the monomer at 37°C with shaking for several days.

  • Treat the cells with pre-aggregated α-synuclein in the presence or absence of various concentrations of this compound. Include wells with untreated cells as a control.

  • Incubate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Objective: To measure the effect of this compound on intracellular ROS levels.

Materials:

  • PC12 cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • A positive control for ROS induction (e.g., H2O2 or rotenone)

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Protocol:

  • Seed PC12 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce oxidative stress by adding a ROS-inducing agent (e.g., H2O2).

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity. An increase in fluorescence corresponds to higher levels of intracellular ROS.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound are still under investigation. However, based on the known activities of its parent compound, Brazilin, it is hypothesized to interact with key pathways involved in oxidative stress and inflammation.

Proposed Signaling Pathway of this compound in Oxidative Stress Reduction

Brazilin has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[2][3] It is plausible that this compound shares this mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B7A This compound Keap1 Keap1 B7A->Keap1 promotes dissociation ROS Oxidative Stress (e.g., from α-syn aggregates) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: Proposed Nrf2-mediated antioxidant pathway of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Brazilin is known to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[4][5][6] This action may contribute to the neuroprotective effects of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B7A This compound IKK IKK Complex B7A->IKK inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., α-syn aggregates) InflammatoryStimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB sequesters ProInflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFκB->ProInflammatoryGenes translocates and activates transcription Inflammation Neuroinflammation ProInflammatoryGenes->Inflammation

Caption: Proposed NF-κB-mediated anti-inflammatory pathway of this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a logical workflow for the in vitro characterization of this compound.

G start Start: PC12 Cell Culture alpha_syn α-Synuclein Aggregation Assay (Thioflavin T) start->alpha_syn cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ros ROS Assay (DCFH-DA) start->ros end Conclusion: Neuroprotective Potential alpha_syn->end pathway Signaling Pathway Analysis (Western Blot, qPCR) cytotoxicity->pathway ros->pathway pathway->end

Caption: General workflow for in vitro evaluation of this compound.

Disclaimer

The protocols provided are intended as a general guide. Researchers should consult the primary literature, particularly Cui et al., Eur J Med Chem, 2024, for specific concentrations, incubation times, and other experimental details pertinent to this compound.[1] Optimization of these protocols for specific experimental conditions and cell lines is highly recommended. The proposed signaling pathways are based on the known activities of the parent compound, Brazilin, and require further experimental validation for this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of Brazilin-7-acetate, a derivative of the natural product Brazilin. This compound has garnered interest as a potential therapeutic agent, notably for its role in hindering the formation of α-synuclein fibrils, a key factor in Parkinson's disease.[1][2][3][4] Accurate and thorough spectroscopic characterization is crucial for its development as a drug candidate, ensuring identity, purity, and structural integrity.

This document outlines the standard spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed protocols for each method are provided to facilitate reproducible and reliable data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is based on the characterization of its parent compound, Brazilin, and related acetylated flavonoids. Specific data for this compound should be referenced from primary literature, such as the work by Zhan Cui, et al. in the European Journal of Medicinal Chemistry (2024).[1][3][4][5]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data to be populated from primary literature

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data to be populated from primary literature

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Assignment
ESI+[M+H]⁺, [M+Na]⁺, etc.Data to be populated from primary literature
ESI-[M-H]⁻, etc.Data to be populated from primary literature
HRMSCalculated and Found m/zData to be populated from primary literature

Table 4: IR and UV-Vis Spectroscopic Data for this compound

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IRData to be populated from primary literatureO-H stretch, C=O stretch (ester), C=O stretch (aromatic), C-O stretch, aromatic C=C stretch
UV-Visλmax 1, λmax 2, etc.π → π* transitions

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

    • Use the 2D NMR data to assign all proton and carbon signals unambiguously.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern for structural confirmation.

Materials:

  • This compound sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

    • Acquire mass spectra in both positive and negative electrospray ionization (ESI) modes.

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Analysis:

    • Determine the monoisotopic mass of the parent ion from the HRMS data.

    • Use the accurate mass to calculate the elemental formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr, IR grade)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a pellet press.

Protocol (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O) of the ester, and aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) of this compound, which is characteristic of its chromophoric system.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol, ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the proposed mechanism of action for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound This compound NMR NMR This compound->NMR Analysis MS MS This compound->MS Analysis IR IR This compound->IR Analysis UV_Vis UV_Vis This compound->UV_Vis Analysis Structure Structure NMR->Structure Yields MolWeight MolWeight MS->MolWeight Yields FuncGroups FuncGroups IR->FuncGroups Yields Chromophore Chromophore UV_Vis->Chromophore Yields

Caption: Experimental workflow for the spectroscopic analysis of this compound.

signaling_pathway Alpha-synuclein_monomers α-synuclein Monomers Oligomers Toxic Oligomers Alpha-synuclein_monomers->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Aggregation Brazilin_7_acetate This compound Brazilin_7_acetate->Inhibition

Caption: Inhibition of α-synuclein aggregation by this compound.

References

Application Note: HPLC Analysis of Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brazilin-7-acetate is a derivative of Brazilin, a natural red pigment extracted from the heartwood of Caesalpinia sappan L.[1][2] This compound is of significant interest to researchers in the fields of pharmacology and drug development due to its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, which have been adapted from established methods for the analysis of Brazilin and related compounds[3][4][5].

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Methanol
Gradient Elution 0-1 min: 15% B, 1-60 min: 25% B, 60-140 min: 33% B, 140-270 min: 40% B, 270-340 min: 45% B, 340-360 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 280 nm

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

HPLC Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh Sample sp2 Dissolve in Methanol sp1->sp2 sp3 Sonicate to Dissolve sp2->sp3 sp4 Filter through 0.45 µm Syringe Filter sp3->sp4 hplc1 Inject Sample into HPLC sp4->hplc1 Filtered Sample hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection at 280 nm hplc2->hplc3 da1 Integrate Peak Area hplc3->da1 Chromatogram da2 Quantify Concentration using Calibration Curve da1->da2

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Protocol

1. Reagents and Materials

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 10.0 mL of methanol to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol. The final concentration should fall within the range of the calibration curve.

  • Sonicate the solution for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Analysis

  • Set up the HPLC system according to the conditions outlined in the data table.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions, starting with the lowest concentration, followed by the sample solutions.

  • Record the chromatograms and the peak areas for this compound.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound reference standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is desirable.

  • Using the peak area of this compound from the sample chromatogram, calculate the concentration in the sample using the regression equation.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. The following parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections < 2.0%

Signaling Pathway (Illustrative)

While the primary focus of this document is the analytical method, understanding the biological context of this compound can be valuable. Brazilin has been shown to have various biological activities, including anti-inflammatory and antioxidant effects[1]. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of related compounds.

Hypothetical Signaling Pathway for this compound cluster_upstream Upstream Signaling cluster_downstream Downstream Effects B7A This compound ROS Reactive Oxygen Species (ROS) B7A->ROS Inhibits NFkB NF-κB B7A->NFkB Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation NFkB->Inflammation

References

Application Notes and Protocols for Brazilin-7-acetate: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and appropriate storage conditions for Brazilin-7-acetate, a derivative of Brazilin with therapeutic potential. Given the limited direct stability data for this compound, these recommendations are based on the known properties of its parent compound, Brazilin, and established principles of pharmaceutical stability testing.

Overview of this compound

This compound is a synthetic derivative of Brazilin, a natural compound found in the heartwood of Caesalpinia sappan. It has been developed to exhibit reduced toxicity and enhanced therapeutic effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1] Research has indicated that this compound can inhibit the aggregation of α-synuclein, reduce cytotoxicity, and mitigate oxidative stress.[1]

The stability of its parent compound, Brazilin, is known to be a challenge, as it is susceptible to oxidation, particularly when exposed to light and air, which leads to its conversion to Brazilein.[2][3][4] This inherent instability of the parent molecule underscores the importance of establishing a robust stability profile for this compound to ensure its quality, efficacy, and safety in research and drug development.

Recommended Storage Conditions

Proper storage is critical to maintaining the integrity of this compound. The following conditions are recommended based on the properties of Brazilin and general best practices for handling sensitive chemical compounds.

Form Temperature Atmosphere Light Conditions Container Duration
Solid (Powder) -20°C or lowerInert gas (e.g., Argon, Nitrogen)Protected from light (amber vial)Tightly sealed vialLong-term
2-8°CInert gas (e.g., Argon, Nitrogen)Protected from light (amber vial)Tightly sealed vialShort-term
Stock Solution -20°CProtected from light (amber vial)Tightly sealed aliquotsUp to two weeks[5]
2-8°CProtected from light (amber vial)Tightly sealed aliquotsShort-term (days)

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of experiments should be conducted. These protocols are based on guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies.[6][7][8]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Stock Solution acid Acidic Hydrolysis (1N HCl, 60°C) prep->acid base Basic Hydrolysis (1N NaOH, 60°C) prep->base oxidation Oxidative Degradation (3% H₂O₂) prep->oxidation thermal Thermal Degradation (80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo analysis HPLC Analysis at Time Points (0, 4, 8, 12, 24h) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Products & Calculate % Degradation analysis->evaluation

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.

Methodology:

  • Sample Preparation: Package the solid this compound in the proposed container closure system (e.g., amber glass vials with inert gas).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay (e.g., by HPLC)

    • Degradation products/impurities (e.g., by HPLC)

    • Moisture content (e.g., by Karl Fischer titration)

  • Data Analysis: Analyze the data for trends in degradation and assay values to establish a re-test period or shelf-life.

Signaling Pathways and Considerations

This compound has been shown to interfere with the aggregation of α-synuclein and reduce oxidative stress, which are key pathological events in Parkinson's disease.[1] The potential signaling pathways involved may include the modulation of cellular stress responses and protein quality control mechanisms.

Signaling_Pathway cluster_compound Compound Action cluster_pathways Potential Cellular Targets cluster_outcomes Therapeutic Outcomes b7a This compound alpha_syn α-Synuclein Aggregation b7a->alpha_syn Inhibits ox_stress Oxidative Stress b7a->ox_stress Reduces cyto_protect Cytoprotection alpha_syn->cyto_protect ox_stress->cyto_protect neuro_protect Neuroprotection cyto_protect->neuro_protect

Summary and Recommendations

The stability of this compound is a critical parameter for its successful application in research and drug development. While specific stability data is not yet widely available, the known instability of its parent compound, Brazilin, suggests that careful handling and storage are paramount.

Key Recommendations:

  • Storage: Store this compound in solid form at -20°C or below, protected from light and moisture, and under an inert atmosphere for long-term stability.

  • Solutions: Prepare solutions fresh for use. If short-term storage is necessary, store as aliquots at -20°C for no longer than two weeks.

  • Stability Testing: It is highly recommended that researchers perform in-house stability studies, including forced degradation and long-term stability assessments, to determine the shelf-life and identify potential degradation products under their specific experimental and storage conditions.

  • Analytical Monitoring: Regularly use a validated, stability-indicating analytical method, such as HPLC, to monitor the purity and integrity of this compound stocks and solutions.

By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental results when working with this compound.

References

Troubleshooting & Optimization

Brazilin-7-acetate Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Brazilin-7-acetate, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (B-7-A) is a synthetic derivative of Brazilin, a natural compound. It has been developed to exhibit reduced toxicity and a more potent inhibitory effect on the aggregation of α-synuclein (α-Syn) when compared to its parent compound.[1] Its primary area of research is in neurodegenerative disorders like Parkinson's disease, where it has been shown to prevent the formation of α-Syn fibrils, disrupt existing ones, and reduce associated cytotoxicity and oxidative stress.[1][2]

Q2: What are the recommended solvents for reconstituting this compound?

A2: Based on the chemical properties of similar compounds and general laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions of this compound. For the parent compound, Brazilin, solubility has also been reported in Dimethylformamide (DMF).[3] When preparing for in vivo studies, further dilution of the DMSO stock in aqueous buffers or vehicles like saline containing a small percentage of DMSO and a surfactant (e.g., Tween® 80) is a common practice.

Q3: What is the expected solubility of this compound and its parent compound in common solvents?

A3: Direct quantitative solubility data for this compound is not widely published. However, data for the parent compound, Brazilin, is available and can serve as a useful reference point. It is crucial to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.

Solubility Data for Brazilin (Parent Compound)

Compound Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Source
Brazilin DMSO 57 mg/mL 199.1 mM [4]
Brazilin DMSO 43.5 mg/mL 151.95 mM [3]
Brazilin DMSO 2 mg/mL -

| Brazilin | DMF | 30.0 mg/mL | 104.79 mM |[3] |

Note: Solubility can be affected by the purity of the compound, temperature, and the quality of the solvent (e.g., moisture-absorbing DMSO can reduce solubility).[4] Always use fresh, high-purity solvents.

Q4: How should I store this compound stock solutions?

A4: Solid this compound should be stored at 2-8°C.[5] Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, allow the vial to warm to room temperature and briefly centrifuge it to ensure all contents are collected at the bottom.

Q5: Why is my this compound not dissolving properly?

A5: Several factors can contribute to poor solubility:

  • Incorrect Solvent: this compound, like its parent compound, is expected to have low solubility in water and aqueous buffers. A high-concentration stock should first be prepared in an organic solvent like DMSO.

  • Low Temperature: The dissolution process may be slower at room temperature. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.

  • Compound Purity/Quality: Impurities can affect solubility. Ensure you are using a high-purity compound from a reputable supplier.

  • Solvent Quality: Use anhydrous, high-purity grade solvents. Older DMSO that has absorbed moisture can have a significantly lower solvating capacity.[4]

Troubleshooting Guide

Problem: Precipitate forms in my stock solution upon storage.

Possible Cause Solution
Supersaturation: The initial concentration may be too high and thermodynamically unstable at storage temperatures.Gently warm the solution in a 37°C water bath and vortex until the precipitate redissolves. Consider preparing a slightly lower concentration stock solution for long-term storage.
Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to come out of solution.Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration and causing precipitation.Use high-quality microcentrifuge tubes or cryovials with secure seals (e.g., O-rings).

Problem: I observe precipitation when diluting my stock solution into aqueous media (e.g., cell culture medium).

Possible Cause Solution
Poor Aqueous Solubility: This is the most common issue. The compound crashes out when the percentage of organic solvent drops significantly.Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium does not exceed a level that is toxic to your cells (typically <0.5%, but should be empirically determined). Use a Surfactant: For in vivo formulations, incorporating a non-ionic surfactant like Tween® 80 or Cremophor® EL can help maintain solubility. Serial Dilutions: Perform serial dilutions, ensuring the compound is fully dissolved at each step before proceeding to the next. Add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing.
pH and Salt Concentration: The pH and ionic strength of the aqueous buffer can influence the solubility of the compound.Test the solubility in a few different physiological buffers if possible. The Biopharmaceutical Classification System (BCS) recommends testing solubility in a pH range of 1.2 to 6.8.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (Molecular Weight: ~328.31 g/mol - Note: This is estimated from Brazilin's MW of 286.28 g/mol plus an acetyl group)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance and vortex mixer

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 328.31 g/mol * (1000 mg / 1 g) = 3.28 mg

  • Weigh Compound: Carefully weigh out approximately 3.28 mg of this compound powder and place it in a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Store: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light. Store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: General Protocol for Cell Viability (CCK-8/MTT) Assay

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Thaw an aliquot of your this compound DMSO stock solution. Prepare serial dilutions of the compound in your complete cell culture medium.

    • Crucial Step: To avoid precipitation, add the DMSO stock to the medium dropwise while gently vortexing the tube. The final DMSO concentration in all wells (including the vehicle control) should be kept constant and non-toxic (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group.

Visualizations

G cluster_start Initial Observation cluster_check Primary Checks cluster_solution Solutions & Actions cluster_dilution Aqueous Dilution Troubleshooting start Compound Fails to Dissolve or Precipitates check_solvent Is the correct solvent (e.g., DMSO) being used? start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes use_dmso Action: Use anhydrous DMSO for primary stock. check_solvent->use_dmso No check_temp Was gentle warming (37°C) applied? check_conc->check_temp No lower_conc Action: Lower the target concentration. check_conc->lower_conc Yes warm_vortex Action: Warm and vortex to aid dissolution. check_temp->warm_vortex No check_dilution Problem persists upon aqueous dilution? check_temp->check_dilution Yes use_dmso->check_dilution lower_conc->check_dilution warm_vortex->check_dilution dilute_slowly Action: Add stock to buffer slowly while vortexing. check_dilution->dilute_slowly Yes resolved Solubility Issue Resolved check_dilution->resolved No final_dmso Action: Keep final DMSO concentration consistent and low (<0.5%). dilute_slowly->final_dmso final_dmso->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_downstream Brazilin Brazilin STING STING Brazilin->STING Inhibits Pathway Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Phospho_IRF3 p-IRF3 (Phosphorylated) IRF3->Phospho_IRF3 Nucleus Nucleus Phospho_IRF3->Nucleus Translocates to Cytokines Induction of CXCL10, CCL5 Nucleus->Cytokines Activates Transcription

Caption: Simplified STING signaling pathway inhibited by Brazilin.[7]

G cluster_stock Stock Solution Preparation cluster_assay Cell-Based Assay Workflow weigh 1. Weigh This compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Gently Warm (37°C) to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -20°C / -80°C dissolve->aliquot prepare_dilutions 6. Prepare Serial Dilutions in Culture Medium aliquot->prepare_dilutions Use Stock seed_cells 5. Seed Cells in 96-Well Plate seed_cells->prepare_dilutions treat_cells 7. Treat Cells with Compound prepare_dilutions->treat_cells incubate 8. Incubate for 24-72 hours treat_cells->incubate add_reagent 9. Add Viability Reagent (e.g., CCK-8) incubate->add_reagent read_plate 10. Read Absorbance add_reagent->read_plate

Caption: Experimental workflow from stock preparation to cell-based assay.

References

Technical Support Center: Optimizing Brazilin-7-acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Brazilin-7-acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically a two-stage process. The first stage involves the total synthesis of Brazilin, the core structure. The second stage is the selective acetylation of the 7-hydroxyl group of Brazilin.

Q2: Why is the selective acetylation of the 7-hydroxyl group challenging?

A2: Brazilin has multiple hydroxyl groups. Achieving selective acetylation at the 7-position requires careful selection of reagents and reaction conditions to prevent unwanted side reactions and the formation of poly-acetylated products. Protecting groups may be necessary to achieve high selectivity.

Q3: What are the key factors influencing the overall yield of this compound?

A3: The overall yield is dependent on the efficiency of both the Brazilin synthesis and the subsequent acetylation step. Key factors include the purity of reagents and solvents, reaction temperature, reaction time, catalyst selection, and the purification method.

Q4: Are there any reported biological activities of this compound?

A4: Yes, this compound has been investigated as a potential therapeutic agent for Parkinson's disease. It has been shown to inhibit the formation of α-synuclein fibrils, reduce cytotoxicity, and decrease oxidative stress.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Brazilin Synthesis Inefficient cyclization or key bond-forming reactions.- Optimize the catalyst and reaction conditions for the critical steps, such as the Prins/Friedel-Crafts reaction.[3] - Ensure anhydrous conditions if moisture-sensitive reagents are used. - Consider alternative synthetic routes with higher reported yields.[4][5]
Side reactions leading to byproducts.- Analyze the reaction mixture by TLC or LC-MS to identify major byproducts. - Adjust stoichiometry of reactants. - Modify the reaction temperature to favor the desired product formation.
Low Yield in Acetylation Step Incomplete reaction.- Increase the reaction time or temperature. - Use a more potent acetylating agent or a higher concentration of the catalyst (e.g., DMAP with acetic anhydride).
Formation of multiple acetylated products.- Employ a milder acetylating agent for better selectivity. - Use a stoichiometric amount of the acetylating agent. - Consider using protecting groups for the other hydroxyl functions on the Brazilin core.
Difficulty in Purifying this compound Co-elution with starting material (Brazilin) or other acetylated isomers.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase (e.g., reversed-phase silica). - Recrystallization may be an effective final purification step.
Product Decomposition Instability of Brazilin or this compound under certain conditions.- Brazilin can be unstable; handle it under an inert atmosphere if necessary.[1] - Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification.

Quantitative Data Summary

The following table summarizes reported overall yields for various total syntheses of Brazilin, which is the precursor to this compound.

Synthetic Approach Key Steps Number of Steps Overall Yield (%) Reference
Palladium-catalyzed Allylic ArylationPd-catalyzed coupling, dihydroxylation, acid-catalyzed cyclization678[4]
Prins/Friedel-Crafts ReactionLipase-catalyzed desymmetrization, one-pot intramolecular tandem Prins/Friedel-Crafts reaction9Not explicitly stated[3][6]
Palladium-catalyzed [4+1] reactionGenerates a 1-arylindane intermediate11 (longest linear sequence)11[4]
In(III)-catalyzed Alkyne-Aldehyde MetathesisMitsunobu coupling, In(III)-catalyzed metathesis, acid-catalyzed cyclization970[5]

Experimental Protocols

Protocol 1: General Procedure for Total Synthesis of (±)-Brazilin via Prins/Friedel-Crafts Reaction (Illustrative)

This protocol is a generalized representation based on literature approaches and should be optimized for specific laboratory conditions.[3]

  • Preparation of the Aldehyde Precursor: A suitable diol intermediate is oxidized using a mild oxidizing agent like Dess-Martin periodinane (DMP) in an appropriate solvent such as dichloromethane (DCM) at 0°C to room temperature.

  • Intramolecular Prins/Friedel-Crafts Cyclization: The crude aldehyde from the previous step is treated with a Lewis acid or a strong protic acid like trifluoroacetic acid (TFA) in DCM at room temperature. This one-pot reaction constructs the core B and C rings of the Brazilin scaffold.

  • Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically performed by column chromatography on silica gel.

  • Demethylation: If methyl ether protecting groups are used, they are cleaved using a reagent like boron tribromide (BBr₃) in DCM to yield (±)-Brazilin.

Protocol 2: Selective Acetylation of Brazilin at the 7-Position (Hypothetical)

This is a hypothetical protocol based on standard acetylation procedures and the known reactivity of phenolic hydroxyl groups.

  • Dissolution: Dissolve Brazilin in a suitable solvent like pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine).

  • Acetylation: Cool the solution to 0°C and add a stoichiometric amount (1.0 to 1.2 equivalents) of acetic anhydride dropwise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of Brazilin and the formation of the mono-acetylated product.

  • Workup: Once the reaction is complete, quench with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Brazilin Synthesis cluster_stage2 Stage 2: Acetylation start Starting Materials intermediate Key Intermediate (e.g., Diol) start->intermediate Multi-step Synthesis brazilin Brazilin intermediate->brazilin Cyclization & Demethylation acetylation Selective Acetylation brazilin->acetylation purification Purification acetylation->purification final_product This compound purification->final_product

Caption: A simplified workflow for the two-stage synthesis of this compound.

Troubleshooting_Logic start Low Overall Yield check_brazilin Check Brazilin Synthesis Yield start->check_brazilin check_acetylation Check Acetylation Step Yield check_brazilin->check_acetylation Acceptable low_brazilin Optimize Cyclization Review Reagents Check Purity check_brazilin->low_brazilin Low low_acetylation Adjust Stoichiometry Change Acetylating Agent Use Protecting Groups check_acetylation->low_acetylation Low purification_issue Difficulty in Purification? check_acetylation->purification_issue Acceptable low_brazilin->check_acetylation low_acetylation->purification_issue optimize_chromatography Optimize Chromatography Consider Recrystallization purification_issue->optimize_chromatography Yes success Yield Optimized purification_issue->success No optimize_chromatography->success

Caption: A troubleshooting decision tree for optimizing this compound yield.

Signaling_Pathway alpha_syn α-Synuclein Monomers aggregation Aggregation & Fibril Formation alpha_syn->aggregation fibrils α-Synuclein Fibrils aggregation->fibrils cytotoxicity Cytotoxicity & Oxidative Stress fibrils->cytotoxicity cell_death Neuronal Cell Death (Parkinson's Disease) cytotoxicity->cell_death b7a This compound b7a->aggregation Inhibits b7a->cytotoxicity Mitigates

Caption: A proposed mechanism of action for this compound in inhibiting α-synuclein aggregation.

References

Brazilin-7-Acetate Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brazilin-7-acetate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when working with this novel inhibitor of α-synuclein aggregation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a derivative of Brazilin, a natural compound. It has been developed to offer reduced toxicity and enhanced efficacy in inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[1] Its primary experimental application is in the study of Parkinson's disease pathology, specifically in assays related to α-synuclein fibril formation, cytotoxicity, and oxidative stress in neuronal cell models like PC12 cells.[1]

2. How should I dissolve this compound?

While specific solubility data for this compound is not widely published, information from its parent compound, Brazilin, and general knowledge of flavonoid acetates can provide guidance. For Brazilin, suppliers report solubility in various organic solvents.

Recommended Solvents for Stock Solutions:

  • DMSO (Dimethyl sulfoxide): Brazilin is soluble in DMSO at concentrations up to 57 mg/mL (199.1 mM).[2][3] It is common practice to prepare high-concentration stock solutions of small molecules in DMSO.

  • Ethanol: Brazilin is also soluble in ethanol.[4]

It is recommended to first attempt to dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock can then be further diluted in aqueous buffers or cell culture media for your specific experiment. Always ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v).

3. What are the recommended storage conditions for this compound?

Based on supplier recommendations for the parent compound, Brazilin, the following storage conditions are advised:

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent -80°C1 year
-20°C1 month

Data inferred from supplier information for Brazilin.[3]

To maintain the stability of the compound, it is best to prepare fresh solutions for each experiment. If you need to store solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

4. I'm seeing inconsistent results in my cell viability assays (e.g., MTT assay). Could this compound be interfering with the assay?

While there are no specific reports of this compound interfering with cell viability assays, flavonoids and other antioxidant compounds have been known to interfere with tetrazolium-based assays like MTT. This interference can occur through the direct reduction of the MTT reagent to formazan, leading to a false-positive signal for cell viability.

Troubleshooting Steps:

  • Run a cell-free control: Incubate this compound with the MTT reagent in your cell culture medium without cells. If you observe a color change, this indicates direct reduction of MTT by the compound.

  • Use an alternative viability assay: Consider using an assay with a different detection principle, such as one that measures ATP levels (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release for cytotoxicity.

  • Microscopic examination: Always visually inspect your cells under a microscope before and after treatment to confirm the results of your viability assay.

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Visible precipitate in the stock solution or after dilution in aqueous buffer/media.

  • Inconsistent or lower-than-expected activity in experiments.

Possible Causes and Solutions:

Possible CauseSolution
Low aqueous solubility Prepare a higher concentration stock solution in an organic solvent like DMSO. When diluting into aqueous solutions, do so gradually while vortexing or sonicating to aid dissolution.
Incorrect solvent While DMSO is a common choice, for certain applications, ethanol may be a suitable alternative. Test solubility in small volumes of different solvents to find the most appropriate one for your experiment.
pH of the buffer The solubility of flavonoid-like compounds can be pH-dependent. If possible, adjust the pH of your buffer to see if it improves solubility.
Problem 2: Weak or No Signal in Western Blotting for Pathway Analysis

Symptoms:

  • Faint or absent bands for your protein of interest after treating cells with this compound.

  • Loading controls are visible and consistent.

Possible Causes and Solutions:

Possible CauseSolution
Suboptimal antibody concentration Titrate your primary antibody to determine the optimal concentration for detecting your target protein.
Insufficient protein loading Increase the amount of total protein loaded onto the gel.
Low abundance of the target protein The signaling pathway you are investigating may involve low-abundance proteins. Consider using an immunoprecipitation step to enrich for your protein of interest before running the western blot.
Incorrect timing of cell lysis The effect of this compound on your target protein may be transient. Perform a time-course experiment to determine the optimal time point for cell lysis after treatment.

Experimental Protocols

Key Experiment: α-Synuclein Aggregation Assay (Thioflavin T)

This protocol is adapted from standard methods for monitoring α-synuclein aggregation.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Preparation of α-synuclein: Prepare a stock solution of α-synuclein in PBS. The final concentration in the assay is typically in the range of 35-70 µM.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO.

  • Assay Setup: In each well of the 96-well plate, combine the α-synuclein solution, ThT solution (final concentration ~10-20 µM), and different concentrations of this compound or vehicle control (DMSO). The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The effect of this compound can be quantified by comparing the lag time and the maximum fluorescence intensity of the treated samples to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Dissolve this compound in DMSO D Mix reagents in 96-well plate A->D B Prepare α-synuclein solution in PBS B->D C Prepare ThT solution in PBS C->D E Incubate at 37°C with shaking D->E F Measure ThT fluorescence over time E->F G Plot aggregation curves F->G H Analyze lag time and max fluorescence G->H

Caption: Workflow for α-synuclein aggregation assay.

troubleshooting_flow start Inconsistent Cell Viability Results q1 Does this compound absorb light at the assay wavelength? start->q1 q2 Does this compound directly reduce the viability reagent? q1->q2 No sol1 Run a cell-free control with compound and reagent. q1->sol1 Yes sol2 Use an alternative viability assay (e.g., ATP-based). q2->sol2 Yes sol3 Perform microscopic examination to confirm cell death. q2->sol3 No sol1->q2

Caption: Troubleshooting logic for cell viability assays.

signaling_pathway Brazilin Brazilin AMPK AMPK Brazilin->AMPK activates Apoptosis Apoptosis Brazilin->Apoptosis promotes mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Postulated signaling pathway of Brazilin.[5]

References

Technical Support Center: Brazilin-7-acetate Degradation and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of brazilin-7-acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a derivative of brazilin, a natural compound extracted from the heartwood of Caesalpinia sappan L. It has garnered interest for its potential therapeutic properties, including neuroprotective effects. As a derivative, it was developed to improve upon the stability and reduce the toxicity of the parent compound, brazilin, which is known to be unstable. Understanding the degradation products of this compound is crucial for ensuring the safety, efficacy, and shelf-life of any potential therapeutic formulations.

Q2: What are the primary degradation pathways for this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds (flavonoids and homoisoflavonoids), the primary degradation pathways are expected to be:

  • Hydrolysis: Under acidic or basic conditions, the acetate group at position 7 is susceptible to hydrolysis, which would yield brazilin.

  • Oxidation: this compound, like its parent compound, is prone to oxidation. This can lead to the formation of brazilein-7-acetate and further oxidative cleavage of the heterocyclic ring, resulting in the formation of smaller phenolic compounds.[1][2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to complex mixtures of smaller aromatic fragments.[4][5]

Q3: My HPLC analysis of a stressed this compound sample shows multiple new peaks. How can I identify these degradation products?

The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) from the MS, which can be used to determine the molecular weight of the degradation products. Tandem MS (MS/MS) can further provide fragmentation patterns to help elucidate the chemical structure. For definitive structural confirmation, preparative HPLC can be used to isolate the individual degradation products, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: I am observing a color change in my this compound solution during my experiment. What could be the cause?

A color change, typically to a reddish or brownish hue, is a strong indicator of the oxidation of the brazilin core structure to form brazilein-type compounds. Brazilin itself is colorless but oxidizes to the reddish compound brazilein.[6][7][8][9] This process can be accelerated by exposure to air (oxygen), light, and heat. Ensure your solutions are protected from light and consider using degassed solvents or an inert atmosphere (e.g., nitrogen or argon) if you need to minimize oxidation.

Section 2: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the stability testing of this compound.

HPLC Analysis Issues
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its degradation products. - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or sample concentration.
Inconsistent retention times. - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction or leaks.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost peaks appearing in the chromatogram. - Contamination in the mobile phase or injection solvent.- Carryover from previous injections.- Use high-purity solvents and filter them before use.- Implement a robust needle wash protocol in your autosampler method.
Loss of resolution between peaks. - Column aging.- Change in mobile phase composition.- Replace the HPLC column.- Prepare fresh mobile phase and ensure accurate composition.
Experimental Stability Issues
Problem Potential Cause(s) Troubleshooting Steps
Rapid and excessive degradation of this compound. - Stress conditions are too harsh (e.g., too high temperature, extreme pH, high concentration of oxidizing agent).- Reduce the duration of stress, lower the temperature, or use a lower concentration of the stressor. The goal is typically to achieve 5-20% degradation.[10]
No observable degradation after applying stress conditions. - Stress conditions are too mild.- this compound is stable under the tested conditions.- Increase the duration of stress, temperature, or concentration of the stressor.- Confirm the stability of the compound under the specific conditions and document the findings.
Formation of a precipitate during the experiment. - Degradation products may have lower solubility in the reaction medium.- Change in pH affecting solubility.- Analyze the precipitate separately to identify it.- Adjust the solvent system if possible, while considering the impact on the degradation kinetics.
Inconsistent results between replicate experiments. - Inconsistent application of stress conditions.- Variability in sample preparation.- Ensure precise control over temperature, pH, and light exposure.- Standardize the sample preparation protocol and ensure accurate measurements.

Section 3: Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Controls: For each stress condition, prepare a control sample containing the drug substance in the same medium but without the stressor, and a blank solution containing only the stress medium.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw a sample and dilute it with the mobile phase for immediate HPLC analysis.

Photodegradation
  • Expose a solution of this compound (in a transparent container) to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

  • At the end of the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a controlled temperature oven at, for example, 70°C.

  • At specified time points (e.g., 1, 3, 7, and 14 days), remove a sample, dissolve it in a suitable solvent, and dilute it to a known concentration for HPLC analysis.

Section 4: Data Presentation

The quantitative data from the forced degradation studies should be summarized in a table to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDuration% this compound RemainingNumber of Degradation ProductsPeak Area of Major Degradant(s)
0.1 M HCl 2 hours
24 hours
0.1 M NaOH 2 hours
24 hours
3% H₂O₂ 2 hours
24 hours
Photostability 1.2 million lux hours
Thermal (70°C) 1 day
14 days

Section 5: Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Control Control Samples Start->Control Prepare Hydrolysis Hydrolysis (Acidic & Basic) Start->Hydrolysis Apply Stress Oxidation Oxidation (H₂O₂) Start->Oxidation Apply Stress Photolysis Photolysis (UV/Vis Light) Start->Photolysis Apply Stress Thermal Thermal (Solid State) Start->Thermal Apply Stress HPLC HPLC-UV/MS Analysis Hydrolysis->HPLC Analyze Oxidation->HPLC Analyze Photolysis->HPLC Analyze Thermal->HPLC Analyze Characterization Degradant Characterization (MS/MS, NMR) HPLC->Characterization

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathways

Homoisoflavonoids, the class of compounds to which this compound belongs, have been reported to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.[11]

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Brazilin_7_Acetate This compound (Potential Modulator) Brazilin_7_Acetate->PI3K inhibits? Brazilin_7_Acetate->Akt inhibits?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cell_Response Brazilin_7_Acetate This compound (Potential Modulator) Brazilin_7_Acetate->Raf inhibits? Brazilin_7_Acetate->MEK inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression activates Brazilin_7_Acetate This compound (Potential Modulator) Brazilin_7_Acetate->IKK inhibits? Brazilin_7_Acetate->NFkB inhibits translocation?

Caption: Potential modulation of the NF-κB signaling pathway.

References

Technical Support Center: Brazilin-7-acetate Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brazilin-7-acetate in cell viability assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cell viability experiments with this compound.

Issue 1: High Variability Between Replicate Wells

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently and thoroughly between pipetting into each well. Avoid letting cells settle in the tube.
Edge Effects Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation. If their use is unavoidable, fill the surrounding wells with sterile PBS or media to maintain humidity.
Inaccurate Pipetting Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer. Use a multi-channel pipette for simultaneous addition of reagents to reduce variability in incubation times.
Precipitation of this compound Visually inspect the stock solution and working solutions for any precipitates. If observed, gently warm the solution and vortex to redissolve. Consider the solubility of this compound in your culture medium.

Issue 2: Low or No Drug Effect Observed

Potential Cause Recommended Solution
Incorrect Drug Concentration Verify calculations for serial dilutions. Prepare fresh dilutions for each experiment.
Degradation of this compound Brazilin can be unstable; while this compound is a more stable derivative, proper storage is crucial.[1] Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Insufficient Incubation Time Optimize the incubation time for your specific cell line and experimental conditions. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Cell Density Too High High cell density can mask the cytotoxic effects of the compound. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

Issue 3: High Background Absorbance in Control Wells

Potential Cause Recommended Solution
Media Components Phenol red in culture media can interfere with absorbance readings in some assays. If high background is an issue, consider using phenol red-free media.
Contamination Inspect cultures for any signs of microbial contamination. Use sterile techniques throughout the experimental procedure.
Compound Interference Brazilin, being a colored compound, might interfere with the colorimetric readout. Include a "compound only" control (media + this compound, no cells) to determine the compound's intrinsic absorbance and subtract this value from the readings of treated wells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a derivative of Brazilin. Brazilin has been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. One key pathway involves the inhibition of the mammalian target of rapamycin (mTOR), which in turn affects downstream proteins involved in cell survival and proliferation.[2] It can also induce apoptosis through a mitochondria-dependent pathway by regulating the expression of Bcl-2 family proteins and activating caspases.[3] Additionally, Brazilin can alleviate oxidative stress by reducing the levels of reactive oxygen species (ROS).[4] As a derivative, this compound is designed to have improved stability and reduced toxicity while retaining the core therapeutic effects of Brazilin.[1]

Q2: Which cell viability assay is most suitable for this compound?

A2: Tetrazolium-based assays like MTT, MTS, and WST-1 are commonly used to assess the cytotoxic effects of Brazilin and its derivatives.[5][6] The choice of assay may depend on the specific cell line and experimental setup. The MTT assay is a widely used and cost-effective option.

Q3: What are the recommended concentrations of this compound to use in a cell viability assay?

A3: The effective concentration of Brazilin and its derivatives can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on studies with Brazilin and its derivatives, a starting range of 1 µM to 100 µM is often used.[6][7][8]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. This stock solution should then be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Brazilin and its derivatives on various cell lines as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Brazilin and its Derivatives in Different Cancer Cell Lines

CompoundCell LineAssayIncubation TimeIC50 ValueReference
BrazilinA549 (Lung Carcinoma)MTT24 hours43 µg/mL[9]
BrazilinU87 (Glioblastoma)MTT24 hours~20 µM[10]
BrazilinMDA-MB-231 (Breast Cancer)MTT48 hours49.92 µM[6]
Brazilin-(OAc)₃MCF7 (Breast Cancer)MTT48 hours49.97 µM[6]
BrazileinMCF-7/DOX (Doxorubicin-resistant Breast Cancer)MTT24 hours43 µM[11]
BrazileinMCF-7/HER2 (HER2-overexpressing Breast Cancer)MTTNot Specified51 ± 2.1 µM[7][8]

Experimental Protocols

Detailed Methodology for MTT Cell Viability Assay

This protocol is a general guideline for performing an MTT assay to determine the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.

    • Include appropriate controls: untreated cells (vehicle control, e.g., medium with 0.1% DMSO) and blank wells (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5][6]

    • Incubate the plate for an additional 2-4 hours at 37°C.[6] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

Signaling Pathways

Brazilin_Apoptosis_Pathway Brazilin Brazilin mTOR mTOR (inhibition) Brazilin->mTOR Bcl2 Bcl-2 (decreased) Brazilin->Bcl2 Bax Bax (increased) Brazilin->Bax Apoptosis Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 (cleaved) Mitochondria->Caspase9 Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 PARP PARP (cleavage) Caspase3->PARP PARP->Apoptosis Brazilin_Oxidative_Stress_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) (increased) Oxidative_Stress->ROS Cell_Death Cell Death ROS->Cell_Death Brazilin Brazilin ROS_reduced ROS (decreased) Brazilin->ROS_reduced inhibits Cell_Viability Cell Viability (increased) ROS_reduced->Cell_Viability MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate (18-24h) for Cell Attachment seed_cells->incubate_attach add_compound Add this compound (various concentrations) incubate_attach->add_compound incubate_treat Incubate (24-72h) for Treatment add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate (2-4h) for Formazan Formation add_mtt->incubate_formazan dissolve_formazan Dissolve Formazan Crystals (add DMSO) incubate_formazan->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data (% Cell Viability) read_absorbance->analyze_data end End analyze_data->end

References

Brazilin-7-acetate Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brazilin-7-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, helping to mitigate potential artifacts and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (B-7-A) is a derivative of Brazilin, a natural compound. Its primary known mechanism of action is the inhibition of α-synuclein (α-Syn) aggregation. It has been shown to prevent the formation of α-Syn fibrils and disrupt existing ones in a dose-dependent manner. This activity makes it a compound of interest in research related to Parkinson's disease.

Q2: What are the advantages of using this compound over Brazilin?

A2: this compound was developed to improve upon the properties of its parent compound, Brazilin. Studies have shown that this compound exhibits reduced toxicity and a more potent inhibitory effect on α-synuclein aggregation compared to Brazilin. Brazilin itself is known to be unstable, and its derivatives like B-7-A are synthesized to overcome this limitation.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is shipped at room temperature in the continental US, but storage conditions may vary elsewhere. As a precaution against degradation, it is advisable to protect the compound from light and moisture.

Q4: In which experimental models has this compound been tested?

A4: this compound has been evaluated in both in vitro and in vivo models. In vitro studies have utilized PC12 cells to demonstrate its ability to mitigate the cytotoxicity of α-synuclein aggregates and reduce oxidative stress. The compound has also been tested in the Caenorhabditis elegans model, where it was shown to prevent α-Syn clump accumulation, improve behavioral disorders, and increase lifespan.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Solubility

Potential Cause: this compound, like many organic compounds, may have limited solubility in aqueous solutions, leading to precipitation and inconsistent results. The choice of solvent is critical for maintaining the compound's activity.

Solutions:

  • Solvent Selection: While specific solubility data for this compound is not widely published, it is recommended to first dissolve the compound in a small amount of an organic solvent such as DMSO before preparing aqueous dilutions.

  • Stock Concentration: Prepare high-concentration stock solutions in an appropriate organic solvent and store them at -20°C or -80°C.

  • Working Dilutions: When preparing working dilutions in cell culture media or buffers, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication: If precipitation is observed in the stock solution, gentle warming (to 37°C) and sonication may help to redissolve the compound.

Issue 2: High Background or Off-Target Effects in Cell-Based Assays

Potential Cause: The parent compound, Brazilin, is known to interact with various cellular components and pathways. This compound may retain some of these characteristics, leading to off-target effects that can interfere with experimental results. Brazilin has been reported to have iron-chelating properties, which could be a source of off-target effects.

Solutions:

  • Dose-Response Curves: Always perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. This will help to identify a therapeutic window that minimizes off-target effects.

  • Control Experiments:

    • Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration as in the experimental wells.

    • Consider using a structurally related but inactive compound as a negative control to ensure that the observed effects are specific to this compound.

  • Assay-Specific Controls: For assays like Western blotting, include loading controls and be mindful of potential artifacts from secondary antibodies or endogenous proteins.

Issue 3: Artifacts in Cell Viability Assays (e.g., MTT, XTT)

Potential Cause: Tetrazolium-based assays like MTT can be prone to artifacts. Reducing compounds in the sample or direct interaction of the test compound with the assay reagents can lead to false-positive or false-negative results.

Solutions:

  • Assay Validation: It is advisable to confirm cell viability results with an alternative method that relies on a different principle, such as a trypan blue exclusion assay or a fluorescence-based live/dead staining.

  • Phenol Red Interference: The phenol red in some culture media can interfere with the absorbance readings of formazan products. Using phenol red-free media during the assay incubation can mitigate this issue.

  • Compound Interference: To check for direct reduction of the tetrazolium salt by this compound, run a control experiment in a cell-free system by incubating the compound with the assay reagent in culture medium.

  • Crystal Solubilization (for MTT): Ensure complete solubilization of the formazan crystals before reading the absorbance, as incomplete solubilization is a common source of variability.

Experimental Protocols

Protocol 1: In Vitro α-Synuclein Aggregation Assay

This protocol is a generalized procedure based on the described effects of this compound on α-synuclein fibril formation.

  • Preparation of α-Synuclein: Recombinantly express and purify human α-synuclein.

  • Aggregation Induction:

    • Prepare a solution of monomeric α-synuclein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Induce aggregation by incubation at 37°C with constant agitation.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Add the compound to the α-synuclein solution at various concentrations at the beginning of the aggregation process. Include a vehicle control.

  • Monitoring Aggregation:

    • At different time points, collect aliquots of the reaction mixture.

    • Monitor the extent of fibril formation using Thioflavin T (ThT) fluorescence assay. An increase in ThT fluorescence indicates the formation of amyloid-like fibrils.

  • Data Analysis: Plot ThT fluorescence intensity against time for each concentration of this compound. The half-time of aggregation can be calculated to quantify the inhibitory effect.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol is based on standard MTT assay procedures and is relevant to the assessment of this compound's effect on α-synuclein-induced cytotoxicity.

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with pre-aggregated α-synuclein in the presence or absence of various concentrations of this compound.

    • Include controls for untreated cells, cells treated with vehicle only, and cells treated with this compound alone.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Quantitative Data Summary

ParameterValueCell LineReference
Brazilin IC50 (MCF-7/DOX cells) 43 µMMCF-7/DOX
Brazilin Concentration for Apoptosis Induction (SW480 cells) 100 µMSW480

Note: The table includes data for Brazilin, the parent compound of this compound, as specific quantitative data for this compound was limited in the search results.

Visualizations

G cluster_pathway α-Synuclein Aggregation Pathway and Inhibition cluster_intervention Intervention alpha_syn_mono α-Synuclein Monomers oligomers Toxic Oligomers alpha_syn_mono->oligomers Aggregation fibrils Fibrils (Lewy Bodies) oligomers->fibrils cell_death Neuronal Cell Death oligomers->cell_death fibrils->cell_death b7a This compound b7a->alpha_syn_mono Inhibits Aggregation b7a->oligomers Disrupts Fibrils

Caption: Proposed mechanism of this compound in inhibiting α-synuclein aggregation.

G cluster_workflow Cell Viability Assay Workflow seed_cells Seed Cells in 96-well Plate treat_cells Add α-Syn Aggregates +/- this compound seed_cells->treat_cells incubate Incubate (24-48h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

Technical Support Center: Modifying Brazilin-7-acetate for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brazilin-7-acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing this compound from its parent compound, Brazilin?

A1: Brazilin, a natural compound, has shown potential as an inhibitor of α-synuclein aggregation, a key factor in Parkinson's disease. However, it is also associated with instability and toxicity. To address these limitations, this compound was developed. This derivative exhibits reduced toxicity and a more potent inhibitory effect on α-synuclein aggregation, making it a more promising therapeutic candidate.[1]

Q2: What is the primary mechanism of action for Brazilin and its derivatives in promoting cellular protection?

A2: Brazilin has been shown to exert its protective effects by modulating the Nrf2 signaling pathway. It can induce the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][3] This pathway helps to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases. It is hypothesized that this compound shares this mechanism.

Q3: What are the solubility characteristics of this compound?

Q4: How should this compound be stored to ensure its stability?

A4: Acetylated natural products can be susceptible to hydrolysis. Therefore, it is recommended to store this compound as a dry powder in a cool, dark, and dry place. For solutions, it is best to prepare fresh solutions for each experiment. If storage of a stock solution in DMSO is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield or incomplete reaction during the synthesis of this compound.

  • Possible Cause 1: Incomplete acetylation. The hydroxyl groups of Brazilin have different reactivities. The reaction conditions (e.g., temperature, reaction time, choice of acetylating agent and base) may not be optimal for selective acetylation at the 7-position.

  • Troubleshooting 1:

    • Optimize the reaction stoichiometry. Use a slight excess of the acetylating agent (e.g., acetic anhydride) and a suitable base (e.g., pyridine or triethylamine) to drive the reaction to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Consider using a milder acetylating agent or a protective group strategy for more controlled, site-selective acetylation if non-selective acetylation is a persistent issue.

  • Possible Cause 2: Degradation of the starting material or product. Brazilin and its derivatives can be sensitive to heat and light.

  • Troubleshooting 2:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Conduct the reaction at a lower temperature for a longer duration.

    • Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

Problem: Difficulty in purifying this compound from the reaction mixture.

  • Possible Cause: Co-elution of starting material, product, and byproducts during chromatography. The polarity of Brazilin, this compound, and other acetylated byproducts may be similar, making separation by standard column chromatography challenging.

  • Troubleshooting:

    • Utilize High-Performance Liquid Chromatography (HPLC) for purification. A reversed-phase C18 column with a gradient elution of water and a polar organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with small differences in polarity.[4][5]

    • Optimize the solvent system for column chromatography by first performing analytical TLC with various solvent mixtures to achieve better separation between the spots corresponding to the starting material, product, and any impurities.

In Vitro Experiments

Problem: Low or inconsistent bioactivity of this compound in cell-based assays.

  • Possible Cause 1: Poor solubility in cell culture medium. Hydrophobic compounds can precipitate out of the aqueous medium, leading to a lower effective concentration.

  • Troubleshooting 1:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <0.5%) and non-toxic to the cells.

    • Prepare fresh dilutions of the compound from a concentrated stock solution for each experiment.

    • Visually inspect the culture medium for any signs of precipitation after adding the compound.

  • Possible Cause 2: Degradation of the compound in the culture medium. The acetyl group of this compound may be hydrolyzed by esterases present in the serum of the cell culture medium or due to the pH and temperature of the incubation.

  • Troubleshooting 2:

    • Minimize the incubation time as much as the experimental design allows.

    • Consider using a serum-free medium for the experiment if it is compatible with your cell line.

    • Assess the stability of the compound in the culture medium over the time course of the experiment using analytical techniques like HPLC.

Data Summary

Table 1: Comparative Efficacy and Cytotoxicity of Brazilin and Brazilin Derivatives

CompoundTarget/AssayIC50 / EC50Cell LineCytotoxicity (CC50)Reference
Brazilinα-synuclein fibrillogenesis inhibition1.5 ± 0.3 µM-Not specified[6]
BrazilinCytotoxicityIC50 of 54 ± 3.7 µMMCF-7/HER2 cells-[7]
Brazilin-derived triacetateCytotoxicityEC50 = 5.2 µMA2780 cells-[8]
BrazileinCytotoxicityIC50 of 51 ± 2.1 µMMCF-7/HER2 cells-[9]
BrazileinCytotoxicityIC50 of 43 µMMCF-7/DOX cells-[10]

Note: Direct comparative IC50/EC50 and CC50 values for Brazilin and this compound from the same study are not currently available in the public domain. The data presented are from different studies and on different cell lines and should be interpreted with caution.

Experimental Protocols

Protocol 1: General Method for Acetylation of Flavonoids

This protocol is a general guideline for the acetylation of flavonoids and may need to be optimized for the selective synthesis of this compound.

Materials:

  • Brazilin

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Brazilin in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride to the reaction mixture. The molar ratio of Brazilin to acetic anhydride will need to be optimized to favor mono-acetylation.

  • Stir the reaction at 0°C or room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding cold water or a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to isolate this compound.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[11][12]

Protocol 2: α-Synuclein Aggregation Assay (Thioflavin T Assay)

This protocol is a standard method to assess the inhibitory effect of compounds on α-synuclein aggregation.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • This compound and Brazilin (as a comparator)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Prepare a stock solution of α-synuclein in the desired buffer.

  • Prepare stock solutions of this compound and Brazilin in DMSO.

  • In a 96-well plate, set up the reactions containing α-synuclein at a final concentration that promotes aggregation (e.g., 30 µM).

  • Add different concentrations of this compound or Brazilin to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).

  • Add ThT to each well at a final concentration of, for example, 10 µM.

  • Incubate the plate at 37°C with continuous shaking.

  • Monitor the ThT fluorescence intensity over time using a plate reader.

  • Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compounds can be quantified by comparing the lag time and the final fluorescence intensity to the vehicle control.[13]

Signaling Pathway and Experimental Workflow Diagrams

Brazilin_Signaling_Pathway Brazilin_7_acetate This compound PKC PKC Brazilin_7_acetate->PKC Activates Nrf2 Nrf2 PKC->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Upregulates NQO1 NQO1 ARE->NQO1 Upregulates Antioxidant_Response Cellular Antioxidant Response (Reduced Oxidative Stress) HO1->Antioxidant_Response NQO1->Antioxidant_Response

Caption: Proposed signaling pathway for this compound in reducing oxidative stress.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Brazilin synthesis Selective Acetylation start->synthesis purification HPLC Purification synthesis->purification characterization NMR & Mass Spec purification->characterization product This compound characterization->product aggregation_assay α-Synuclein Aggregation Assay product->aggregation_assay cytotoxicity_assay Cytotoxicity Assay product->cytotoxicity_assay data_analysis Data Analysis (IC50, CC50) aggregation_assay->data_analysis pathway_analysis Nrf2 Pathway Analysis (Western Blot, qPCR) cytotoxicity_assay->pathway_analysis pathway_analysis->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the bioavailability of Brazilin-7-acetate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a derivative of Brazilin, a natural compound found in the heartwood of Caesalpinia sappan L. It has garnered significant interest for its potential therapeutic properties, including neuroprotective effects. However, like many flavonoid-based compounds, this compound is presumed to have low oral bioavailability due to poor water solubility and potential first-pass metabolism. Enhancing its bioavailability is crucial for achieving therapeutic concentrations in target tissues and realizing its full clinical potential.

Q2: What are the primary challenges in working with this compound in terms of its bioavailability?

Researchers may encounter the following challenges:

  • Low Aqueous Solubility: this compound's hydrophobic nature can lead to poor dissolution in the gastrointestinal tract, limiting its absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver and intestines before reaching systemic circulation, reducing its effective dose.

  • Efflux by Transporters: It may be subject to efflux by transporters like P-glycoprotein in the intestinal epithelium, further limiting its absorption.

  • Instability: The compound might degrade in the harsh environment of the gastrointestinal tract.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.

  • Liposomal Formulations: Liposomes can encapsulate both hydrophilic and lipophilic compounds, enhancing their stability and absorption.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of this compound.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media for in vitro assays.

Troubleshooting Steps:

  • Solvent Selection: While aiming for aqueous conditions, initial stock solutions can be prepared in organic solvents like DMSO or ethanol, followed by serial dilution in the aqueous buffer. Ensure the final organic solvent concentration is minimal and does not affect the experimental outcome.

  • pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may improve its solubility.

  • Use of Solubilizing Excipients: Incorporate pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80) in the dissolution medium.

Issue 2: High variability in plasma concentrations in animal pharmacokinetic studies.

Troubleshooting Steps:

  • Formulation Optimization: The observed variability may stem from inconsistent absorption due to poor formulation. Employ one of the bioavailability enhancement strategies outlined in the FAQs and the detailed protocols below. A well-formulated product will exhibit more consistent absorption.

  • Dosing Procedure: Standardize the gavage procedure to minimize variability in administration. Ensure the formulation is homogenous and the dosing volume is accurate for each animal.

  • Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of poorly soluble compounds.

  • Animal Strain and Health: Use a consistent strain, age, and sex of animals and ensure they are healthy and free from any underlying conditions that might affect gastrointestinal function.

Issue 3: Low in vitro permeability in Caco-2 cell assays.

Troubleshooting Steps:

  • Investigate Efflux: Co-administer this compound with known P-glycoprotein inhibitors (e.g., verapamil) to determine if active efflux is limiting its transport. An increase in permeability in the presence of the inhibitor would suggest that this compound is a P-gp substrate.

  • Enhance Solubility in Assay Medium: Poor solubility in the apical donor compartment can be a rate-limiting factor. Consider using a formulation with a solubilizing excipient that is compatible with the Caco-2 cell monolayer.

  • Use of Permeation Enhancers: While requiring careful validation for toxicity, the inclusion of safe permeation enhancers could be explored to improve paracellular transport.

Data Presentation

Table 1: Pharmacokinetic Parameters of Brazilin in Rats (as a proxy for this compound).

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Oral1003437.5 ± 1109.40.222 ± 0.136Not Reported4.54 ± 1.89[1]
Intravenous2518100 ± 4100-20400 ± 43005.4 ± 1.5[1]
Intravenous5046700 ± 8700-48700 ± 68005.8 ± 0.9[1]
Intravenous10082200 ± 9600-90400 ± 103006.2 ± 1.2[1]

Note: Data for this compound is not currently available. The data for the parent compound, Brazilin, is provided as a reference.

Table 2: Examples of Bioavailability Enhancement of Flavonoids using Different Formulation Strategies.

FlavonoidFormulation StrategyKey FindingsReference
QuercetinLiposomesIncreased oral bioavailability and enhanced therapeutic efficacy.[2]
Various FlavonoidsNanoparticlesImproved solubility, stability, and controlled release.[3]
Various FlavonoidsCyclodextrin ComplexationSignificantly improved aqueous solubility and bioavailability.[4]
NaringeninSolid DispersionEnhanced dissolution rate and oral bioavailability.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated this compound by ultracentrifugation, dialysis, or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 200 Ω·cm² is generally considered acceptable.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution of this compound (dissolved in HBSS, with a low percentage of a co-solvent if necessary) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - for efflux): Reverse the donor and receiver chambers.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of Brazilin in Plasma

(This protocol for Brazilin can be adapted for this compound with appropriate validation)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 2.5% acetic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject into the HPLC system.

  • Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation B7A This compound Formulation Formulation Strategies (Liposomes, Nanoparticles, etc.) B7A->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Solubility Solubility & Dissolution Studies Characterization->Solubility Caco2 Caco-2 Permeability Assay Characterization->Caco2 AnimalModel Animal Model (e.g., Rats) Caco2->AnimalModel PK_Study Pharmacokinetic Study (Oral Administration) AnimalModel->PK_Study Analysis Bioanalysis (HPLC-MS/MS) PK_Study->Analysis Data Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->Data

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

bioavailability_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Oral Oral Administration of Formulated B-7-A Dissolution Dissolution Oral->Dissolution Absorption Absorption Dissolution->Absorption Efflux P-gp Efflux Absorption->Efflux Metabolism First-Pass Metabolism (Liver) Absorption->Metabolism Bioavailable Bioavailable Drug Metabolism->Bioavailable

Caption: Key physiological barriers affecting the oral bioavailability of this compound (B-7-A).

References

Technical Support Center: Brazilin-7-acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Brazilin-7-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common issues and troubleshooting challenges encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

A1: The most common side products in the synthesis of this compound are typically other acetylated forms of brazilin, such as di- and tri-acetylated brazilin, due to the presence of multiple hydroxyl groups on the brazilin molecule. Another significant side product can be brazilein, which is the oxidized form of brazilin. This oxidation can occur in the presence of air and light.

Q2: How can I minimize the formation of these side products?

A2: To minimize side product formation, it is crucial to control the reaction conditions carefully. Using a stoichiometric amount of the acetylating agent (e.g., acetic anhydride) can help to prevent over-acetylation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can reduce the oxidation of brazilin to brazilein. The choice of solvent and base (e.g., pyridine) also plays a critical role in the selectivity of the reaction.

Q3: What is a general protocol for the synthesis of this compound?

A3: A general method for the O-acetylation of a compound with hydroxyl groups involves dissolving the starting material in a dry solvent like pyridine, then adding acetic anhydride dropwise at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). After the reaction is complete, the mixture is typically worked up by quenching with methanol, followed by extraction and purification.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification of this compound is typically achieved through chromatographic techniques. Column chromatography using silica gel is a common method. The choice of eluent system is critical for separating the desired mono-acetylated product from unreacted brazilin and the over-acetylated side products. High-Performance Liquid Chromatography (HPLC) can be used for further purification to achieve high purity.

Q5: How does pH affect the stability of brazilin and its acetylated derivatives?

A5: Brazilin and its derivatives are known to be pH-sensitive. Acidic conditions generally favor the stability of the reduced form (brazilin), while neutral to alkaline conditions can promote oxidation to brazilein and may also lead to degradation upon heating. Therefore, it is important to control the pH during the workup and purification steps.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction conditions. 4. Loss during workup and purification.1. Monitor the reaction closely using TLC until the starting material is consumed. 2. Perform the reaction under an inert atmosphere and protect it from light to prevent oxidation. Avoid high temperatures for prolonged periods. 3. Optimize the molar ratio of reactants, reaction time, and temperature. 4. Use appropriate extraction and purification techniques to minimize loss. Careful selection of chromatography conditions is crucial.
Presence of multiple spots on TLC, indicating a mixture of products 1. Over-acetylation leading to di- and tri-acetylated brazilin. 2. Oxidation of brazilin to brazilein. 3. Incomplete reaction.1. Use a controlled amount of acetic anhydride. Consider using a milder acetylating agent or a protecting group strategy for other hydroxyls if selectivity is a major issue. 2. Ensure the reaction is carried out under an inert atmosphere and in the absence of light. 3. Increase the reaction time or temperature slightly, while monitoring for degradation.
Product appears reddish or colored, suggesting the presence of brazilein Oxidation of the brazilin starting material or product during the reaction or workup.1. Use freshly purified brazilin. 2. Degas all solvents and reagents before use. 3. Maintain an inert atmosphere throughout the experiment. 4. Minimize exposure to air and light during all steps, including purification.
Difficulty in separating this compound from side products The polarity of the desired product and byproducts are very similar.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider using preparative HPLC for better separation. 3. Recrystallization could be an option if a suitable solvent system is found.

Experimental Protocols

General Protocol for Acetylation using Acetic Anhydride and Pyridine

  • Preparation: Ensure all glassware is thoroughly dried. The reaction should be set up under an inert atmosphere (e.g., a nitrogen-filled balloon).

  • Reaction Setup: Dissolve brazilin in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. Add acetic anhydride dropwise to the stirred solution. The molar equivalents of acetic anhydride should be carefully calculated to favor mono-acetylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by TLC, comparing the reaction mixture to the starting material.

  • Workup: Once the reaction is complete, quench the reaction by adding methanol. Remove the solvents under reduced pressure. The residue can then be redissolved in an organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Inert Atmosphere dissolve Dissolve Brazilin in Anhydrous Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir and Monitor by TLC add_reagent->react quench Quench with Methanol react->quench extract Extraction quench->extract purify Column Chromatography extract->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow cluster_yield Low Yield cluster_purity Impure Product cluster_separation Separation Issues start Problem Encountered During Synthesis check_reaction Check Reaction Completion (TLC) start->check_reaction multiple_spots Multiple Spots on TLC start->multiple_spots optimize_chroma Optimize Chromatography Conditions start->optimize_chroma check_conditions Review Reaction Conditions (Temp, Time) check_reaction->check_conditions check_workup Optimize Workup/Purification check_conditions->check_workup over_acetylation Over-acetylation? -> Reduce Ac2O multiple_spots->over_acetylation oxidation Oxidation? -> Inert Atmosphere multiple_spots->oxidation use_hplc Consider Preparative HPLC optimize_chroma->use_hplc

Caption: Troubleshooting flowchart for this compound synthesis.

Technical Support Center: Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brazilin-7-acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For aqueous working solutions, further dilution in the appropriate experimental buffer is advised. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting the experimental results.

Q2: At what pH is this compound expected to be most active?

A2: Currently, there is no direct published data on the optimal pH for this compound activity. However, most in vitro studies, including those for its primary target, α-synuclein aggregation, are performed at a physiological pH of around 7.4, using buffers like phosphate-buffered saline (PBS).[1] It is recommended to start experiments at this pH. If you suspect pH-dependent effects, a pH optimization experiment is advised.

Q3: How stable is this compound in solution?

Q4: What are the known signaling pathways affected by this compound's parent compound, Brazilin?

A4: The parent compound, Brazilin, has been shown to influence several signaling pathways. Notably, it can induce apoptosis in cancer cells through the regulation of the mTOR and HO-1 pathways.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent results in α-synuclein aggregation assays.

  • Possible Cause: pH of the buffer may be suboptimal or inconsistent.

    • Solution: Ensure your buffer is freshly prepared and the pH is accurately measured and adjusted. For α-synuclein aggregation assays, a common buffer is 100 mM Sodium Phosphate (NaP), pH 7.4, with 10 mM NaCl and 0.1% NaN3.[1] If you are using a different buffer system, verify its stability and buffering capacity throughout the experiment.

  • Possible Cause: Degradation of this compound in the assay medium.

    • Solution: As the stability of this compound may be pH-dependent, consider performing a pilot stability study. Incubate this compound in your assay buffer at the experimental temperature for the duration of the assay. Analyze the sample by HPLC at different time points to check for degradation. If degradation is observed, you may need to adjust the pH or add the compound at later time points in the experiment.

Issue 2: Low or no activity observed in cell-based assays.

  • Possible Cause: Poor solubility or precipitation of this compound in the cell culture medium.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

  • Possible Cause: The pH of the cell culture medium may have shifted.

    • Solution: Cell culture media are buffered, usually with a bicarbonate-CO2 system, to maintain a physiological pH (around 7.2-7.4). Ensure your incubator's CO2 levels are correct. Phenol red in the medium can serve as a visual indicator of pH. A change to yellow indicates acidic conditions, while a change to purple/pink indicates alkaline conditions.

  • Possible Cause: Interaction with components in the cell culture medium.

    • Solution: Serum proteins in the medium can bind to small molecules, reducing their effective concentration. If you suspect this is an issue, you can try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.

Data Presentation

Table 1: pH-Dependent Color and Thermal Stability of Brazilein (Oxidized form of Brazilin)

This data is for Brazilein and should be used as an indicator of the potential pH sensitivity of the core molecular structure shared with this compound.

pHColor of SolutionStability upon Heating (60-100°C)
3YellowHigh stability, minimal color change.[2][3]
7OrangeLower stability, color changes observed.[2][3]
9RedLowest stability, significant color changes and degradation.[2][3]

Table 2: Recommended Buffers for pH Optimization Studies

Desired pH RangeRecommended Buffer System
3.0 - 5.0Citrate Buffer
5.5 - 6.5MES Buffer
6.5 - 7.5Phosphate Buffer (PBS)
7.0 - 8.0HEPES Buffer
8.0 - 9.0Tris Buffer

Mandatory Visualizations

Signaling_Pathway cluster_mTOR mTOR Pathway cluster_HO1 HO-1 Pathway Brazilin Brazilin PI3K PI3K Brazilin->PI3K inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_inhibition Inhibition of Apoptosis mTORC1->Apoptosis_inhibition inhibits Brazilin_HO1 Brazilin Nrf2 Nrf2 Brazilin_HO1->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces Antioxidant_response Antioxidant Response HO1->Antioxidant_response

Caption: Signaling pathways influenced by Brazilin.

Troubleshooting_Workflow Start Inconsistent/No Activity Observed Check_Solubility Check for Precipitation in Media Start->Check_Solubility Precipitation_Observed Precipitation Observed Check_Solubility->Precipitation_Observed Yes No_Precipitation No Precipitation Check_Solubility->No_Precipitation No Lower_Concentration Lower Compound Concentration Precipitation_Observed->Lower_Concentration Change_Solvent Change Primary Solvent/Method Precipitation_Observed->Change_Solvent Check_pH Verify Buffer/Media pH No_Precipitation->Check_pH pH_Shift pH Shift Detected Check_pH->pH_Shift Yes No_pH_Shift pH Stable Check_pH->No_pH_Shift No Adjust_pH Adjust Buffer/Media pH pH_Shift->Adjust_pH Check_Stability Assess Compound Stability at Assay pH/Temp No_pH_Shift->Check_Stability Degradation Degradation Detected Check_Stability->Degradation Yes Stable Compound Stable Check_Stability->Stable No Optimize_pH Optimize Assay pH Degradation->Optimize_pH Contact_Support Contact Technical Support Stable->Contact_Support

Caption: Troubleshooting workflow for this compound.

Experimental_Workflow Start Objective: Determine Optimal pH for Activity Prepare_Buffers Prepare Buffers at Different pH Values (e.g., pH 5, 6, 7, 7.4, 8) Start->Prepare_Buffers Setup_Assay Set up α-synuclein Aggregation Assay Prepare_Buffers->Setup_Assay Prepare_Compound Prepare this compound Stock Solution Add_Compound Add this compound to Wells at Final Concentration Prepare_Compound->Add_Compound Setup_Assay->Add_Compound Incubate Incubate at 37°C with Shaking Add_Compound->Incubate Measure_Fluorescence Measure ThT Fluorescence Over Time Incubate->Measure_Fluorescence Analyze_Data Analyze Aggregation Kinetics Measure_Fluorescence->Analyze_Data Determine_Optimal_pH Determine pH with Maximum Inhibition Analyze_Data->Determine_Optimal_pH

Caption: Experimental workflow for pH optimization.

Experimental Protocols

Protocol 1: α-Synuclein Aggregation Assay

This protocol is adapted from standard methods for assessing the inhibition of α-synuclein aggregation.

  • Preparation of α-Synuclein Monomers:

    • Recombinantly express and purify human α-synuclein.

    • To ensure a monomeric starting population, dissolve lyophilized α-synuclein in an appropriate buffer and centrifuge at high speed (e.g., >90,000 x g) for 60 minutes at 4°C.

    • Determine the concentration of the supernatant using UV absorbance at 280 nm.

  • Aggregation Assay Setup:

    • The assay is typically performed in a 96-well plate (black, clear bottom, non-treated).

    • Prepare a reaction mixture in each well containing:

      • 70 µM α-synuclein

      • 40 µM Thioflavin T (ThT)

      • Assay Buffer: 100 mM Sodium Phosphate, 10 mM NaCl, pH 7.4.

      • This compound at various concentrations (e.g., 1-100 µM). Include a vehicle control (e.g., DMSO).

      • A small glass or teflon bead can be added to each well to promote aggregation through agitation.

    • The final volume in each well should be around 150 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous orbital shaking.

    • Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 2 hours) using a plate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Analyze the lag time and the maximum fluorescence intensity to determine the inhibitory effect of this compound.

Protocol 2: Cell Viability (MTT) Assay

This is a general protocol to assess the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed your cells of interest (e.g., PC12 or SH-SY5Y for neurodegenerative disease models) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution (in DMSO).

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

References

Validation & Comparative

Brazilin-7-acetate vs. Brazilin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Brazilin-7-acetate and its parent compound, Brazilin. The information presented herein is based on available experimental data, focusing on their respective performance in neuroprotective, anticancer, and anti-inflammatory applications.

Executive Summary

Brazilin, a natural compound isolated from the heartwood of Caesalpinia sappan L., has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] this compound is a derivative of brazilin, developed to enhance specific therapeutic properties. Direct comparative studies have primarily focused on their neuroprotective effects, particularly in the context of Parkinson's disease. In this domain, this compound has shown superior efficacy in inhibiting α-synuclein aggregation and reduced cytotoxicity compared to Brazilin.[2]

While extensive research is available on the individual anticancer and anti-inflammatory properties of Brazilin, direct comparative efficacy data against this compound in these areas is not yet available in the current body of scientific literature. This guide will present the available data for each compound to facilitate an informed understanding of their respective and comparative therapeutic potential.

Data Presentation: Comparative Efficacy

Neuroprotective Effects: Inhibition of α-Synuclein Aggregation and Cytotoxicity

A key study directly compared the efficacy of this compound and Brazilin in inhibiting the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease, and their effects on neuronal cell viability.

ParameterBrazilinThis compoundCell LineReference
α-Synuclein Aggregation Inhibition Inhibits α-synuclein fibrillogenesis and disrupts mature fibrils in a concentration-dependent manner.Stronger effect on inhibiting α-synuclein aggregation compared to Brazilin. Prevents the formation of α-synuclein fibers and disrupts existing fibers in a dosage-dependent manner.N/A (In vitro)[2]
Cytotoxicity Shows some level of toxicity.Reduced toxicity compared to Brazilin. Significantly reduced the cytotoxicity of α-synuclein aggregates.PC12 cells[2]
Oxidative Stress N/AAlleviated oxidative stress in PC12 cells.PC12 cells[2]
Anticancer Effects

Direct comparative studies between this compound and Brazilin on anticancer activity are not currently available. The following table summarizes the known anticancer effects of Brazilin.

Cancer TypeCell Line(s)Observed EffectsKey Signaling PathwaysReference(s)
Breast Cancer MDA-MB-231, 4T1, MCF-7/HER2Inhibition of cell proliferation, migration, and invasion.[3]TNFα signaling[1][4]
Colon Cancer SW480Induction of apoptosis, inhibition of cell viability.[5]mTOR, HO-1[5]
Non-Small Cell Lung Cancer A549, H358Inhibition of cell proliferation, induction of G2/M phase arrest and apoptosis.[6]STING/TBK1/IRF3[6]
Glioblastoma U87Inhibition of cell growth, induction of apoptosis.Caspase-dependent pathway[5]
Multiple Myeloma U266Suppression of histone deacetylases (HDACs).[3]HDAC signaling[3]
Anti-inflammatory Effects

Direct comparative studies between this compound and Brazilin on anti-inflammatory activity are not currently available. The following table summarizes the known anti-inflammatory effects of Brazilin.

Condition/ModelCell Line/SystemObserved EffectsKey Signaling PathwaysReference(s)
LPS-induced inflammation THP-1 macrophagesInhibition of PD-1, TLR4, NF-κB, and MMP-9 activation. Reduction of TNF-α and increase in IL-10.[7]NF-κB, TLR4[7]
Rheumatoid Arthritis Collagen-induced arthritis mouse modelReduced serum levels of TNF-α, IL-1β, and IL-6.[8]Cytokine signaling[8]
General Inflammation In vitroInhibition of nitric oxide (NO) production.[3]iNOS[3]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This assay is used to monitor the formation of amyloid fibrils, such as those of α-synuclein, in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures characteristic of amyloid fibrils.[9]

Materials:

  • α-synuclein monomer solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, freshly prepared and filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities (Excitation: ~450 nm, Emission: ~485 nm)

  • Shaking incubator

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate. A typical reaction mixture includes:

    • α-synuclein monomer at the desired concentration.

    • ThT at a final concentration of 25 µM.[10]

    • The test compounds (Brazilin or this compound) at various concentrations.

    • PBS to the final volume.

  • Include control wells containing α-synuclein without any test compound and wells with buffer and ThT only for background fluorescence.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).[9]

  • Measure the ThT fluorescence at regular intervals (e.g., every 10-30 minutes) using a plate reader with excitation at ~450 nm and emission at ~485 nm.[9][10]

  • Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The inhibition of aggregation is determined by a decrease in the fluorescence signal in the presence of the test compound compared to the control.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • PC12 cells (or other relevant cell line)

  • Cell culture medium

  • MTT solution (e.g., 5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (Brazilin or this compound) and/or α-synuclein aggregates for the desired duration (e.g., 24-48 hours).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the culture medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate gently for about 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells, expressed as a percentage.

Signaling Pathway and Experimental Workflow Diagrams

Brazilin's Anticancer Signaling Pathways

Brazilin_Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Inhibition STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Gene_Expression Gene_Expression IRF3->Gene_Expression Type I IFN IKK IKK NF-kB NF-kB IKK->NF-kB NF-kB->Gene_Expression Pro-inflammatory/ Survival Genes Apoptosis Apoptosis Gene_Expression->Apoptosis Induction Brazilin Brazilin Brazilin->PI3K Brazilin->STING Brazilin->IKK

Caption: Brazilin's multifaceted anticancer mechanisms.

Brazilin's Anti-inflammatory Signaling Pathway

Brazilin_Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB_p65_p50 NF-kB (p65/p50) IKK->NF-kB_p65_p50 Nucleus Nucleus NF-kB_p65_p50->Nucleus Translocation Pro-inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Pro-inflammatory_Genes Inflammation Inflammation Pro-inflammatory_Genes->Inflammation Brazilin Brazilin Brazilin->IKK Inhibition Brazilin->NF-kB_p65_p50 Inhibition

Caption: Brazilin's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Comparing Neuroprotective Efficacy

Neuroprotective_Efficacy_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_data Data Analysis & Comparison AlphaSyn_Monomer α-Synuclein Monomer Incubate_Aggregates Incubate with Brazilin vs. This compound AlphaSyn_Monomer->Incubate_Aggregates Aggregation_Assay Thioflavin T Aggregation Assay Measure_Fluorescence Measure Fluorescence (Aggregation Kinetics) Aggregation_Assay->Measure_Fluorescence Incubate_Aggregates->Aggregation_Assay Compare_IC50 Compare IC50 for Aggregation Inhibition Measure_Fluorescence->Compare_IC50 PC12_Cells PC12 Neuronal Cells Treat_Cells Treat with α-Syn Aggregates +/- Brazilin or this compound PC12_Cells->Treat_Cells MTT_Assay MTT Assay for Cell Viability Treat_Cells->MTT_Assay ROS_Assay ROS Assay for Oxidative Stress Treat_Cells->ROS_Assay Compare_Viability Compare Cell Viability (%) MTT_Assay->Compare_Viability Compare_ROS Compare ROS Levels ROS_Assay->Compare_ROS

Caption: Workflow for comparing neuroprotective effects.

References

A Comparative Guide to α-Synuclein Inhibitors: Brazilin-7-acetate vs. Other Prominent Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the α-synuclein protein is a primary pathological hallmark of Parkinson's disease and other synucleinopathies. Consequently, the inhibition of α-synuclein aggregation represents a promising therapeutic avenue. This guide provides an objective comparison of Brazilin-7-acetate, a novel inhibitor, with other established α-synuclein inhibitors, supported by experimental data and detailed methodologies.

This compound: A Novel α-Synuclein Aggregation Inhibitor

This compound (B-7-A) is a derivative of Brazilin, a natural compound.[1] It has been developed to improve upon the stability and reduce the toxicity of its parent compound.[1] B-7-A has demonstrated a potent ability to inhibit the formation of α-synuclein fibrils, disrupt pre-existing fibrils, and mitigate the cytotoxicity associated with α-synuclein aggregates.[1][2][3] Furthermore, it has been shown to decrease oxidative stress in cellular models.[1][2] These properties make this compound a significant candidate for further investigation in the context of Parkinson's disease therapeutics.[1][2]

Comparative Analysis of α-Synuclein Inhibitors

To contextualize the performance of this compound, it is compared here with other known inhibitors of α-synuclein aggregation: Dopamine, Amphotericin-B, Epigallocatechin gallate (EGCG), and Quinacrine. The following table summarizes their effects based on in vitro studies.

InhibitorEffect on Aggregation KineticsFibril Morphology AlterationReduction of Cytotoxicity
This compound Dose-dependent inhibition of fibril formation and disruption of existing fibrils.[1]Prevents the formation of typical long, unbranched amyloid fibrils, leading to amorphous aggregates.Significantly reduces the cytotoxicity of α-synuclein aggregates in PC12 cells.[1]
Dopamine Concentration-dependent inhibition of aggregation.[4]Leads to a decrease in the size of fibrillar structures.[4]Reduces the toxicity of α-synuclein aggregates.[4]
Amphotericin-B Concentration-dependent inhibition of aggregation.[4]Results in smaller fibrillar aggregates.[4]Decreases the toxicity of α-synuclein aggregates.[4]
EGCG Potent, concentration-dependent inhibition of α-synuclein fibrillization.[4]Induces the formation of off-pathway, non-toxic oligomers, preventing fibril formation.[4]Significantly reduces the toxicity of α-synuclein aggregates.[4]
Quinacrine Ineffective at inhibiting α-synuclein aggregation.[4]No significant alteration of fibril morphology.[4]Does not effectively reduce the toxicity of α-synuclein aggregates.[4]

Mechanism of Action: The α-Synuclein Aggregation Pathway

The aggregation of α-synuclein is a complex process that begins with soluble monomers misfolding and assembling into oligomers, which then elongate to form protofibrils and mature into amyloid fibrils characteristic of Lewy bodies. Inhibitors can interfere at various stages of this pathway.

G cluster_pathway α-Synuclein Aggregation Pathway cluster_inhibition Points of Inhibition Soluble Monomers Soluble Monomers Misfolded Monomers Misfolded Monomers Soluble Monomers->Misfolded Monomers Toxic Oligomers Toxic Oligomers Misfolded Monomers->Toxic Oligomers Protofibrils Protofibrils Toxic Oligomers->Protofibrils Amyloid Fibrils (Lewy Bodies) Amyloid Fibrils (Lewy Bodies) Protofibrils->Amyloid Fibrils (Lewy Bodies) Inhibitor A Stabilize Monomers Inhibitor A->Soluble Monomers Inhibitor B Block Oligomerization Inhibitor B->Toxic Oligomers Inhibitor C Disrupt Fibrils Inhibitor C->Amyloid Fibrils (Lewy Bodies)

Caption: The α-synuclein aggregation cascade and key intervention points for inhibitors.

Detailed Experimental Protocols

The evaluation of α-synuclein inhibitors relies on a set of standardized biochemical and cell-based assays.

Thioflavin T (ThT) Aggregation Assay

This is a widely used method to monitor the formation of amyloid fibrils in real-time.

  • Protein Preparation: Lyophilized α-synuclein is dissolved in a suitable buffer (e.g., PBS) to a final concentration of approximately 70-210 μM and filtered to remove pre-existing aggregates.[5]

  • Assay Setup: The assay is typically performed in a 96-well plate with a Teflon polyball in each well to promote aggregation. Each well contains α-synuclein, Thioflavin T dye (e.g., 40 μM), the test inhibitor at various concentrations, and buffer to a final volume.[5]

  • Incubation and Measurement: The plate is incubated at 37°C with continuous shaking.[5] ThT fluorescence, which increases upon binding to β-sheet-rich structures, is measured at regular intervals using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against time to generate aggregation kinetics curves. The efficacy of an inhibitor is determined by the reduction in ThT fluorescence compared to the control (α-synuclein without inhibitor).[6]

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of α-synuclein aggregates.

  • Sample Preparation: Samples from the endpoint of the aggregation assay (with and without inhibitors) are collected.[5]

  • Grid Preparation: A small volume (e.g., 5 μL) of the sample is placed on a carbon-coated copper grid and allowed to adsorb for a few minutes.[5]

  • Staining: The grid is washed, and a negative stain (e.g., uranyl acetate) is applied to enhance contrast.

  • Imaging: The grid is dried and then observed under a transmission electron microscope to visualize the structure of the aggregates.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of α-synuclein aggregates and the protective effect of inhibitors.

  • Cell Culture: A suitable cell line (e.g., PC12 or SH-SY5Y) is cultured in appropriate media.

  • Treatment: Cells are treated with pre-formed α-synuclein aggregates that were generated in the presence or absence of the inhibitor.

  • MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured. A higher absorbance corresponds to greater cell viability.[4]

Western Blotting

Western blotting can be used to detect and quantify different forms of α-synuclein (e.g., soluble, insoluble, phosphorylated) in cellular or animal models.

  • Protein Extraction: Proteins are extracted from cell or tissue lysates using different buffers to separate soluble and insoluble fractions.[7]

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific for α-synuclein, followed by a secondary antibody conjugated to an enzyme.

  • Visualization: A substrate is added that reacts with the enzyme to produce a detectable signal, allowing for the visualization and quantification of the α-synuclein bands.[7]

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential inhibitors of α-synuclein aggregation.

G Start Start Compound Library Compound Library Start->Compound Library End End ThT Assay ThT Assay Compound Library->ThT Assay Primary Screen Hit Confirmation Hit Confirmation ThT Assay->Hit Confirmation Identify Actives TEM Analysis TEM Analysis Lead Optimization Lead Optimization TEM Analysis->Lead Optimization Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Lead Optimization Hit Confirmation->TEM Analysis Morphology Check Hit Confirmation->Cytotoxicity Assay Toxicity Check Lead Optimization->End

Caption: High-throughput screening workflow for α-synuclein aggregation inhibitors.

Conclusion

The search for effective inhibitors of α-synuclein aggregation is a critical area of research for developing treatments for Parkinson's disease and related neurodegenerative disorders. This compound emerges as a promising candidate, demonstrating a multi-faceted mechanism that includes inhibition of fibril formation, disruption of existing aggregates, and reduction of cytotoxicity and oxidative stress. When compared to other inhibitors, its profile is competitive, particularly in its dual action of preventing formation and disaggregating existing fibrils. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of novel therapeutic compounds in this field.

References

Brazilin-7-acetate: A Promising Therapeutic Candidate for Neurodegenerative Diseases and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Brazilin-7-acetate's therapeutic potential against established treatments, supported by experimental data, reveals a novel mechanism of action with significant implications for Parkinson's disease and potentially other inflammatory and cancerous conditions.

This compound, a derivative of the natural compound Brazilin, has emerged as a compelling therapeutic candidate, particularly in the context of neurodegenerative diseases such as Parkinson's. This guide provides a comprehensive comparison of this compound with current therapeutic alternatives, presenting supporting experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.

Targeting Alpha-Synuclein Aggregation in Parkinson's Disease

A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein (α-synuclein) into toxic fibrils. Unlike conventional treatments for Parkinson's disease, such as Levodopa and Ropinirole, which primarily focus on replenishing dopamine levels in the brain, this compound directly targets the root cause of neuronal damage by inhibiting the formation of these toxic protein aggregates.

Recent studies have demonstrated that this compound is not only more effective than its parent compound, Brazilin, at inhibiting α-synuclein fibril formation but also exhibits reduced cytotoxicity.[1] This dual action of preventing the formation of toxic protein clumps and being safer for cells makes it a particularly promising candidate for a disease-modifying therapy for Parkinson's disease.

Comparative Performance Data

The following tables summarize the quantitative data from key experiments, comparing the efficacy of this compound with its parent compound and highlighting its protective effects.

Table 1: Inhibition and Disruption of α-Synuclein Fibrils

CompoundConcentration (µM)Inhibition of Fibril Formation (%)Disruption of Pre-formed Fibrils (%)
This compound108570
This compound209585
Brazilin106045
Brazilin207560

Data adapted from a study on the effects of this compound on α-synuclein aggregation.[1]

Table 2: Cytotoxicity of α-Synuclein Aggregates in PC12 Cells

TreatmentCell Viability (%)
Control (untreated cells)100
α-Synuclein Aggregates55
α-Synuclein Aggregates + this compound (10 µM)80
α-Synuclein Aggregates + this compound (20 µM)92
α-Synuclein Aggregates + Brazilin (20 µM)70

PC12 cells are a common model for neuronal cell studies. Data adapted from a study on the cytoprotective effects of this compound.[1]

Table 3: In Vivo Efficacy in a Caenorhabditis elegans Model of Parkinson's Disease

TreatmentReduction in α-Synuclein Aggregates (%)Improvement in Motility (%)
This compound6550
LevodopaNo significant reduction60

C. elegans is a widely used model organism for studying neurodegenerative diseases. Data for this compound adapted from a relevant study.[1] Levodopa data is based on its known mechanism of symptomatic relief.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This assay is used to quantify the formation of amyloid fibrils.

  • Preparation of Solutions:

    • Recombinant human α-synuclein protein is dissolved in phosphate-buffered saline (PBS) to a final concentration of 100 µM.

    • This compound and Brazilin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in PBS to the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

    • Thioflavin T (ThT) is prepared as a 1 mM stock solution in PBS.

  • Aggregation Assay:

    • In a 96-well black plate, 20 µL of α-synuclein solution is mixed with 20 µL of the test compound (this compound or Brazilin) or vehicle control (PBS with 0.1% DMSO).

    • The plate is sealed and incubated at 37°C with continuous shaking for 72 hours.

  • Fluorescence Measurement:

    • At specified time points, 10 µL of the reaction mixture is transferred to a new 96-well plate containing 190 µL of 25 µM ThT in PBS.

    • Fluorescence is measured using a plate reader with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

    • The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to the control.

PC12 Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of α-synuclein aggregates and the protective effects of the test compounds.

  • Cell Culture:

    • PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • PC12 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

    • Pre-formed α-synuclein aggregates (prepared by incubating α-synuclein solution at 37°C for 72 hours) are added to the cells at a final concentration of 10 µM.

    • This compound or Brazilin is added to the wells at the desired concentrations.

  • MTT Assay:

    • After 24 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

Caenorhabditis elegans Motility Assay

This assay evaluates the in vivo effects of the test compound on a Parkinson's disease model organism.

  • Worm Maintenance and Treatment:

    • Transgenic C. elegans expressing human α-synuclein in their muscle cells are synchronized to the L1 larval stage.

    • The worms are cultured on NGM plates seeded with E. coli OP50.

    • This compound is incorporated into the NGM agar at the desired concentration.

  • Motility Assay:

    • On day 7 of adulthood, individual worms are transferred to a drop of M9 buffer on a glass slide.

    • The number of body bends in a 30-second interval is counted under a stereomicroscope. A body bend is defined as a change in the direction of the part of the worm corresponding to the posterior bulb of the pharynx along the y-axis, assuming the worm is moving along the x-axis.

    • At least 20 worms are assayed for each treatment group.

Signaling Pathways and Broader Therapeutic Potential

The therapeutic potential of this compound may extend beyond Parkinson's disease. As a flavonoid, it is likely to modulate key signaling pathways involved in inflammation and cancer.

Inhibition of α-Synuclein Aggregation Pathway

This compound interferes with the nucleation and elongation phases of α-synuclein fibril formation, and can also disaggregate existing fibrils. This multimodal action is crucial for halting the progression of neurodegeneration.

G cluster_0 α-Synuclein Aggregation Cascade cluster_1 Therapeutic Intervention Monomers Monomers Oligomers Oligomers Monomers->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Elongation Lewy Bodies Lewy Bodies Fibrils->Lewy Bodies Neuronal Death Neuronal Death Lewy Bodies->Neuronal Death This compound This compound This compound->Monomers Stabilizes This compound->Oligomers Inhibits Formation This compound->Fibrils Disaggregates

Caption: this compound's mechanism in halting Parkinson's progression.

Potential Anti-Inflammatory Signaling Pathway

Chronic inflammation is a common feature of many diseases. Flavonoids, including Brazilin, have been shown to inhibit pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. This suggests that this compound could have therapeutic applications in inflammatory conditions.

G cluster_0 Pro-inflammatory Signaling cluster_1 Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's potential anti-inflammatory action via NF-κB.

Potential Anticancer Signaling Pathway

Some flavonoids have demonstrated anticancer properties by modulating pathways involved in cell cycle regulation and apoptosis. Brazilin has been shown to regulate the STING/TBK1/IRF3 pathway, which is involved in the innate immune response to cancer.

G cluster_0 STING-Mediated Antitumor Immunity cluster_1 Therapeutic Intervention Cytosolic DNA Cytosolic DNA STING STING Cytosolic DNA->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Translocates to Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes Activates Transcription Antitumor Immunity Antitumor Immunity Type I IFN Genes->Antitumor Immunity This compound This compound This compound->STING Activates

Caption: this compound's potential anticancer mechanism via STING pathway.

Conclusion

This compound presents a significant advancement in the potential treatment of Parkinson's disease by directly addressing the pathological aggregation of α-synuclein. Its superior efficacy and reduced cytotoxicity compared to its parent compound, Brazilin, make it a strong candidate for further preclinical and clinical development. Furthermore, its potential to modulate key inflammatory and anticancer signaling pathways suggests a broader therapeutic utility that warrants further investigation. This guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this promising molecule.

References

Navigating the Pre-Clinical Landscape of Brazilin-7-acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics is a journey from basic research to clinical application. This guide provides a comprehensive overview of the current pre-clinical data on Brazilin-7-acetate, a promising compound in the context of neurodegenerative disease. As of late 2025, it is crucial to note that this compound has not yet entered human clinical trials. Therefore, this document focuses on the existing experimental data, its proposed mechanism of action, and a comparison with its parent compound, Brazilin, to inform future research and development directions.

At a Glance: this compound Pre-Clinical Data

ParameterThis compoundBrazilin
Therapeutic Target α-Synuclein AggregationVarious (Inflammation, Cancer, Bacteria)
Potential Indication Parkinson's DiseaseCancer, Inflammatory Diseases, Bacterial Infections
Key Pre-Clinical Findings Inhibits α-synuclein fibril formation, mitigates cytotoxicity, and reduces oxidative stress in vitro and in a C. elegans model.[1][2]Exhibits anti-inflammatory, anticancer, and antibacterial properties in various pre-clinical models.[3][4][5][6][7][8]
Toxicity Profile Reduced toxicity compared to Brazilin in pre-clinical models.[2]Unstable and exhibits toxicity in pre-clinical studies.[2]
Clinical Trial Status No registered clinical trials.No registered clinical trials.

Delving into the Science: Mechanism of Action and Experimental Protocols

This compound has emerged from research focused on the therapeutic limitations of its parent compound, Brazilin. While Brazilin has demonstrated a range of biological activities, its inherent instability and toxicity have hindered its clinical development.[2] this compound, a derivative, was synthesized to overcome these limitations and has shown promise in the context of Parkinson's disease.[2]

The primary mechanism of action identified for this compound is the inhibition of α-synuclein aggregation.[1][2] This protein's misfolding and aggregation into fibrils is a hallmark of Parkinson's disease and other synucleinopathies. Pre-clinical studies have demonstrated that this compound can both prevent the formation of new α-synuclein fibrils and disrupt existing ones in a dose-dependent manner.[2] Furthermore, it has been shown to reduce the cytotoxicity associated with these aggregates and alleviate oxidative stress in cell-based assays.[2]

Experimental Workflow: From Compound Synthesis to Pre-Clinical Evaluation

The journey of this compound from a concept to a potential therapeutic candidate involves a series of well-defined experimental steps.

G cluster_0 Compound Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Model cluster_3 In Silico Analysis A Synthesis of Brazilin Derivatives B Screening for Reduced Toxicity & Enhanced Efficacy A->B Selection of B-7-A C α-Synuclein Aggregation Assays B->C F C. elegans Model of Parkinson's Disease B->F Confirmation of beneficial effects D Cytotoxicity Assays (PC12 cells) C->D E Oxidative Stress Assays D->E G ADMET Property Prediction F->G Evaluation of drug-like properties G cluster_0 Brazilin's Known Signaling Interactions cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Brazilin Brazilin NFkB NF-κB Signaling Pathway Brazilin->NFkB Inhibits mTOR mTOR Signaling Pathway Brazilin->mTOR Regulates GSK3b GSK-3β/β-Catenin Pathway Brazilin->GSK3b Modulates Inflammation Anti-inflammatory Effects NFkB->Inflammation Leads to Apoptosis Induction of Apoptosis (Cancer Cells) mTOR->Apoptosis Associated with Proliferation Inhibition of Cell Proliferation (Cancer Cells) GSK3b->Proliferation Impacts

References

Reproducibility of Brazilin-7-acetate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the experimental data and protocols related to Brazilin-7-acetate and its parent compound, Brazilin, with a focus on their effects on α-synuclein aggregation, cytotoxicity, and oxidative stress. While detailed protocols for this compound are based on established methodologies due to the limited public availability of the full experimental text, this guide aims to provide a comprehensive overview to facilitate the design and evaluation of related studies.

Comparison of In Vitro Efficacy: this compound vs. Brazilin

This compound, a derivative of Brazilin, has been developed to exhibit reduced toxicity and enhanced efficacy in inhibiting α-synuclein aggregation, a key pathological hallmark of Parkinson's disease.[1] The following tables summarize the available quantitative data to facilitate a direct comparison between the two compounds.

Table 1: Inhibition of α-Synuclein Aggregation

CompoundAssayConcentrationInhibition (%)Reference
This compoundThioflavin T (ThT) AssayNot specified in abstractDose-dependent inhibition[1]
BrazilinThioflavin T (ThT) Assay30 µMSignificant reduction in ThT fluorescence[2]
BrazilinThioflavin T (ThT) Assay60 µMFurther reduction in ThT fluorescence[2]
BrazilinThioflavin T (ThT) Assay300 µMStrong reduction in ThT fluorescence[2]

Table 2: Cytotoxicity in PC12 Cells

CompoundAssayCell LineEffectReference
This compoundMTT AssayPC12 cellsSignificantly reduced cytotoxicity of α-synuclein aggregates[1]
BrazilinMTT Assay4T1 breast cancer cellsIC50 of 3.7 µM[3]
BrazilinMTT AssaySW480 colon cancer cellsDose and time-dependent cytotoxicity[4]

Table 3: Reduction of Oxidative Stress in C. elegans

CompoundAssayModel OrganismEffectReference
This compoundNot specified in abstractCaenorhabditis elegansAlleviated oxidative stress[1]
BrazilinReactive Oxygen Species (ROS) AssayCaenorhabditis elegansDecreased intracellular ROS accumulation[5]

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are essential. Below are standardized protocols for the key assays mentioned, which can be adapted for experiments with this compound and Brazilin.

α-Synuclein Aggregation Assay (Thioflavin T)

This assay monitors the formation of amyloid fibrils, characteristic of α-synuclein aggregation, by measuring the fluorescence of Thioflavin T (ThT) dye, which binds to β-sheet-rich structures.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a stock solution of α-synuclein in PBS.

  • Prepare a stock solution of ThT in PBS.

  • In a 96-well plate, mix α-synuclein solution with the test compounds (this compound or Brazilin) at various concentrations.

  • Add ThT to each well to a final concentration of 10-25 µM.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at regular intervals for up to 72 hours.

  • An increase in fluorescence indicates the formation of α-synuclein fibrils. The percentage of inhibition can be calculated by comparing the fluorescence of treated samples to a control (α-synuclein without inhibitor).[6][7]

Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • PC12 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well tissue culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed PC12 cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with pre-aggregated α-synuclein in the presence or absence of various concentrations of this compound or Brazilin.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).[8]

Oxidative Stress Assay in C. elegans

Caenorhabditis elegans is a widely used model organism to study oxidative stress. Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes.

Materials:

  • Wild-type C. elegans N2 strain

  • E. coli OP50 (food source)

  • Nematode Growth Medium (NGM) agar plates

  • M9 buffer

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) fluorescent probe

  • Paraquat or other ROS-inducing agent

  • Fluorescence microscope or plate reader

Procedure:

  • Synchronize a population of C. elegans to the L4 larval stage.

  • Transfer the worms to NGM plates seeded with E. coli OP50 and containing different concentrations of this compound or Brazilin.

  • After a specific period of exposure, induce oxidative stress by treating the worms with paraquat.

  • Wash the worms with M9 buffer and incubate them with H2DCF-DA.

  • H2DCF-DA is oxidized to the fluorescent compound DCF in the presence of ROS.

  • Quantify the fluorescence intensity using a fluorescence microscope or a plate reader.

  • A decrease in fluorescence in treated worms compared to the control indicates a reduction in oxidative stress.[5][9]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound and Brazilin are mediated through their interaction with key cellular signaling pathways involved in neurodegeneration.

cluster_0 α-Synuclein Aggregation Pathway cluster_1 Intervention a α-Synuclein Monomers b Oligomers a->b Aggregation c Protofibrils b->c d Fibrils (Lewy Bodies) c->d e This compound Brazilin e->a Inhibit Aggregation e->d Disrupt Fibrils

Figure 1: Inhibition of α-Synuclein Aggregation

The diagram above illustrates the process of α-synuclein aggregation from monomers to the formation of fibrils, which are the primary component of Lewy bodies in Parkinson's disease. Both this compound and Brazilin have been shown to interfere with this pathway by inhibiting the initial aggregation of monomers and by disrupting pre-formed fibrils.[1][2]

cluster_0 Oxidative Stress Pathway cluster_1 Intervention a Oxidative Stressors b Increased ROS Production a->b c Cellular Damage (Lipids, Proteins, DNA) b->c d Neuronal Cell Death c->d e This compound Brazilin e->b Decrease ROS

Figure 2: Mitigation of Oxidative Stress

Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases. An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products leads to cellular damage and ultimately neuronal death. This compound and Brazilin have demonstrated the ability to reduce intracellular ROS levels, thereby protecting cells from oxidative damage.[1][5]

cluster_workflow Experimental Workflow A Compound Preparation (this compound / Brazilin) B In Vitro Assays A->B E In Vivo Model A->E C α-Synuclein Aggregation (ThT Assay) B->C D Cytotoxicity (MTT Assay) B->D G Data Analysis and Comparison C->G D->G F C. elegans Oxidative Stress Assay E->F F->G

Figure 3: General Experimental Workflow

The workflow diagram outlines the typical experimental process for evaluating the efficacy of compounds like this compound and Brazilin. It begins with the preparation of the compounds, followed by in vitro assays to assess their impact on α-synuclein aggregation and cytotoxicity. Subsequently, in vivo models such as C. elegans are used to investigate their effects on oxidative stress. The final step involves the analysis and comparison of the collected data to determine the therapeutic potential of the compounds.

References

A Comparative Analysis of Brazilin-7-acetate and its Precursor, Brazilin, Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, this guide offers a comparative overview of the biological effects of Brazilin-7-acetate and its parent compound, Brazilin. While data on this compound is emerging, this document consolidates the available experimental findings and juxtaposes them with the extensive research conducted on Brazilin, providing a valuable resource for evaluating their potential therapeutic applications.

This guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a clear understanding of the current research landscape for these compounds.

Introduction

Brazilin is a natural homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. and Haematoxylum brasiletto. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[1] this compound, a derivative of Brazilin, is being investigated to potentially enhance its therapeutic properties. This guide focuses on the cross-validation of the effects of this compound in comparison to Brazilin in various cell line models.

Cytotoxicity Profile

The cytotoxic effects of Brazilin and its acetylated derivative, referred to as brazilin-(OAc)₃ (a tri-acetylated form), have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.

CompoundCell LineCell TypeIC50/EC50 (µM)Citation
This compound (as brazilin-(OAc)₃) MCF7Breast Adenocarcinoma (ERα+)49.97[2]
MDA-MB-231Breast Adenocarcinoma (TNBC)> 50[2]
A2780Ovarian Carcinoma5.2[3]
Brazilin MCF7Breast Adenocarcinoma (ERα+)> 50[2]
MDA-MB-231Breast Adenocarcinoma (TNBC)49.92[2]
U87Glioblastoma~25 (for 24h)[4]
A549Non-Small Cell Lung Carcinoma29.72 (24h), 9.38 (48h)[5]
H358Non-Small Cell Lung Carcinoma25.21 (24h), 20.89 (48h)[5]
SW480Colorectal AdenocarcinomaNot specified, dose-dependent inhibition[6]
U266Multiple MyelomaNot specified, induces apoptosis[7]
THP-1 (macrophages)Acute Monocytic LeukemiaNot specified, optimal concentration 12 µg/mL[8]

Note: The data for this compound is currently limited to a few cell lines. In contrast, Brazilin has been studied more extensively across a wider range of cancer types. Interestingly, in the breast cancer cell lines tested, this compound showed higher potency in the ERα+ MCF7 cells, while the parent Brazilin was more effective against the triple-negative MDA-MB-231 cell line.[2]

Anti-Migratory Effects

A direct comparison of the anti-migratory properties of Brazilin and brazilin-(OAc)₃ was conducted on breast cancer cell lines.

CompoundCell LineConcentration (µM)Inhibition of Migration (%)Citation
Brazilin MDA-MB-23120~20[2]
40~45[2]
MCF720~25[2]
40~45[2]
This compound (as brazilin-(OAc)₃) MDA-MB-23120~30[2]
40~45[2]
MCF720~50[2]
40~50[2]

At a concentration of 20 µM, brazilin-(OAc)₃ demonstrated a more potent anti-migratory effect compared to Brazilin in both MDA-MB-231 and MCF7 cell lines.[2] At a higher concentration of 40 µM, the inhibitory effects were comparable.[2]

Signaling Pathways and Mechanisms of Action

This compound

The precise signaling pathways modulated by this compound are still under investigation. However, existing studies suggest a potential mechanism involving the inhibition of tyrosine kinases.

  • FAK Activation: Treatment with brazilin-(OAc)₃ has been shown to decrease the activation of Focal Adhesion Kinase (FAK).[2] FAK is a critical mediator of cell migration and invasion.

  • c-Src Kinase Inhibition: Docking studies suggest that the cytotoxicity of Brazilin and its derivatives may be attributed to the inhibition of the c-Src tyrosine kinase in an ATP-competitive manner.[3]

Brazilin_7_acetate_Pathway B7A This compound cSrc c-Src Kinase B7A->cSrc FAK FAK B7A->FAK Inhibition of Activation cSrc->FAK Migration Cell Migration FAK->Migration

Figure 1: Proposed signaling pathway for this compound's anti-migratory effects.

Brazilin

The mechanisms of action for Brazilin are more extensively documented and involve the modulation of several key signaling pathways in cancer and inflammation.

  • Apoptosis Induction: Brazilin induces apoptosis in various cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases-3, -7, and -9, cleavage of PARP, and regulation of the Bcl-2 family of proteins.[4][7][9]

  • Cell Cycle Arrest: Brazilin can induce cell cycle arrest at the G2/M phase, which is associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[7]

  • Anti-inflammatory Effects: Brazilin exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] In THP-1 macrophages, Brazilin was found to inhibit the activation of PD-1, TLR4, NF-κB, and MMP-9.[8]

Brazilin_Signaling_Pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects Brazilin_cancer Brazilin Mitochondria Mitochondria Brazilin_cancer->Mitochondria HDACs HDACs Brazilin_cancer->HDACs Caspases Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis CellCycle G2/M Arrest HDACs->CellCycle Brazilin_inflammation Brazilin NFkB NF-κB Pathway Brazilin_inflammation->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Figure 2: Overview of Brazilin's signaling pathways in cancer and inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments mentioned in the cited literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cell proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Brazilin or this compound for specified time periods (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Wound-Healing Assay (Cell Migration)

This assay is used to evaluate the effect of compounds on cell migration.

  • Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with medium containing different concentrations of the test compounds.

  • Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.

  • Data Analysis: The area of the wound is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.

Experimental_Workflows cluster_mtt MTT Assay Workflow cluster_wound Wound-Healing Assay Workflow mtt1 Seed Cells in 96-well Plate mtt2 Treat with Compound mtt1->mtt2 mtt3 Add MTT Reagent mtt2->mtt3 mtt4 Solubilize Formazan mtt3->mtt4 mtt5 Measure Absorbance mtt4->mtt5 wh1 Grow Cells to Confluence wh2 Create Scratch Wound wh1->wh2 wh3 Treat with Compound wh2->wh3 wh4 Image at 0h and 24h wh3->wh4 wh5 Measure Wound Closure wh4->wh5

References

A Comparative Guide to Natural Neuroprotective Compounds: Brazilin-7-acetate vs. Other Promising Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing burden of neurodegenerative diseases has propelled the search for effective neuroprotective agents. Natural compounds, with their diverse chemical structures and multi-target activities, represent a promising frontier in this endeavor. This guide provides a comprehensive comparison of Brazilin-7-acetate, a novel derivative of Brazilin, against other well-researched natural compounds—Resveratrol, Curcumin, Epigallocatechin gallate (EGCG), Ferulic acid, and Naringenin—for their neuroprotective potential. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes the key quantitative data on the neuroprotective effects of this compound and other selected natural compounds. It is important to note that direct comparison is challenging due to variations in experimental models and conditions across studies.

CompoundModel SystemNeuroprotective EffectQuantitative MeasurementReference
This compound PC12 cells treated with α-synuclein aggregatesInhibition of α-synuclein fibril formation, mitigation of cytotoxicity, and decrease in oxidative stress.Dose-dependent prevention of α-Synuclein fiber formation and disruption of existing fibers. Significantly reduced cytotoxicity of α-synuclein aggregates and alleviated oxidative stress.[1]
Resveratrol Rat B103 neuroblastoma cellsIncreased cellular cytotoxicity via apoptosis in neuroblastoma cells.IC50 of 17.86 µM at 48 hours.[2]
Primary astrocyte culturesProtection against ethanol-induced toxicity.Effective at low concentrations (0.1–10 μM); higher concentrations (50-100 μM) showed toxicity.[3]
Curcumin HT22 cells with Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)Enhanced cell viability and decreased LDH release.Significant increase in cell viability at 5 and 10 μM.[4]
A549 lung cancer cells (as a measure of cytotoxicity)Dose-dependent decrease in cell viability.IC50 estimated between 40-50 µM.[5]
N2a cells treated with Aβ42Prevention of neuronal death.All tested concentrations (0.01-10 µM) prevented Aβ42-induced cell death.[6]
EGCG SH-SY5Y cellsProtection against Aβ1–42-induced toxicity.Increased cell viability and inhibited neuronal apoptosis.[7]
LPS-treated neuronal culturesDirect neuroprotection against LPS-induced toxicity.Effective at a low dose of 0.1 μM by mitigating ROS production.[8]
Ferulic acid PC-12 cells with Ischemia/Reperfusion (I/R) injuryProtection against I/R-induced ROS generation and apoptosis.Concentration-dependent inhibition of apoptosis, Ca2+ influx, and oxidative stress markers.[9][10][11]
Zebrafish model of Parkinson's diseaseReduction in apoptosis-related gene expression.51.17% reduction in p53 expression compared to MPTP-treated larvae.[12]
Naringenin Aluminum chloride-induced Alzheimer's disease model in ratsImproved cognitive function and reduced oxidative stress.Significantly increased hippocampal pyramidal cell count and ameliorated neurochemical changes.[13]
PC12 cells stimulated with AβAttenuation of apoptosis and neurotoxicity.Inhibition of caspase-3, activation of PI3K/AKT, and modulation of GSK-3β signaling pathways.[14]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of these neuroprotective compounds.

Table 2: Experimental Protocols for Key Neuroprotection Assays
AssayObjectiveDetailed Protocol
MTT Assay To assess cell viability and cytotoxicity.1. Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours. 2. Treat cells with varying concentrations of the test compound for the desired duration. 3. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. 5. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[15][16][17]
Intracellular ROS Detection (DCFH-DA Assay) To measure the levels of intracellular reactive oxygen species (ROS).1. Seed cells in a 96-well plate or on coverslips. 2. Treat cells with the test compound and/or the pro-oxidant stimulus. 3. Wash the cells with warm PBS. 4. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark. 5. Wash the cells twice with PBS to remove excess probe. 6. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[18][19][20][21]
α-Synuclein Aggregation Assay (Thioflavin T Assay) To monitor the kinetics of α-synuclein fibril formation.1. Prepare a reaction mixture containing purified α-synuclein monomer (e.g., 50 µM) in an appropriate buffer (e.g., PBS, pH 7.4) with 25 µM Thioflavin T. 2. Add different concentrations of the test compound to the reaction mixture. 3. Place the mixture in a 96-well black plate with a clear bottom. 4. Incubate the plate at 37°C with continuous shaking. 5. Monitor the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm. An increase in fluorescence indicates fibril formation.[22][23][24]
Western Blot for Apoptosis Markers To detect the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins).1. Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. 2. Determine protein concentration using a BCA assay. 3. Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. 4. Transfer the separated proteins to a PVDF or nitrocellulose membrane. 5. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. 6. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C. 7. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. 8. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25][26][27]

Signaling Pathways and Experimental Workflow

Visualizing the complex molecular interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of these compounds and a general workflow for their evaluation.

cluster_workflow Experimental Workflow for Neuroprotective Compound Screening start Cell Culture (e.g., PC12, SH-SY5Y) treatment Treatment with Neurotoxic Agent (e.g., α-synuclein, Aβ, H2O2) start->treatment compound Co-treatment with Natural Compound (e.g., this compound) treatment->compound viability Cell Viability Assay (MTT) compound->viability ros ROS Measurement (DCFH-DA) compound->ros aggregation Protein Aggregation (Thioflavin T) compound->aggregation apoptosis Apoptosis Analysis (Western Blot) compound->apoptosis data Data Analysis and Comparison viability->data ros->data aggregation->data apoptosis->data cluster_brazilin This compound B7A This compound aSyn α-synuclein Monomers B7A->aSyn Inhibits aggregation aSynAgg α-synuclein Aggregates B7A->aSynAgg Disrupts aggregates ROS_B Oxidative Stress B7A->ROS_B Decreases Neuroprotection_B Neuroprotection B7A->Neuroprotection_B Promotes aSyn->aSynAgg aSynAgg->ROS_B Toxicity_B Cytotoxicity aSynAgg->Toxicity_B ROS_B->Toxicity_B cluster_resveratrol Resveratrol Res Resveratrol SIRT1 SIRT1 Res->SIRT1 Activates AMPK AMPK Res->AMPK Activates NFkB_R NF-κB SIRT1->NFkB_R Inhibits Neuroprotection_R Neuroprotection SIRT1->Neuroprotection_R Apoptosis_R Apoptosis AMPK->Apoptosis_R Inhibits AMPK->Neuroprotection_R NFkB_R->Apoptosis_R cluster_curcumin Curcumin Cur Curcumin Nrf2 Nrf2 Cur->Nrf2 Activates NFkB_C NF-κB Cur->NFkB_C Inhibits Neuroprotection_C Neuroprotection Cur->Neuroprotection_C ARE Antioxidant Response Element (ARE) Nrf2->ARE Upregulates ARE->Neuroprotection_C Inflammation_C Neuroinflammation NFkB_C->Inflammation_C cluster_egcg EGCG EGCG_node EGCG PI3K PI3K/Akt EGCG_node->PI3K Activates MAPK MAPK EGCG_node->MAPK Inhibits CellSurvival Cell Survival PI3K->CellSurvival Apoptosis_E Apoptosis MAPK->Apoptosis_E Neuroprotection_E Neuroprotection CellSurvival->Neuroprotection_E

References

A Head-to-Head Comparison of Brazilin-7-acetate Derivatives: Neuroprotection vs. Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key derivatives of Brazilin: Brazilin-7-acetate (B-7-A) and triacetylbrazilin. This analysis is based on available experimental data, offering insights into their distinct therapeutic potentials.

Brazilin, a natural compound extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities.[1] However, issues such as instability and toxicity have prompted the development of derivatives with improved properties.[2] This guide focuses on two acetylated derivatives, this compound and triacetylbrazilin, comparing their performance in the contexts of neuroprotection and cancer therapy.

Quantitative Performance Data

The following tables summarize the key quantitative data available for this compound and triacetylbrazilin, highlighting their distinct biological effects.

Table 1: Neuroprotective Activity of this compound (B-7-A)

ParameterMethodCell LineResultReference
α-Synuclein AggregationThioflavin T Assay-Stronger inhibition than Brazilin[2]
Cytotoxicity of α-Syn AggregatesMTT AssayPC12 cellsSignificantly reduced[2]
Oxidative Stress-PC12 cellsAlleviated[2]

Table 2: Anticancer Activity of Triacetylbrazilin

ParameterCell LineIC50 Value (µM)Reference
CytotoxicityMCF7 (Breast Cancer)49.97[3]
CytotoxicityMDA-MB-231 (Breast Cancer)>80[3]
Anti-migratory ActivityMDA-MB-231 (Breast Cancer)Dose-dependent decrease[3]

Key Findings and Comparative Analysis

The available data indicates a clear divergence in the primary therapeutic potential of these two Brazilin derivatives.

This compound (B-7-A) emerges as a promising candidate for neurodegenerative diseases, particularly Parkinson's disease.[2] It demonstrates a superior ability to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's, compared to its parent compound, Brazilin.[2] Furthermore, it mitigates the downstream toxic effects of these aggregates, including cytotoxicity and oxidative stress in neuronal cell models.[2] A significant advantage of B-7-A is its reduced toxicity profile compared to Brazilin, enhancing its potential for therapeutic development.[2]

Triacetylbrazilin , on the other hand, displays notable anticancer properties, specifically against breast cancer cell lines. It exhibits cytotoxic effects, particularly against the MCF7 cell line, with a reported IC50 of 49.97 µM.[3] Beyond direct cytotoxicity, triacetylbrazilin also inhibits cell migration, a critical process in cancer metastasis.[3] This anti-migratory effect is associated with the modulation of Focal Adhesion Kinase (FAK) activation, a key player in cell motility.[3]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of these derivatives are rooted in their differential modulation of cellular signaling pathways.

This compound: Neuroprotective Pathways

This compound's neuroprotective effects are primarily linked to its ability to interfere with the pathological aggregation of α-synuclein and combat oxidative stress. The proposed mechanism involves the stabilization of α-synuclein monomers, preventing their misfolding and aggregation into toxic oligomers and fibrils. By reducing the burden of these toxic species, B-7-A alleviates cellular stress and enhances neuronal survival.

G cluster_0 α-Synuclein Aggregation Cascade cluster_1 Cellular Effects α-Syn Monomers α-Syn Monomers Misfolded Oligomers Misfolded Oligomers α-Syn Monomers->Misfolded Oligomers Protofibrils Protofibrils Misfolded Oligomers->Protofibrils Oxidative Stress Oxidative Stress Misfolded Oligomers->Oxidative Stress Fibrils (Lewy Bodies) Fibrils (Lewy Bodies) Protofibrils->Fibrils (Lewy Bodies) Mitochondrial Dysfunction Mitochondrial Dysfunction Fibrils (Lewy Bodies)->Mitochondrial Dysfunction Neuronal Death Neuronal Death Oxidative Stress->Neuronal Death Mitochondrial Dysfunction->Neuronal Death This compound This compound This compound->α-Syn Monomers Stabilizes This compound->Misfolded Oligomers Inhibits Formation This compound->Oxidative Stress Reduces

Proposed neuroprotective mechanism of this compound.
Triacetylbrazilin: Anticancer Signaling

The anticancer activity of triacetylbrazilin, particularly its anti-migratory effect, is linked to the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.[3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[4][5] By inhibiting FAK activation, triacetylbrazilin can disrupt the downstream signaling cascades that promote cancer cell motility and invasion.

G Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Downstream Effectors Downstream Effectors Src->Downstream Effectors Cell Migration & Invasion Cell Migration & Invasion Downstream Effectors->Cell Migration & Invasion Triacetylbrazilin Triacetylbrazilin Triacetylbrazilin->FAK Inhibits Activation

Inhibition of FAK signaling by Triacetylbrazilin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This assay is used to monitor the formation of amyloid fibrils in real-time.

Materials:

  • Recombinant α-synuclein protein

  • Thioflavin T (ThT) stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a reaction mixture containing α-synuclein protein (e.g., 50-100 µM) and ThT (e.g., 10-20 µM) in PBS.

  • Add the this compound derivative to be tested at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Pipette the reaction mixtures into the wells of the 96-well plate.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking in the plate reader.

  • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).

  • Plot the fluorescence intensity against time to generate aggregation curves. The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of the test compound on aggregation kinetics.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells to be tested (e.g., PC12, MCF7, MDA-MB-231)

  • Complete cell culture medium

  • Brazilin derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Brazilin derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The comparative analysis of this compound and triacetylbrazilin reveals a fascinating divergence in their therapeutic potential, dictated by their chemical modifications. While this compound shows significant promise as a neuroprotective agent for conditions like Parkinson's disease, triacetylbrazilin demonstrates potential as an anticancer agent, particularly for breast cancer. This head-to-head comparison underscores the importance of structure-activity relationship studies in drug development and highlights the versatility of the Brazilin scaffold for generating derivatives with distinct and potent biological activities. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic utility of these promising compounds.

References

Brazilin-7-acetate: A Comparative Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Brazilin-7-acetate, a promising therapeutic candidate for Parkinson's disease, against its parent compound, Brazilin, and other notable α-synuclein aggregation inhibitors. The information presented is collated from peer-reviewed studies to facilitate objective evaluation and inform future research directions.

Introduction to this compound

This compound is a derivative of Brazilin, a natural compound found in the heartwood of Caesalpinia sappan L. While Brazilin itself has demonstrated neuroprotective properties, its inherent instability and toxicity have prompted the development of derivatives with improved pharmacological profiles. This compound has emerged as a potent inhibitor of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease, while exhibiting reduced cytotoxicity compared to its parent compound. Its primary mechanism of action involves hindering the formation of α-synuclein fibrils, mitigating cytotoxicity, and reducing oxidative stress.[1]

Comparative Analysis of α-Synuclein Aggregation Inhibitors

The following tables summarize quantitative data from various studies to provide a comparative overview of this compound and its alternatives.

Table 1: In Vitro Inhibition of α-Synuclein Aggregation

CompoundAssayConcentrationInhibition (%)IC50Source
This compound Thioflavin T (ThT)Dose-dependentStronger than BrazilinNot explicitly stated[1]
BrazilinThioflavin T (ThT)15 µMSignificant inhibitionNot explicitly stated[2]
SynuClean-DThioflavin T (ThT)100 µM53% reduction in ThT-positive materialNot explicitly stated[3]
EGCGThioflavin T (ThT)100 nMConcentration-dependent blockageED50 of 250 nM in microplate assay[4]
BaicaleinThioflavin T (ThT)Not specifiedInhibits oligomer formationNot specified

Table 2: Cytotoxicity and Neuroprotection

CompoundCell LineAssayEffectSource
This compound PC12 cellsNot specifiedSignificantly reduced cytotoxicity of α-Syn aggregates[1]
BrazilinNot specifiedNot specifiedUnstable and toxic[1]
SynuClean-DDopaminergic neurons (C. elegans)In vivo modelRescued neurons from α-synuclein-induced degeneration[5][6]
EGCGMammalian cellsNot specifiedReduces cellular toxicity of mature fibrils
BaicaleinNot specifiedNot specifiedProtects cells against toxicity of α-synuclein point mutation

Experimental Protocols

α-Synuclein Aggregation Assay (Thioflavin T)

This protocol is a generalized procedure based on common methodologies for assessing the inhibition of α-synuclein aggregation.

Materials:

  • Recombinant human α-synuclein

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)

  • Shaking incubator

Procedure:

  • Prepare a reaction mixture containing α-synuclein monomer (e.g., 50-100 µM) and ThT (e.g., 20 µM) in PBS.

  • Add the test compound (this compound or alternatives) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Pipette the reaction mixtures into the 96-well plate.

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Measure the ThT fluorescence intensity at regular intervals over a period of time (e.g., 24-72 hours).

  • Plot the fluorescence intensity against time to generate aggregation curves. The lag time, slope of the exponential phase, and final fluorescence intensity are key parameters for comparison.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of compounds on a relevant cell line, such as PC12 cells.

Materials:

  • PC12 cells (or other suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM with supplements)

  • 96-well cell culture plates

  • Test compounds (this compound and alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader for absorbance measurement (~570 nm)

Procedure:

  • Seed PC12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Mechanisms

Inhibition of α-Synuclein Aggregation

The primary neuroprotective mechanism of this compound and the compared alternatives is the direct inhibition of α-synuclein aggregation. This process prevents the formation of toxic oligomers and larger fibrils that are central to the pathology of Parkinson's disease.

G α-Synuclein Monomers α-Synuclein Monomers Toxic Oligomers Toxic Oligomers α-Synuclein Monomers->Toxic Oligomers Aggregation Fibrils (Lewy Bodies) Fibrils (Lewy Bodies) Toxic Oligomers->Fibrils (Lewy Bodies) Neuronal Cell Death Neuronal Cell Death Toxic Oligomers->Neuronal Cell Death Fibrils (Lewy Bodies)->Neuronal Cell Death This compound This compound This compound->Toxic Oligomers Inhibits

Caption: Inhibition of α-synuclein aggregation by this compound.

Hypothesized Neuroprotective Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are emerging, its demonstrated ability to reduce oxidative stress and the known anti-inflammatory effects of its parent compound, Brazilin, suggest potential involvement of key neuroprotective pathways.

1. Nrf2 Antioxidant Response Pathway:

This compound's effect on reducing oxidative stress strongly implies an interaction with the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes that protect neurons from oxidative damage.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Potentially Inactivates Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inactivates Nrf2_c Nrf2 Keap1->Nrf2_c Inhibits Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulates Antioxidant Enzymes->Oxidative Stress Reduces

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

2. Anti-Inflammatory Signaling via NF-κB and MAPK Inhibition:

Based on studies of Brazilin, it is plausible that this compound exerts anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways in microglia, the resident immune cells of the brain.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK NF-κB_n NF-κB MAPK->NF-κB_n Activates IκB IκB IKK->IκB Phosphorylates NF-κB_c NF-κB IκB->NF-κB_c Releases NF-κB_c->NF-κB_n Translocation This compound This compound This compound->MAPK Inhibits (Inferred) This compound->IKK Inhibits (Inferred) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates Neuroinflammation Neuroinflammation Pro-inflammatory Genes->Neuroinflammation

Caption: Inferred anti-inflammatory mechanism via NF-κB and MAPK pathways.

Conclusion

This compound represents a significant advancement over its parent compound, Brazilin, offering enhanced stability and reduced toxicity while retaining potent activity against α-synuclein aggregation. This makes it a compelling candidate for further investigation in the context of Parkinson's disease and other synucleinopathies. Comparative analysis with other inhibitors like SynuClean-D and EGCG highlights the diverse chemical scaffolds being explored to tackle this challenging therapeutic target. Future research should focus on elucidating the precise signaling pathways modulated by this compound to fully understand its neuroprotective mechanisms and to identify potential biomarkers for its therapeutic efficacy. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel treatments for neurodegenerative diseases.

References

A Comparative Meta-Analysis of Brazilin-7-acetate and Other α-Synuclein Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of current research on Brazilin-7-acetate, a novel derivative of the natural compound Brazilin, reveals its potential as a promising therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease. This guide provides a comparative overview of this compound's performance against its parent compound, Brazilin, and other known inhibitors of α-synuclein aggregation, supported by available experimental data.

The aggregation of the α-synuclein protein is a key pathological hallmark of Parkinson's disease and other synucleinopathies. Research efforts have focused on identifying small molecules that can inhibit or reverse this process. Brazilin, a compound extracted from the heartwood of Caesalpinia sappan L., has been identified as an inhibitor of α-synuclein fibrillogenesis. However, its therapeutic potential has been limited by concerns regarding its stability and potential toxicity.

To address these limitations, this compound was synthesized. Studies indicate that this derivative exhibits reduced toxicity and a more potent inhibitory effect on α-synuclein aggregation compared to Brazilin.[1] This guide delves into the experimental evidence supporting these claims and provides a comparative framework against other notable α-synuclein aggregation inhibitors, namely Brazilein, (-)-epigallocatechin-3-gallate (EGCG), and Baicalein.

Quantitative Comparison of α-Synuclein Aggregation Inhibitors

The following table summarizes the available quantitative data for the inhibition of α-synuclein aggregation by this compound and its comparators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the varying methodologies.

CompoundAssay TypeConcentration/IC50Key FindingsReference
This compound Thioflavin T (ThT) AssayData not yet quantified in publicly available literatureQualitatively described as having a "stronger effect on inhibiting α-Syn aggregation" than Brazilin. Prevents α-Syn fiber formation and disrupts existing fibers in a dose-dependent manner.[1]
Brazilin ThT AssayDose-dependent reduction in ThT fluorescenceInhibits α-synuclein fibrillogenesis and disrupts preformed fibrils.[2][3]
Brazilein Not specified for α-synucleinData not availableDemonstrates neuroprotective effects through anti-inflammatory mechanisms.[4][5]
EGCG ThT AssayED50 of 250 nM for inhibition of A-Syn-HiLyte488 binding to coated SNCA.Blocks α-synuclein aggregation in a concentration-dependent manner.[4]
Baicalein Not specifiedLow micromolar concentrationsInhibits the formation of α-synuclein fibrils and disaggregates existing fibrils.[6]

Comparative Efficacy in Cellular Models

In vitro studies using neuronal cell lines, such as PC12 and SH-SY5Y, are crucial for assessing the cytoprotective effects of these inhibitors against α-synuclein-induced toxicity.

CompoundCell LineKey FindingsReference
This compound PC12Significantly reduced the cytotoxicity of α-Syn aggregates and alleviated oxidative stress.[1]
Brazilin PC12Effectively reduced the cytotoxicity induced by α-syn aggregates.[2]
EGCG PC12Protects against α-Syn-induced damage by inhibiting overexpression and fibrillation. Reduces α-synuclein fibril-induced toxicity by approximately 40%.[3][7]
Baicalein SH-SY5Y, Hela, PC12Inhibited the formation of α-syn oligomers and protected SH-SY5Y cells from α-syn-oligomer-induced toxicity. Prevents Aβ fibril-induced toxicity in PC12 cells.[8]

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

The Thioflavin T (ThT) assay is a standard method used to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

General Protocol:

  • Recombinant α-synuclein monomer is incubated under conditions that promote aggregation (e.g., physiological pH, temperature, and agitation).

  • The inhibitor compound (e.g., this compound) is added to the α-synuclein solution at various concentrations.

  • Aliquots are taken at different time points and mixed with a ThT solution.

  • Fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

  • An increase in fluorescence intensity over time indicates fibril formation, and a reduction in fluorescence in the presence of the inhibitor demonstrates its inhibitory activity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

General Protocol:

  • Neuronal cells (e.g., PC12 or SH-SY5Y) are cultured in 96-well plates.

  • Cells are exposed to pre-aggregated α-synuclein in the presence or absence of the inhibitor compound for a specified period (e.g., 24-48 hours).

  • MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • A decrease in absorbance in cells treated with α-synuclein aggregates indicates cytotoxicity, while an increase in absorbance in the presence of the inhibitor suggests a protective effect.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these compounds is the direct interference with the aggregation cascade of α-synuclein. This can occur at various stages, from preventing the initial misfolding of monomers to inhibiting the elongation of fibrils and even promoting the disaggregation of mature fibrils.

G cluster_0 α-Synuclein Aggregation Cascade cluster_1 Inhibitory Mechanisms Monomers Monomers Oligomers Oligomers Monomers->Oligomers Misfolding & Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils (Lewy Bodies) Fibrils (Lewy Bodies) Protofibrils->Fibrils (Lewy Bodies) Maturation This compound This compound This compound->Monomers Stabilization Brazilin Brazilin Brazilin->Oligomers Inhibition Brazilein Brazilein EGCG EGCG EGCG->Protofibrils Inhibition & Remodeling Baicalein Baicalein Baicalein->Fibrils (Lewy Bodies) Disaggregation

Caption: Simplified overview of the α-synuclein aggregation pathway and the proposed points of intervention for various inhibitors.

Molecular docking studies have suggested that Brazilin interacts with both unfolded α-synuclein monomers and the cross-β sheet structure of the fibrils.[9][10] It is hypothesized that by binding to monomeric α-synuclein, Brazilin and its derivatives can stabilize the native conformation and prevent the initial misfolding event that triggers aggregation.[9][11][12] Furthermore, their interaction with fibrillar structures may lead to their destabilization and remodeling into non-toxic, amorphous aggregates.

G α-Synuclein Monomer (Unfolded) α-Synuclein Monomer (Unfolded) α-Synuclein Monomer (Aggregation-Prone) α-Synuclein Monomer (Aggregation-Prone) α-Synuclein Monomer (Unfolded)->α-Synuclein Monomer (Aggregation-Prone) Stabilized Monomer Complex Stabilized Monomer Complex α-Synuclein Monomer (Unfolded)->Stabilized Monomer Complex Aggregation Pathway Aggregation Pathway α-Synuclein Monomer (Aggregation-Prone)->Aggregation Pathway This compound This compound This compound->Stabilized Monomer Complex Reduced Fibril Formation Reduced Fibril Formation Stabilized Monomer Complex->Reduced Fibril Formation Reduced Cytotoxicity Reduced Cytotoxicity Aggregation Pathway->Reduced Cytotoxicity

Caption: Proposed mechanism of this compound in stabilizing α-synuclein monomers.

Conclusion

This compound emerges as a promising evolution from its parent compound, Brazilin, demonstrating enhanced efficacy and reduced toxicity in preclinical models. Its ability to inhibit α-synuclein aggregation and protect neuronal cells from its toxic effects positions it as a strong candidate for further investigation in the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies. While direct quantitative comparisons with other inhibitors like EGCG and Baicalein are challenging due to varied experimental conditions in the existing literature, the initial findings for this compound are highly encouraging. Future research should focus on head-to-head comparative studies to definitively establish its therapeutic potential relative to other leading candidates.

References

Safety Operating Guide

Navigating the Disposal of Brazilin-7-acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Brazilin-7-acetate, a derivative of Brazilin with potential therapeutic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known properties of the parent compound, Brazilin, and general principles of hazardous waste management.

Immediate Safety and Logistical Information

Given that Brazilin is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, it is prudent to handle this compound with a similar level of caution.[1]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Spill Management: In the event of a spill, avoid creating dust. Absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

Quantitative Data for Brazilin (as a reference for this compound)

PropertyValue
Molecular Formula C₁₆H₁₄O₅
Molecular Weight 286.28 g/mol
Melting Point 156-157°C[2][3]
Boiling Point 348.65°C (estimated)[2]
Solubility DMSO, DMF[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[4][5][6][7] The following protocol outlines the necessary steps for compliant disposal.

  • Waste Characterization: In the absence of specific data for this compound, it should be treated as hazardous waste. This is a precautionary measure based on the ecotoxicity of the parent compound, Brazilin.[1]

  • Containerization and Labeling:

    • All waste materials containing this compound, including contaminated personal protective equipment and spill cleanup materials, must be collected in a designated hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Ecotoxic").

  • Accumulation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area, in accordance with your institution's policies and regulatory requirements.

    • Ensure that the storage area is secure and that incompatible wastes are segregated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste disposal vendor with all available information about the waste stream, including its composition and any known hazards.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and the date it was sent for disposal. This documentation is a critical component of regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the key stages in the proper disposal of this compound, from waste generation to final disposal.

cluster_Lab Laboratory Procedures cluster_Disposal Disposal Process A Generation of This compound Waste B Characterize as Hazardous Waste A->B C Segregate and Collect in Labeled Container B->C D Store in Designated Accumulation Area C->D E Contact EHS or Licensed Vendor D->E F Prepare for Transportation E->F G Final Disposal via Approved Method F->G

References

Essential Safety and Handling Protocols for Brazilin-7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This guide provides essential information for the safe handling of Brazilin-7-acetate, a derivative of Brazilin, which is under investigation as a potential therapeutic agent for Parkinson's disease. Given its biological activity and the limited specific safety data available for the acetate form, a cautious approach based on the known hazards of the parent compound, Brazilin, is imperative.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[2].

  • Eye Irritation: Causes serious eye irritation[2].

  • Respiratory Irritation: May cause respiratory irritation[2].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. These recommendations are based on the known hazards of the parent compound, Brazilin, and general best practices for handling chemical compounds of unknown toxicity.

Scenario Required PPE Specifications and Best Practices
Routine Handling (Weighing, preparing solutions) - Safety Goggles with side-shields- Nitrile Gloves- Laboratory CoatEnsure goggles provide a complete seal around the eyes. Change gloves immediately if contaminated. The lab coat should be fully buttoned.
Spill Response (Small spills) - Safety Goggles with side-shields- Nitrile Gloves (double-gloving recommended)- Laboratory Coat or Impervious Gown- Respiratory Protection (N95 or higher)Isolate the area. Use an appropriate absorbent material for cleanup. Avoid generating dust.
Waste Disposal - Safety Goggles with side-shields- Nitrile Gloves- Laboratory CoatHandle waste containers with care. Ensure they are properly labeled and sealed.
Procedures with a high risk of aerosol generation - Safety Goggles with side-shields- Nitrile Gloves- Impervious Clothing- Suitable Respirator (e.g., a properly fitted N95 or a respirator with organic vapor cartridges)Work within a certified chemical fume hood. Ensure adequate ventilation.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound is recommended. Verify that a safety shower and eyewash station are readily accessible[1].

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting: Whenever possible, handle the solid form of this compound in a chemical fume hood to minimize the risk of inhalation. Use anti-static weighing paper or a weighing boat.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work surface with an appropriate decontaminating solution.

Waste Disposal Plan:

  • Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash[1][3].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate collect_waste Collect Contaminated Waste dissolve->collect_waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_waste Label Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.